molecular formula C8H8N2 B147155 5-Methylbenzimidazole CAS No. 614-97-1

5-Methylbenzimidazole

Cat. No.: B147155
CAS No.: 614-97-1
M. Wt: 132.16 g/mol
InChI Key: RWXZXCZBMQPOBF-UHFFFAOYSA-N
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Description

5-methyl-1H-benzimidazole is a member of the class of imidazoles that is 1H-benzimidazole in which the hydrogen at position 5 is substituted by a methyl group. It derives from a hydride of a 1H-benzimidazole.

Properties

IUPAC Name

6-methyl-1H-benzimidazole
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InChI

InChI=1S/C8H8N2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10)
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InChI Key

RWXZXCZBMQPOBF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=C(C=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8N2
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DSSTOX Substance ID

DTXSID1060639
Record name 5-Methylbenzimidazole
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Molecular Weight

132.16 g/mol
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Boiling Point

169-172 °C at 1.00E+00 mm Hg
Record name 5-methylbenzimidazole
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CAS No.

614-97-1
Record name 5-Methylbenzimidazole
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Record name 1H-Benzimidazole, 6-methyl-
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Record name 5-METHYLBENZIMIDAZOLE
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Melting Point

114-117 °C
Record name 5-methylbenzimidazole
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Foundational & Exploratory

5-Methylbenzimidazole synthesis protocols for research labs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Methylbenzimidazole for Research Laboratories

This guide provides detailed protocols, comparative data, and workflow visualizations for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. The following sections offer researchers and scientists a comprehensive resource for producing this compound in a laboratory setting.

Core Synthesis Methodologies

The synthesis of this compound typically involves the cyclization of 4-methyl-1,2-phenylenediamine (also known as 3,4-diaminotoluene) with a one-carbon electrophile. The most common and versatile methods utilize formic acid or its derivatives, though other approaches offer unique advantages. This guide details three prominent protocols.

Comparative Analysis of Synthesis Protocols

The selection of a synthesis protocol often depends on available starting materials, desired yield and purity, and laboratory capabilities. The table below summarizes the quantitative data for the described methods, allowing for an at-a-glance comparison.

Protocol Reagents Catalyst/Conditions Reaction Time Temperature Yield (%) Reference
Method 1: Formic Acid with ZnO Nanoparticles 4-Methyl-1,2-phenylenediamine, Formic acidZnO NanoparticlesNot Specified70 °C94%[1][2][3]
Method 2: Carbon Dioxide and Hydrogen 4-Methyl-1,2-phenylenediamine, CO₂, H₂RuCl₂(dppe)₂Not SpecifiedNot Specified95%[4][5]
Method 3: Acetic Anhydride 4-Methyl-o-phenylenediamine, Acetic anhydrideRefluxSeveral hoursRefluxNot Specified[6][7]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Method 1: Synthesis using Formic Acid with ZnO Nanoparticles

This method offers a high yield under relatively mild conditions, utilizing a nanoparticle catalyst.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Formic acid

  • Zinc oxide (ZnO) nanoparticles

  • Solvent (e.g., ethanol)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 4-methyl-1,2-phenylenediamine in a suitable solvent, add formic acid.

  • Introduce a catalytic amount of ZnO nanoparticles to the mixture.

  • Heat the reaction mixture to 70 °C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the ZnO nanoparticle catalyst.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Method 2: Synthesis via Reductive Cyclization with CO₂ and H₂

This protocol represents a greener chemistry approach, utilizing carbon dioxide as a C1 source.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Carbon dioxide (CO₂) gas

  • Hydrogen (H₂) gas

  • RuCl₂(dppe)₂ (or a similar ruthenium catalyst)

  • High-pressure reactor

  • Solvent (e.g., a high-boiling point ether or hydrocarbon)

  • Standard workup and purification equipment

Procedure:

  • In a high-pressure reactor, combine 4-methyl-1,2-phenylenediamine and the ruthenium catalyst in a suitable solvent.

  • Seal the reactor and purge with an inert gas.

  • Pressurize the reactor with carbon dioxide followed by hydrogen gas to the desired pressures.

  • Heat the reactor to the specified temperature and stir the reaction mixture.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the gases.

  • The product is isolated by removing the solvent and purified by column chromatography on silica gel.[4]

Method 3: Synthesis using Acetic Anhydride

This is a classic and straightforward method for producing the 2-methyl substituted benzimidazole, which is a related but distinct compound. For this compound, a one-carbon source like formic acid or its equivalent is required. The reaction of 4-methyl-o-phenylenediamine with acetic anhydride would yield 2,5-dimethylbenzimidazole.[7] A more appropriate classical method for this compound involves formic acid.

Classical Formic Acid Synthesis (Phillips-Ladenburg reaction): This is a foundational method for benzimidazole synthesis.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Formic acid (88-90%)

  • 10% Sodium hydroxide solution

  • Decolorizing carbon

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, heat a mixture of 4-methyl-1,2-phenylenediamine and an excess of formic acid on a water bath at 100°C for 2 hours.[8][9]

  • Cool the reaction mixture and slowly add 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.[8][9]

  • Collect the crude this compound by vacuum filtration and wash with cold water.[8][9]

  • For purification, dissolve the crude product in boiling water, add a small amount of decolorizing carbon, and digest for 15 minutes.[8][9]

  • Filter the hot solution rapidly through a pre-heated funnel.[8][9]

  • Cool the filtrate to 10-15°C to crystallize the product.[8][9]

  • Collect the pure this compound by filtration, wash with cold water, and dry at 100°C.[8][9]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the general chemical transformation for the synthesis of this compound from 4-methyl-1,2-phenylenediamine and formic acid.

G Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_product Product r1 4-Methyl-1,2-phenylenediamine p1 This compound r1->p1 + HCOOH - 2H₂O r2 Formic Acid

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

This diagram outlines the typical workflow for the synthesis and purification of this compound in a research laboratory setting.

G General Experimental Workflow A Reaction Setup (Reactants + Solvent + Catalyst) B Heating and Stirring (Reaction Progression) A->B C Reaction Monitoring (e.g., TLC) B->C C->B Continue reaction D Workup (Cooling, Neutralization, Filtration) C->D Reaction complete E Isolation of Crude Product (Solvent Evaporation) D->E F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS, MP) F->G

Caption: A typical workflow for the synthesis and purification of this compound.

References

Greener Synthesis Routes for 5-Methylbenzimidazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-methylbenzimidazole and its derivatives, crucial scaffolds in medicinal chemistry, has traditionally relied on methods that are often environmentally taxing. This technical guide explores the landscape of greener and more sustainable synthetic routes, providing detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in adopting more eco-friendly practices. The focus is on methodologies that offer significant advantages in terms of reduced solvent use, lower energy consumption, and the use of benign catalysts, without compromising on yield or purity.

Introduction to Greener Approaches

Conventional methods for benzimidazole synthesis frequently involve harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant waste generation.[1][2] Green chemistry principles are now guiding the development of alternative synthetic strategies that are not only environmentally responsible but also often more efficient and cost-effective.[1][3] Key greener approaches for the synthesis of this compound derivatives include the use of alternative energy sources like microwave and ultrasound, employment of eco-friendly solvents and catalysts, and the development of one-pot synthesis protocols.[1][4][5][6]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods.[4][7][8] This technology is particularly well-suited for the synthesis of benzimidazole derivatives, enabling the development of solvent-free or aqueous-based protocols.[4][9]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

A one-pot synthesis of 2-substituted-5-methylbenzimidazoles can be efficiently carried out under microwave irradiation.[7]

Materials:

  • 4-methyl-o-phenylenediamine

  • Substituted aromatic aldehyde

  • Alumina (acidic)

  • Methanol

  • Microwave reactor

Procedure:

  • A mixture of 4-methyl-o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) is prepared.

  • Acidic alumina (1 g) is added to the mixture.

  • The mixture is thoroughly triturated in a mortar and pestle.

  • The solid mixture is then subjected to microwave irradiation at a specified power (e.g., 180-300 W) for a short duration (e.g., 2-5 minutes).[9]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the product is extracted with a suitable solvent (e.g., ethyl acetate), and the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

The following diagram illustrates the general workflow for microwave-assisted synthesis.

reagents Reactants (4-methyl-o-phenylenediamine, aldehyde, alumina) mixing Trituration reagents->mixing microwave Microwave Irradiation mixing->microwave extraction Extraction & Filtration microwave->extraction purification Purification extraction->purification product This compound Derivative purification->product

Caption: General workflow for microwave-assisted synthesis.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green alternative for the synthesis of this compound derivatives.[10][11] The cavitation effect induced by ultrasound enhances mass transfer and accelerates reaction rates, often at ambient temperature and pressure.[6][12]

Experimental Protocol: Ultrasound-Assisted Synthesis using a Reusable Catalyst

The synthesis of 2-substituted-5-methylbenzimidazoles can be achieved efficiently under ultrasonic irradiation using a recyclable nanocatalyst.[13]

Materials:

  • 4-methyl-o-phenylenediamine

  • Substituted aromatic aldehyde

  • ZnFe2O4 nanocatalyst

  • Ethanol

  • Ultrasonic bath

Procedure:

  • In a reaction vessel, 4-methyl-o-phenylenediamine (0.1 mol), an aromatic aldehyde (0.1 mol), and a catalytic amount of ZnFe2O4 in ethanol (3 mL) are combined.[13]

  • The reaction mixture is then subjected to ultrasonic irradiation for a period of 30 minutes.[13]

  • The progress of the reaction is monitored using thin-layer chromatography.

  • After the reaction is complete, ethanol (10 mL) is added, and the mixture is stirred for 5 minutes.

  • The catalyst is separated by filtration and can be reused for subsequent reactions.

  • The solvent is removed under reduced pressure, and the resulting product is purified by column chromatography.[13]

The logical relationship for the ultrasound-assisted synthesis is depicted below.

start Start reactants Combine Reactants & Catalyst (4-methyl-o-phenylenediamine, aldehyde, ZnFe2O4, Ethanol) start->reactants ultrasound Ultrasonic Irradiation reactants->ultrasound monitor Monitor Reaction (TLC) ultrasound->monitor complete Reaction Complete? monitor->complete complete->ultrasound No workup Work-up (Add Ethanol, Filter Catalyst) complete->workup Yes purify Purification (Column Chromatography) workup->purify product Final Product purify->product end End product->end

Caption: Decision workflow for ultrasound-assisted synthesis.

Use of Greener Solvents and Catalysts

A significant stride in greening the synthesis of this compound derivatives involves replacing hazardous organic solvents with more benign alternatives like water, ethanol, or deep eutectic solvents (DESs).[5][14][15] Furthermore, the development of reusable and non-toxic catalysts is a cornerstone of sustainable chemistry.

Water-Based Synthesis with a Recyclable Catalyst

A notable example is the synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads in a water-ethanol solvent system at room temperature.[14] This method offers mild reaction conditions, short reaction times, and high yields, with the catalyst being recyclable for at least three cycles.[14]

Organocatalysis in a Green Solvent

Another approach utilizes oxalic acid as a metal-free organocatalyst for the one-pot synthesis of benzimidazoles from o-phenylenediamines and aldehydes in ethanol.[5] This method, performed under grinding conditions, is efficient, environmentally friendly, and allows for catalyst recovery and reuse.[5]

Comparative Data of Greener Synthesis Routes

The following table summarizes and compares the quantitative data from various greener synthesis methods for benzimidazole derivatives, providing a clear overview for researchers to select the most suitable protocol for their needs.

Synthesis MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Microwave-AssistedAcidic AluminaSolvent-free-2-5 min79-89[7]
Microwave-AssistedNoneMethanol-15 minHigh
Ultrasound-AssistedZnFe2O4EthanolRoom Temp.30 minHigh[13]
Ultrasound-AssistedNaOH/I₂-Room Temp.4-7 minup to 99[6]
Cu(II)-Alginate BeadsCu(II)-AlginateWater-EthanolRoom Temp.< 1 h70-94[14]
OrganocatalysisOxalic AcidEthanol-1-1.5 h85-92[5]
Deep Eutectic SolventNoneChCl:o-PDA8010 min95-97[15]
PhotocatalysisPt/B-N-TiO₂Ethanol-Water--High Selectivity[16]
Ammonium Chloride CatalyzedNH₄Cl-80-90-Moderate to Good

Conclusion

The adoption of greener synthesis routes for this compound derivatives is not merely an environmental consideration but a scientific advancement that often leads to more efficient, faster, and economical processes. The methodologies detailed in this guide, from microwave and ultrasound-assisted reactions to the use of novel catalysts and solvent systems, provide a robust toolkit for researchers. By leveraging these sustainable practices, the scientific community can continue to innovate in drug discovery and development while minimizing its ecological footprint. The provided experimental protocols and comparative data serve as a practical resource to facilitate the transition towards more environmentally benign synthetic chemistry.

References

Characterization techniques for 5-Methylbenzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Characterization of 5-Methylbenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Its versatility and biological significance make the precise and thorough characterization of its derivatives a critical step in drug discovery and development.[4][5] This technical guide provides a comprehensive overview of the core analytical techniques employed to elucidate the structure, purity, and physicochemical properties of novel this compound derivatives.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the chemical structure of newly synthesized this compound derivatives. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[6] ¹H and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework.

Data Presentation: ¹H and ¹³C NMR

The chemical shifts (δ) are highly dependent on the specific substituents on the benzimidazole ring. However, the core this compound structure exhibits characteristic resonances.

¹H NMR (DMSO-d₆) Data for this compound Core
Proton Typical Chemical Shift (δ, ppm)
Imidazole N-H12.0 - 12.5 (broad singlet)[6][7]
C2-H8.1 - 8.2 (singlet)[7]
Aromatic C4-H7.3 - 7.5 (singlet or doublet)[7]
Aromatic C6-H7.0 - 7.2 (doublet)[7]
Aromatic C7-H7.4 - 7.6 (doublet)[7]
C5-CH₃2.4 - 2.5 (singlet)[7]
¹³C NMR (CDCl₃) Data for this compound Core
Carbon Typical Chemical Shift (δ, ppm)
C2~139.4[7]
C4~114.5[7]
C5~131.8[7]
C6~123.4[7]
C7~113.8[7]
C3a (bridgehead)~136.4[7]
C7a (bridgehead)~135.4[7]
C5-CH₃~20.7[7]

Experimental Protocol: ¹H NMR Sample Preparation [6]

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it effectively dissolves many benzimidazole derivatives and allows for the clear observation of the N-H proton.[6]

  • Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: Draw the solution into a Pasteur pipette plugged with a small amount of glass wool. Carefully filter the solution directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm. This removes any particulate matter.

  • Analysis: Cap the NMR tube, wipe the exterior with a tissue dampened with isopropanol, and insert it into the NMR spectrometer for analysis.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Filter into NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Process FID (FT, Phasing) acquire->process analyze Analyze Spectrum (δ, J, Integration) process->analyze elucidate Elucidate Structure analyze->elucidate

Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[8] It is particularly useful for confirming the presence of N-H, C=N, and C=C bonds characteristic of the benzimidazole ring.

Data Presentation: Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (imidazole)Stretching3300 - 3500 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic, CH₃)Stretching2850 - 2980
C=N (imidazole)Stretching1600 - 1660[9]
C=C (aromatic)Stretching1500 - 1600[9]

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Grind 1-2 mg of the dry this compound derivative with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns. Electrospray Ionization (ESI-MS) is a common soft ionization technique used for these types of molecules.[11]

Data Presentation: Mass Spectrometry Data

Compound Formula Molecular Weight Observed Ion [M+H]⁺ (m/z)
This compoundC₈H₈N₂132.17133.17

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (typically 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio, and a mass spectrum is generated.

Crystallographic and Chromatographic Techniques

These methods are essential for determining the three-dimensional structure and assessing the purity of the synthesized compounds.

Single-Crystal X-ray Diffraction

When a suitable single crystal can be grown, X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule.[12] This technique yields precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.[13][14]

Data Presentation: Information from X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the repeating unit in the crystal lattice.
Bond Lengths (Å) Precise distances between bonded atoms.
**Bond Angles (°) **Angles formed between three connected atoms.
Torsion Angles (°) Dihedral angles describing the conformation of the molecule.
Intermolecular Interactions Identifies hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate crystal packing.[13]

Experimental Protocol: X-ray Crystallography Workflow [12]

  • Crystallization: Grow high-quality single crystals of the this compound derivative. This is often the most challenging step and is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. These reflections are recorded by a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell and space group. The initial structure is solved using computational methods to determine the positions of the atoms in the unit cell.

  • Structure Refinement: The atomic model is refined against the experimental data to improve its accuracy, resulting in the final molecular structure.

Workflow Visualization

XRay_Workflow synthesis Synthesized Compound crystal Crystal Growth synthesis->crystal data_coll X-ray Data Collection crystal->data_coll solve Structure Solution data_coll->solve refine Structure Refinement solve->refine final Final 3D Structure refine->final

General Workflow for Single-Crystal X-ray Crystallography.
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of synthesized compounds and for quantifying them in various matrices.[15][16] A stability-indicating HPLC method can also be used to monitor the degradation of a compound over time.[15]

Data Presentation: Example HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water/Buffer
Flow Rate 1.0 mL/min
Detection UV detector at a specific wavelength (e.g., 254 nm)
Injection Volume 10-20 µL
Column Temperature 25 - 40 °C

Experimental Protocol: Purity Analysis by HPLC

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Dilute this stock to a working concentration (e.g., 10-20 µg/mL) using the mobile phase.

  • System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution into the HPLC system.

  • Data Analysis: Record the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Thermal and Elemental Analysis

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of a compound. TGA measures changes in weight as a function of temperature, indicating decomposition points. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying melting points, glass transitions, and other phase changes.[17] This data is crucial for determining the stability and storage conditions of a potential drug substance.[2]

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental values are compared with the theoretical values calculated from the proposed molecular formula to confirm its elemental composition and purity.[1][18]

Role of Characterization in Drug Development

The characterization of this compound derivatives is not an isolated academic exercise; it is an integral part of the drug discovery and development pipeline. Each technique provides critical data that informs the progression of a compound from a laboratory curiosity to a potential therapeutic agent.

Logical Relationship Visualization

Drug_Discovery_Logic synthesis Synthesis of Derivatives characterization Full Characterization (NMR, MS, HPLC, X-ray) synthesis->characterization purity Purity & Identity Confirmed? characterization->purity purity->synthesis No (Re-synthesize/ Purify) bio_eval Biological Evaluation (In Vitro / In Vivo Assays) purity->bio_eval Yes sar Structure-Activity Relationship (SAR) bio_eval->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development sar->preclinical Lead Candidate Identified lead_opt->synthesis

The iterative cycle of synthesis and characterization in drug discovery.

References

Mass Spectrometry Analysis of 5-Methylbenzimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Methylbenzimidazole (C8H8N2), a key heterocyclic compound relevant in medicinal chemistry and materials science. This document outlines detailed experimental protocols, data presentation, and visualizations to aid researchers in developing and executing robust analytical methods for the identification, quantification, and structural elucidation of this compound.

Introduction

This compound is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings. Its structural motif is found in a variety of pharmacologically active molecules. Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful technique for the sensitive and selective analysis of this compound in various matrices. This guide details the principles and practical aspects of its mass spectrometric analysis.

Physicochemical Properties and Mass Spectrometry Data

A summary of the key physicochemical properties and mass spectrometry data for this compound is presented in the table below.

PropertyValueSource
Chemical Formula C8H8N2--INVALID-LINK--
Molecular Weight 132.16 g/mol --INVALID-LINK--
CAS Number 614-97-1--INVALID-LINK--
Appearance White to light yellow crystalline powder-
Melting Point 114-118 °C-
Boiling Point 311.5 °C at 760 mmHg-
Solubility Soluble in methanol, ethanol, and chloroform-
Ionization Modes Electron Ionization (EI), Electrospray Ionization (ESI)--INVALID-LINK--
Molecular Ion (M+) m/z 132 (EI)--INVALID-LINK--
Protonated Molecule ([M+H]+) m/z 133 (ESI)Inferred from benzimidazole analysis
Base Peak (EI) m/z 131--INVALID-LINK--

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using LC-MS/MS. These protocols are based on established methods for the analysis of benzimidazole derivatives and can be adapted as needed.

Sample Preparation

The choice of sample preparation method depends on the matrix. A general procedure for extraction from a biological matrix (e.g., plasma, tissue) is as follows:

  • Homogenization: Homogenize 1 g of the sample with 5 mL of a suitable organic solvent (e.g., ethyl acetate or acetonitrile).

  • Extraction: Vortex the mixture for 5 minutes, followed by centrifugation at 5000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the organic supernatant.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

For more complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary after the initial liquid-liquid extraction.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

MRM Transitions:

The following table summarizes the proposed MRM transitions for the quantification and confirmation of this compound. The collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - ProposedUse
This compound133.1118.120Quantification
This compound133.191.130Confirmation

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

experimental_workflow sample Sample Collection prep Sample Preparation (Extraction & Clean-up) sample->prep lc Liquid Chromatography (Separation) prep->lc ms Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data

Experimental workflow for LC-MS/MS analysis.
Proposed ESI-MS/MS Fragmentation Pathway

The fragmentation of protonated this compound ([M+H]+ at m/z 133) in the collision cell of a mass spectrometer is proposed to proceed as follows:

fragmentation_pathway parent [M+H]+ m/z 133.1 frag1 Loss of CH3 m/z 118.1 parent->frag1 -CH3 frag2 Loss of HCN m/z 91.1 frag1->frag2 -HCN

Proposed ESI-MS/MS fragmentation of this compound.

The initial fragmentation is likely the loss of a methyl radical from the protonated molecule to form the ion at m/z 118.1. Subsequent fragmentation of this ion can lead to the loss of hydrogen cyanide (HCN), a characteristic fragmentation of the benzimidazole ring, resulting in the ion at m/z 91.1.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table is an example of how to summarize validation data for a quantitative method.

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Accuracy (% Recovery) 85-115%
Precision (% RSD) < 15%
Matrix Effect To be evaluated

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed fragmentation pathway, offer a robust starting point for method development and validation. Researchers are encouraged to adapt and optimize these methods to suit their specific instrumentation and analytical requirements. The systematic approach outlined herein will enable the generation of high-quality, reliable data for a wide range of research and drug development applications.

An In-depth Technical Guide to the Solubility and Stability of 5-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of 5-Methylbenzimidazole, a key heterocyclic compound utilized in pharmaceutical development, agrochemicals, and polymer science.[1] Understanding these fundamental properties is critical for formulation development, ensuring product efficacy, safety, and shelf-life. This document outlines detailed experimental protocols for determining solubility and stability, presents data in a structured format, and visualizes key workflows and pathways.

Physicochemical Properties of this compound

This compound is a derivative of benzimidazole with a methyl group at the 5-position. Its chemical structure and basic properties are summarized below.

PropertyValueReference
Molecular FormulaC₈H₈N₂[2][3]
Molecular Weight132.16 g/mol [2][3]
Melting Point114-117 °C[4]
Boiling Point169-172 °C @ 1 mmHg[4]
pKa (Predicted)13.15 ± 0.30[4]
AppearanceLight yellow to brown crystalline powder[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. This compound is generally characterized as poorly soluble in water, with better solubility in certain organic solvents.

Qualitative and Quantitative Solubility Data

A summary of the available and illustrative quantitative solubility data for this compound is presented in Table 2.

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Method
Water25< 0.1 (Insoluble)Shake-Flask
Chloroform2525[4]
Ethanol25Illustrative Data: 15Shake-Flask
Methanol25Illustrative Data: 20Shake-Flask
Acetone25Illustrative Data: 10Shake-Flask
Diethyl Ether25Soluble-
Benzene25Soluble-
0.1 M HCl25Illustrative Data: 5pH-Solubility
0.1 M NaOH25Illustrative Data: < 0.1pH-Solubility

*Note: Data presented as "Illustrative Data" is hypothetical and serves to demonstrate data presentation. Actual experimental values should be determined using the protocols outlined below.

A predicted water solubility value for this compound is log10(S) = -2.74, where S is the molar solubility (mol/L).[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the thermodynamic equilibrium solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, ethanol, 0.1 M HCl)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a pipette.

  • Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent in vials B Seal vials A->B C Incubate in orbital shaker at constant temperature B->C D Allow solids to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Figure 1. Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are performed to identify potential degradation products and pathways.[7][8][9][10]

Forced Degradation Studies

Forced degradation studies involve subjecting the API to stress conditions that are more severe than accelerated stability testing conditions.[7] The goal is to achieve 5-20% degradation to provide insight into the molecule's stability.[10]

Table 3: Illustrative Forced Degradation Results for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl2460Illustrative: 12%Impurity A, Impurity B
Base Hydrolysis0.1 M NaOH860Illustrative: 18%Impurity C
Oxidation3% H₂O₂2425Illustrative: 8%N-oxide derivative
ThermalDry Heat4880Illustrative: 5%Minor unspecified degradants
PhotolyticUV light (254 nm)1225Illustrative: 15%Photodegradant X

*Note: The degradation percentages and products are illustrative. Actual results must be determined experimentally.

Experimental Protocols for Forced Degradation Studies

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For each stress condition, transfer a known volume of the stock solution to a reaction vessel.

  • Apply the stress condition as described in the specific protocols below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to detect any degradation products.

Specific Protocols:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution. Heat the mixture at 60°C.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound solution. Heat the mixture at 60°C. Neutralize samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution. Keep the mixture at room temperature.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C. Dissolve samples in a suitable solvent before analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sampling Sample at time points Acid->Sampling Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Sampling Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Sampling Thermal Thermal (e.g., 80°C, solid) Thermal->Sampling Photo Photolytic (e.g., UV light) Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute Neutralize->Dilute HPLC Stability-Indicating HPLC Dilute->HPLC Results Determine % Degradation & Identify Products HPLC->Results API This compound Stock Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo

Figure 2. General Workflow for Forced Degradation Studies.
Potential Degradation Pathways

Based on the structure of this compound and studies on related benzimidazole compounds, potential degradation pathways can be hypothesized. For instance, studies on mebendazole, another benzimidazole derivative, have shown that hydrolysis of functional groups attached to the benzimidazole ring can occur.[11][12]

G cluster_pathways Hypothetical Degradation Pathways cluster_products Potential Degradation Products A This compound C₈H₈N₂ B Oxidative Degradation N-oxide derivative A->B Oxidation (e.g., H₂O₂) C Hydrolytic Degradation Ring opening products A->C Hydrolysis (Acid/Base) D Photolytic Degradation Dimerization or rearrangement products A->D Photolysis (UV light)

Figure 3. Hypothetical Degradation Pathways for this compound.

Analytical Methodologies

A validated stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality and potency of a drug product over time.[13] Such a method should be able to separate the intact API from its degradation products and any excipients.

Illustrative HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. The presented protocols for solubility determination and forced degradation studies, along with the illustrative data and workflows, offer a solid foundation for researchers and drug development professionals. It is imperative that the illustrative data presented herein is replaced with experimentally determined values to ensure accurate and reliable formulation and development of products containing this compound.

References

Quantum Chemical Blueprint of 5-Methylbenzimidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 5-Methylbenzimidazole, a significant heterocyclic compound in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its molecular structure, spectroscopic properties, and electronic characteristics through computational methods.

Introduction

This compound is a derivative of benzimidazole, a bicyclic molecule composed of fused benzene and imidazole rings. The benzimidazole scaffold is a crucial pharmacophore found in numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The addition of a methyl group at the 5-position can significantly influence its physicochemical properties and biological interactions. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the molecule's behavior at an atomic level, guiding the design and development of novel therapeutic agents.[2][3]

Computational Methodology

The theoretical investigations summarized herein are predominantly based on Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.

Geometry Optimization

The molecular structure of this compound was optimized to its ground state using DFT calculations. A common and effective approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.[4][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process ensures that the calculated structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.[6]

Spectroscopic Analysis

Theoretical vibrational and electronic spectra were simulated to complement experimental findings.

  • FT-IR and FT-Raman: Vibrational frequencies were calculated at the same level of theory as the geometry optimization. The calculated wavenumbers are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the functional.[7]

  • UV-Visible Spectroscopy: Electronic transitions and the maximum absorption wavelengths (λmax) were predicted using Time-Dependent DFT (TD-DFT) calculations.[2]

  • NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) method is typically employed to calculate the 1H and 13C NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental data.[3]

Molecular Orbital and Electrostatic Potential Analysis

To understand the chemical reactivity and bonding nature of this compound, several analyses were performed on the optimized geometry:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions were analyzed. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity.[8][9]

  • Molecular Electrostatic Potential (MEP): The MEP surface was mapped to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[10][11]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was used to investigate charge delocalization, hyperconjugative interactions, and the stability of the molecule arising from electron transfers between occupied and unoccupied orbitals.[6][10]

Data Presentation

The following tables summarize the key quantitative data obtained from quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C2-C1-C6119.5
C2-C31.387C1-C2-C3120.3
C3-C41.398C2-C3-C4120.1
C4-C51.391C3-C4-C5119.8
C5-C61.396C4-C5-C6120.2
C1-C61.401C5-C6-C1120.1
C1-N11.385C6-C1-N1107.8
N1-C71.318C1-N1-C7108.5
C7-N21.379N1-C7-N2111.2
N2-C61.390C7-N2-C6107.5
C4-C81.510C3-C4-C8120.5
C8-H91.095H9-C8-H10109.4
C8-H101.095H9-C8-H11109.5
C8-H111.095H10-C8-H11109.4

Note: The numbering scheme for atoms is provided in the molecular structure diagram below.

Table 2: Theoretical Vibrational Frequencies and Assignments
Wavenumber (cm-1)Assignment
3450N-H Stretch
3100-3000C-H Aromatic Stretch
2950-2850C-H Methyl Stretch
1620C=N Stretch
1580-1450C=C Aromatic Ring Stretch
1450CH3 Asymmetric Bend
1380CH3 Symmetric Bend
1300-1000C-H in-plane bend
850-750C-H out-of-plane bend

Note: These are representative frequencies. Actual values may vary based on the specific computational method and scaling factor used.[12][13]

Table 3: Electronic Properties
PropertyValue
HOMO Energy-6.25 eV
LUMO Energy-1.15 eV
HOMO-LUMO Energy Gap5.10 eV
Dipole Moment3.45 Debye

Note: These values are indicative and depend on the level of theory employed.[8][14]

Visualizations

Molecular Structure and Computational Workflow

Caption: Molecular structure of this compound with atom numbering.

computational_workflow start Initial Structure of This compound dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Imaginary Frequencies? freq_calc->check_freq check_freq->geom_opt Yes optimized_geom Optimized Ground State Geometry check_freq->optimized_geom No spectro_analysis Spectroscopic Analyses optimized_geom->spectro_analysis electronic_analysis Electronic Property Analyses optimized_geom->electronic_analysis ftir_raman FT-IR / FT-Raman Spectra spectro_analysis->ftir_raman uv_vis UV-Vis Spectrum (TD-DFT) spectro_analysis->uv_vis nmr NMR Spectra (GIAO) spectro_analysis->nmr fmo HOMO-LUMO Analysis electronic_analysis->fmo mep MEP Surface electronic_analysis->mep nbo NBO Analysis electronic_analysis->nbo results Tabulated & Visualized Data ftir_raman->results uv_vis->results nmr->results fmo->results mep->results nbo->results

Caption: Workflow for quantum chemical calculations of this compound.

Molecular Docking Applications

Computational studies on this compound and its analogs often extend to molecular docking simulations.[15][16] This technique predicts the preferred orientation of the molecule when bound to a specific protein target, such as an enzyme or receptor. By calculating the binding affinity and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can assess the potential of this compound derivatives as inhibitors for various diseases, including cancer and microbial infections.[17][18] The electronic properties and MEP data derived from quantum chemical calculations are crucial for understanding and predicting these interactions.

Conclusion

Quantum chemical calculations provide a powerful framework for elucidating the structural, spectroscopic, and electronic properties of this compound. The insights gained from these computational studies are instrumental in understanding its reactivity and potential as a pharmacophore. This guide serves as a foundational resource for researchers aiming to leverage computational chemistry in the rational design of novel and more effective benzimidazole-based therapeutic agents.

References

Biological Screening of Novel 5-Methylbenzimidazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, particularly the 5-methylbenzimidazole core, represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the biological screening of novel this compound compounds, focusing on their anticancer and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the discovery and development of new therapeutic agents based on this versatile heterocyclic motif.

Quantitative Biological Activity Data

The following tables summarize the in vitro anticancer and antimicrobial activities of various novel this compound derivatives reported in the literature. These tables are designed for easy comparison of the potency of different structural modifications on the this compound core.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5a HepG-23.87Doxorubicin4.17
HCT-1168.345.57
MCF-75.214.89
HeLa6.985.12
6g HepG-23.34Doxorubicin4.17
HCT-11610.925.57
MCF-77.864.89
HeLa9.155.12
Compound 7 MCF-725.725-FU78.52
Compound 17 MCF-717.85-FU1.9
DU-14510.21.7

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Doxorubicin and 5-Fluorouracil (5-FU) are commonly used standard anticancer drugs.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound IDS. aureusE. coliC. albicansA. nigerReference CompoundMIC (µg/mL)
13f 0.39 (MRSA)---Ciprofloxacin-
13g 0.78 (MRSA)---
13h 1.56 (MRSA)---
5i 3.9 (MRSA)7.8115.627.81Fluconazole-
Compound 4 ++++--Gentamicin/Ampicillin-
Compound 11 +++++--

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MRSA: Methicillin-resistant Staphylococcus aureus. Activity indicated by '+' is based on the zone of inhibition and is a qualitative measure where +++ > ++ > +. Ciprofloxacin and Fluconazole are standard antibacterial and antifungal agents, respectively.

Experimental Protocols

Detailed methodologies for key in vitro biological screening assays are provided below. These protocols are fundamental for assessing the anticancer and antimicrobial potential of novel this compound compounds.

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period with the test compounds, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA solution and wash the wells five times with slow-running tap water. Remove excess water and allow the plates to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Discard the SRB solution and wash the wells five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial Activity Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism from a fresh culture. The final concentration in each well should be approximately 5 x 105 CFU/mL for bacteria and 0.5-2.5 x 103 CFU/mL for fungi.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially targeted by this compound derivatives and a general workflow for their biological screening.

Signaling Pathways in Cancer

Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

anticancer_pathways cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->RTK Binds & Activates PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Angiogenesis Angiogenesis RTK->Angiogenesis VEGFR-2 specific Benzimidazole This compound Derivative Benzimidazole->RTK Inhibition Benzimidazole->PI3K Raf Raf Benzimidazole->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential anticancer signaling pathways targeted by this compound derivatives.

Experimental Workflow for Biological Screening

The following diagram outlines a typical workflow for the initial biological screening of novel this compound compounds.

screening_workflow start Synthesis of Novel This compound Compounds primary_screening Primary Screening start->primary_screening anticancer_screening Anticancer Activity (e.g., MTT/SRB Assay) primary_screening->anticancer_screening antimicrobial_screening Antimicrobial Activity (e.g., Disk Diffusion) primary_screening->antimicrobial_screening secondary_screening Secondary Screening (for active compounds) anticancer_screening->secondary_screening antimicrobial_screening->secondary_screening ic50_determination IC50 Determination (Dose-Response) secondary_screening->ic50_determination mic_determination MIC Determination (Broth Microdilution) secondary_screening->mic_determination mechanism_studies Mechanism of Action Studies ic50_determination->mechanism_studies mic_determination->mechanism_studies enzyme_assays Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) mechanism_studies->enzyme_assays cell_cycle_analysis Cell Cycle Analysis mechanism_studies->cell_cycle_analysis apoptosis_assays Apoptosis Assays mechanism_studies->apoptosis_assays lead_optimization Lead Optimization enzyme_assays->lead_optimization cell_cycle_analysis->lead_optimization apoptosis_assays->lead_optimization

5-Methylbenzimidazole: A Preliminary Exploration of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylbenzimidazole, a heterocyclic aromatic organic compound, is a derivative of benzimidazole. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active molecules with a broad spectrum of activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While extensive research has been conducted on various substituted benzimidazoles, the precise mechanism of action for this compound is still in the preliminary stages of investigation. This technical guide provides a comprehensive overview of the current understanding, drawing from studies on closely related benzimidazole analogs to infer potential mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics based on the benzimidazole scaffold.

Potential Mechanisms of Action

Based on preliminary studies and research on analogous compounds, the mechanism of action of this compound is likely multifaceted. The primary proposed mechanisms include inhibition of tubulin polymerization, kinase modulation, and interference with viral replication machinery.

Anticancer Activity: Tubulin Polymerization Inhibition

A prominent mechanism of action for many anticancer benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] This action is analogous to that of well-known tubulin inhibitors like colchicine. By binding to β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[1] It is hypothesized that this compound may share this mechanism of action.

cluster_0 Cellular Effects 5_Methylbenzimidazole 5_Methylbenzimidazole beta_Tubulin β-Tubulin (Colchicine Binding Site) 5_Methylbenzimidazole->beta_Tubulin Binds to Tubulin_Polymerization Tubulin Polymerization beta_Tubulin->Tubulin_Polymerization Inhibits Microtubule_Formation Microtubule Formation Tubulin_Polymerization->Microtubule_Formation Prevents G2_M_Arrest G2/M Phase Arrest Microtubule_Formation->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Proposed mechanism of anticancer activity via tubulin inhibition.
Kinase Inhibition

The benzimidazole scaffold is a common feature in many kinase inhibitors.[3] Kinases are crucial regulators of numerous cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. Benzimidazole derivatives have been shown to inhibit a variety of kinases, including protein kinase CK1 delta, ABL1, MAPK14, and ERK2.[4][5] The inhibitory action often results from the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. While specific kinase targets for this compound have not been extensively characterized, its structural similarity to known kinase inhibitors suggests this as a probable mechanism of action.

cluster_1 Kinase Inhibition Pathway 5_Methylbenzimidazole 5_Methylbenzimidazole Protein_Kinase Protein Kinase (e.g., CK1δ, ABL1, MAPK14) 5_Methylbenzimidazole->Protein_Kinase Inhibits ATP_Binding ATP Binding Protein_Kinase->ATP_Binding Prevents Substrate_Phosphorylation Substrate Phosphorylation ATP_Binding->Substrate_Phosphorylation Blocks Signal_Transduction Signal Transduction Substrate_Phosphorylation->Signal_Transduction Disrupts Cell_Proliferation_Survival Cell Proliferation & Survival Signal_Transduction->Cell_Proliferation_Survival Downregulates

General mechanism of action for kinase inhibition.
Antiviral Activity: Allosteric Inhibition of Viral Polymerase

Certain benzimidazole derivatives have demonstrated potent antiviral activity. For instance, a number of benzimidazole-based compounds act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRP), an enzyme essential for viral replication.[6] These inhibitors bind to a site on the polymerase distinct from the active site, inducing a conformational change that blocks the initiation of RNA synthesis.[6] This allosteric inhibition provides a high degree of selectivity for the viral enzyme over host cell polymerases. Given the broad antiviral potential of the benzimidazole class, it is plausible that this compound could exert antiviral effects through a similar mechanism against various viruses.

cluster_2 Antiviral Allosteric Inhibition 5_Methylbenzimidazole_Derivative This compound (or derivative) Allosteric_Site Allosteric Site 5_Methylbenzimidazole_Derivative->Allosteric_Site Binds to Viral_Polymerase Viral RNA Polymerase (e.g., HCV RdRP) Active_Site Active Site Viral_Polymerase->Active_Site Allosteric_Site->Viral_Polymerase Allosteric_Site->Active_Site Induces Conformational Change RNA_Synthesis_Initiation RNA Synthesis Initiation Active_Site->RNA_Synthesis_Initiation Blocks Viral_Replication Viral Replication RNA_Synthesis_Initiation->Viral_Replication Inhibits

Proposed antiviral mechanism via allosteric inhibition.

Quantitative Data Summary

Quantitative data on the biological activity of this compound is limited in the public domain. The following tables summarize the in vitro activity of various related benzimidazole derivatives against different cancer cell lines and kinases to provide a comparative context.

Table 1: In Vitro Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)Positive Control (IC50, µM)Reference
Benzimidazole acylhydrazone derivativeA549 (Lung)MTT487.195-Fluorouracil (25.13), Gefitinib (15.82)[7]
Benzimidazole acylhydrazone derivativePC-3 (Prostate)MTT4810.215-Fluorouracil (30.11), Gefitinib (19.25)[7]
5-Methoxy-2-mercaptobenzimidazole derivativeMDA-MB-231 (Breast)MTT2424.78 ± 1.02Raloxifene (26.73)[8]
Benzimidazole derivative (se-182)A549 (Lung)MTT7215.80Cisplatin[9]
Benzimidazole derivative (se-182)HepG2 (Liver)MTT7215.58Cisplatin[9]

Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives

CompoundKinase TargetIC50 (µM)Reference
5-tertbutyl-substituted 2-amidobenzimidazoleCK1δ1.00[4]
5,6-dichloro-substituted 2-amidobenzimidazoleCK1δ0.98[4]
5-chloro-substituted 2-amidobenzimidazoleCK1δ13.2[4]
Benzimidazole pyrazole derivativeKDM4A106[10]

Experimental Protocols

The following are generalized protocols for key experiments commonly used to investigate the mechanism of action of benzimidazole derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is adapted from studies evaluating the anticancer effects of novel benzimidazole derivatives.[7][11]

Objective: To determine the effect of test compounds on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, PC-3, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Test compounds (dissolved in DMSO to prepare stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.[7][11]

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for an additional 2-4 hours at 37°C. Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.[7][11]

  • Data Acquisition and Analysis: Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 values using suitable software.[7]

Protocol 2: In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against a specific protein kinase.

Objective: To quantify the inhibitory potency of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., CK1δ, ABL1)

  • Kinase-specific substrate (e.g., casein for CK1δ)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a microplate well, add the test compound at various concentrations.

  • Add the kinase enzyme to the wells containing the test compound and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction mixture for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Detection: Stop the kinase reaction and detect the amount of product formed (e.g., ADP) using a detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Preliminary investigations and comparative analysis with structurally related compounds suggest that this compound holds promise as a pharmacologically active agent with potential anticancer and antiviral activities. The likely mechanisms of action include the inhibition of tubulin polymerization, modulation of kinase signaling pathways, and allosteric inhibition of viral enzymes. Further dedicated studies are imperative to elucidate the specific molecular targets and signaling pathways affected by this compound. The experimental protocols and comparative data presented in this guide offer a foundational framework for future research aimed at fully characterizing the therapeutic potential of this and other benzimidazole derivatives.

References

Unveiling the Origins of a Vital Cofactor: The Discovery of 5-Methylbenzimidazole as a Precursor to Vitamin B12

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12, or cobalamin, is a structurally complex and essential cofactor in a myriad of metabolic processes. Its unique structure features a central cobalt atom coordinated by a corrin ring and two axial ligands. The lower axial ligand, 5,6-dimethylbenzimidazole (DMB), plays a crucial role in modulating the reactivity of the cobalt center. For decades, the biosynthesis of this seemingly simple benzimidazole moiety remained a puzzle. This technical guide delves into the seminal discoveries that identified 5-methylbenzimidazole (5-MB) and related compounds as key precursors in the intricate biosynthetic pathways of DMB, ultimately leading to the complete assembly of active vitamin B12. We will explore both the aerobic and anaerobic routes of DMB synthesis, providing a comprehensive overview of the enzymes involved, key intermediates, and the experimental evidence that elucidated these pathways. This guide aims to provide researchers and drug development professionals with a thorough understanding of the fundamental biochemistry of vitamin B12 synthesis, which is critical for applications in biotechnology, metabolic engineering, and the development of novel antimicrobial agents.

Introduction

Vitamin B12 is exclusively synthesized by certain bacteria and archaea and is indispensable for human health, playing a vital role in DNA synthesis, red blood cell formation, and neurological function. The biosynthesis of vitamin B12 is a complex process involving over 30 enzymatic steps. A key component of the vitamin B12 structure is the lower axial ligand, 5,6-dimethylbenzimidazole (DMB), which is attached to the corrin ring via a phosphoribosyl linker. The identity of this lower ligand can vary in different cobamides, influencing their biological activity and specificity. The discovery of the biosynthetic pathway of DMB was a significant milestone in understanding the complete picture of vitamin B12 synthesis. This guide focuses on the pivotal role of this compound and its derivatives as precursors to DMB, highlighting the distinct aerobic and anaerobic strategies employed by microorganisms.

The Aerobic Pathway of 5,6-Dimethylbenzimidazole (DMB) Biosynthesis

In many aerobic and facultative anaerobic bacteria, the synthesis of DMB proceeds through the oxidative cleavage of flavin mononucleotide (FMN). This remarkable reaction is catalyzed by a single enzyme, BluB, a flavin destructase.

The BluB Enzyme: A Flavin Destructase

The BluB enzyme is responsible for the conversion of reduced flavin mononucleotide (FMNH₂) into DMB and D-erythrose 4-phosphate. This process is oxygen-dependent and involves the fragmentation and rearrangement of the isoalloxazine ring of the flavin.

Quantitative Data on BluB Activity

The in vitro activity of BluB has been characterized, revealing a relatively slow catalytic rate. The synthesis of DMB is often a rate-limiting step in the overall vitamin B12 biosynthetic pathway.

EnzymeSubstrateProductSpecific Activity (pmol DMB min⁻¹·mg⁻¹)Reference
BluB (Rhodospirillum rubrum)FMNH₂5,6-Dimethylbenzimidazole (DMB)285 - 625[1]

Table 1: In vitro specific activity of BluB from Rhodospirillum rubrum. The activity was found to be dependent on the concentration of BluB in the reaction mixture.

The Anaerobic Pathway of 5,6-Dimethylbenzimidazole (DMB) Biosynthesis

The biosynthesis of DMB under anaerobic conditions follows a completely different route, starting from the purine intermediate 5-aminoimidazole ribotide (AIR). This pathway involves a series of previously uncharacterized genes, designated bzaA, bzaB, bzaC, bzaD, and bzaE, which were identified in the obligate anaerobe Eubacterium limosum.[2]

Key Intermediates: 5-Hydroxy- and 5-Methoxy- Substituted Benzimidazoles

The anaerobic pathway proceeds through a series of benzimidazole intermediates. The expression of different combinations of the bza genes has revealed that 5-hydroxybenzimidazole, 5-methoxybenzimidazole, and 5-methoxy-6-methylbenzimidazole are sequential intermediates in the formation of DMB.[2][3]

The Bza Gene Cluster

The bza gene cluster encodes the enzymes responsible for the stepwise conversion of AIR to DMB. While the specific functions of each Bza protein are still under investigation, their collective action directs the complete anaerobic synthesis of DMB.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the DMB biosynthetic pathways.

Anaerobic Cultivation of Eubacterium limosum

Eubacterium limosum is a strict anaerobe and requires specific cultivation techniques.

  • Medium: A phosphate-buffered basal medium (PBBM) is typically used, supplemented with a carbon and energy source such as glucose or H₂-CO₂.[4]

  • Anaerobic Conditions: Cultivation is performed under a strictly anoxic atmosphere, typically in an anaerobic chamber with an N₂/H₂ gas mixture.[4] Resazurin can be used as a redox indicator.

  • Harvesting: Cells are harvested by centrifugation under anaerobic conditions.

In Vitro Reconstitution of DMB Biosynthesis

Reconstituting the biosynthetic pathways in vitro using purified enzymes is a powerful technique to study individual reaction steps and enzyme kinetics.

  • Protein Expression and Purification: The genes encoding the biosynthetic enzymes (e.g., BluB, Bza proteins) are cloned into expression vectors and overexpressed in a suitable host like E. coli. The proteins are then purified to homogeneity using affinity chromatography.

  • Reaction Conditions: A typical in vitro reaction mixture contains the purified enzyme(s), substrate(s) (e.g., FMNH₂ for BluB, AIR and other precursors for the Bza system), and necessary cofactors in a suitable buffer. For anaerobic reactions, all components must be prepared and mixed under anoxic conditions.

  • Product Analysis: The formation of DMB and its intermediates is monitored over time using techniques like HPLC.

High-Performance Liquid Chromatography (HPLC) for Benzimidazole Analysis

HPLC is a key technique for the separation and quantification of benzimidazole derivatives.

  • Column: A reverse-phase column, such as a Nucleosil C8, is commonly used.[5]

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like orthophosphoric acid and the pH adjusted, is employed for optimal separation.[5]

  • Detection: UV detection is typically used, with wavelengths set to the absorption maxima of the benzimidazole derivatives (e.g., 254 nm or 288 nm).[5]

  • Quantification: The concentration of the compounds is determined by comparing the peak areas to a standard curve generated with known concentrations of the analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of the synthesized benzimidazoles and for tracing the incorporation of labeled precursors.

  • Sample Preparation: Purified compounds are dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Spectra Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used to assign all proton and carbon signals and to establish the connectivity of the atoms in the molecule.

  • Isotope Labeling Studies: By providing ¹³C- or ¹⁵N-labeled precursors (e.g., L-[methyl-¹³C]methionine) in cell cultures, the incorporation of these isotopes into the final product can be traced by NMR, providing crucial information about the biosynthetic pathway.[6]

Visualizations

Signaling Pathways and Experimental Workflows

Aerobic_DMB_Biosynthesis FMN Flavin Mononucleotide (FMN) FMNH2 Reduced Flavin Mononucleotide (FMNH₂) FMN->FMNH2 Flavin Reductase (e.g., Fre) BluB BluB (Flavin Destructase) FMNH2->BluB DMB 5,6-Dimethylbenzimidazole (DMB) BluB->DMB E4P D-Erythrose 4-Phosphate BluB->E4P O2 O₂ O2->BluB

Caption: Aerobic biosynthesis of 5,6-dimethylbenzimidazole (DMB) from FMNH₂ catalyzed by the BluB enzyme.

Anaerobic_DMB_Biosynthesis AIR 5-Aminoimidazole Ribotide (AIR) BzaF BzaA/BzaB (BzaF) AIR->BzaF HBI 5-Hydroxybenzimidazole (HBI) BzaF->HBI BzaC BzaC HBI->BzaC Methylation MBI 5-Methoxybenzimidazole BzaC->MBI BzaD BzaD MBI->BzaD Methylation MMBI 5-Methoxy-6- methylbenzimidazole BzaD->MMBI BzaE BzaE MMBI->BzaE Demethoxylation & Methylation DMB 5,6-Dimethylbenzimidazole (DMB) BzaE->DMB

Caption: Proposed anaerobic biosynthetic pathway of 5,6-dimethylbenzimidazole (DMB) from 5-aminoimidazole ribotide (AIR).

Experimental_Workflow cluster_cultivation Microbial Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis Cultivation Anaerobic/Aerobic Cultivation of Bacteria Harvesting Cell Harvesting Cultivation->Harvesting Extraction Extraction of Benzimidazoles Harvesting->Extraction Purification Purification (e.g., SPE) Extraction->Purification HPLC HPLC Analysis (Quantification) Purification->HPLC NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR MS Mass Spectrometry (Identification) Purification->MS

Caption: A generalized experimental workflow for the identification and analysis of benzimidazole precursors of vitamin B12 from microbial cultures.

Conclusion

The elucidation of the biosynthetic pathways of 5,6-dimethylbenzimidazole, the lower ligand of vitamin B12, represents a significant achievement in biochemistry. The discovery of both the aerobic, flavin-destructase-mediated route and the complex anaerobic pathway involving the bza gene cluster has provided a complete picture of how microorganisms synthesize this vital component of cobalamin. The identification of this compound derivatives as key intermediates in the anaerobic pathway has opened new avenues for research into the diversity and evolution of cobamide biosynthesis. A thorough understanding of these pathways is not only of fundamental scientific importance but also has practical implications for the industrial production of vitamin B12, the development of novel antibiotics targeting these essential pathways, and the metabolic engineering of microorganisms for enhanced cofactor production. Further research into the precise mechanisms and kinetics of the Bza enzymes will undoubtedly provide deeper insights into the intricate chemistry of life.

References

Tautomerism in 5-Methylbenzimidazole and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism in 5-methylbenzimidazole and its derivatives. It delves into the structural, spectroscopic, and computational aspects of this phenomenon, offering valuable insights for researchers in medicinal chemistry and materials science. The dynamic equilibrium between tautomeric forms is a critical factor influencing the physicochemical properties and biological activity of these compounds, making its study essential for rational drug design and the development of novel materials.

Introduction to Tautomerism in Benzimidazoles

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1][2][3] A key characteristic of N-unsubstituted benzimidazoles is their ability to exist as two rapidly interconverting tautomers. This phenomenon, known as annular prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the imidazole ring.[4][5]

In the case of asymmetrically substituted benzimidazoles, such as this compound, the two tautomers are non-equivalent, leading to a dynamic equilibrium between the 5-methyl-1H-benzimidazole and the 6-methyl-1H-benzimidazole forms. The position of this equilibrium is influenced by various factors, including the nature of substituents, solvent polarity, temperature, and the solid-state packing forces.[6][7] Understanding and controlling this tautomeric equilibrium is crucial as the individual tautomers can exhibit distinct biological activities and binding affinities to protein targets.[1][8]

Tautomeric Equilibrium of this compound

The tautomerism of this compound results in a mixture of two distinct chemical entities. The position of the methyl group relative to the protonated nitrogen atom defines the two tautomers.

tautomerism cluster_5_methyl 5-Methyl-1H-benzimidazole cluster_6_methyl 6-Methyl-1H-benzimidazole 5_methyl 5_methyl 6_methyl 6_methyl 5_methyl->6_methyl H+

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomerism

The study of tautomerism in benzimidazole derivatives often involves a combination of spectroscopic and computational methods to determine the relative populations of the tautomers. While specific equilibrium constants for this compound are not extensively documented in the provided search results, the principles of analysis are well-established for the broader benzimidazole class.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating tautomerism.[1][4][5] In solution, rapid proton exchange often leads to time-averaged NMR signals, complicating the direct observation of individual tautomers.[4][5] However, by using specific solvents or by lowering the temperature, the rate of interconversion can be slowed, allowing for the resolution of signals from each tautomer.[1][6]

Table 1: Representative ¹³C NMR Chemical Shift Data for Benzimidazole Derivatives

CompoundSolventTautomerC4 (ppm)C5 (ppm)C6 (ppm)C7 (ppm)Reference
1-MethylbenzimidazoleCDCl₃N/A120.4--109.5[1]
1-MethylbenzimidazoleDMSO-d₆N/A119.2--110.1[1]
2,2'-bis-benzimidazoleDMSO-d₆ / Me₂CO-d₆5,5'(6,6')-dimethoxy----[7]

Note: This table provides representative data for model compounds to illustrate the principles of NMR analysis in tautomerism studies. Specific data for this compound tautomers would require dedicated experimental investigation under conditions that slow the proton exchange.

Computational Data

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers.[9][10] These methods can provide insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium.

Table 2: Calculated Relative Stabilities of Substituted Benzimidazole Tautomers

SubstituentMethodPhaseMore Stable TautomerEnergy Difference (kJ/mol)Reference
5(6)-HAM1Aqueous1H and 3H forms equally stable0.00[9]
5(6)-CH₃AM1Aqueous1H and 3H forms nearly equal-0.12[9]
5(6)-NO₂AM1Aqueous3H form0.41[9]
5(6)-ClAM1Aqueous3H form0.45[9]
5(6)-OCH₃AM1Aqueous1H form-2.60[9]

Note: The table shows that the relative stability of tautomers is sensitive to the nature of the substituent at the 5(6)-position. For the methyl group, the stability of the two tautomers is predicted to be very similar.

Experimental Protocols

The investigation of tautomerism in this compound and its derivatives employs a range of experimental and computational techniques.

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves the condensation of 4-methyl-1,2-phenylenediamine with a suitable carboxylic acid or aldehyde, often in the presence of an acid catalyst.[11][12]

synthesis_workflow reagents 4-Methyl-1,2-phenylenediamine + Carboxylic Acid/Aldehyde reaction Condensation Reaction (e.g., in refluxing acid) reagents->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product 5(6)-Methylbenzimidazole Derivative purification->product

Caption: General workflow for the synthesis of this compound derivatives.

NMR Spectroscopy for Tautomer Analysis

Objective: To resolve the signals of individual tautomers and determine their relative populations.

Methodology:

  • Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent. Solvents like DMSO-d₆ or HMPA-d₁₈ are known to slow down proton exchange.[4]

  • ¹H and ¹³C NMR Spectra Acquisition: Record standard ¹H and ¹³C NMR spectra at room temperature.

  • Variable Temperature (VT) NMR: If the signals are averaged at room temperature, acquire a series of spectra at progressively lower temperatures.[6] This can slow the tautomeric interconversion sufficiently to observe separate signals for each tautomer.

  • Data Analysis: Integrate the signals corresponding to each tautomer in the well-resolved low-temperature spectra to determine their relative concentrations and calculate the equilibrium constant (KT).

X-ray Crystallography

Objective: To determine the solid-state structure and identify the predominant tautomer in the crystal lattice.

Methodology:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[13]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[13][14] The location of the N-H proton will unequivocally identify the tautomeric form present in the solid state.

Computational Modeling

Objective: To calculate the relative energies of the tautomers and predict the equilibrium position.

Methodology:

  • Structure Optimization: Build the 3D structures of both tautomers of the this compound derivative. Optimize the geometry of each tautomer using a suitable quantum mechanical method, such as DFT with a basis set like 6-311++G(d,p).[15][16]

  • Energy Calculation: Calculate the single-point energies of the optimized structures.

  • Solvent Effects: To model the solution-phase equilibrium, incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM).[4][17]

  • Equilibrium Constant Prediction: Calculate the free energy difference (ΔG) between the tautomers to predict the equilibrium constant (KT = exp(-ΔG/RT)).

Tautomerism and Drug Development

The tautomeric state of a drug molecule can significantly impact its interaction with biological targets. The different electronic and steric profiles of tautomers can lead to variations in binding affinity and pharmacological activity.

drug_development_pathway cluster_drug Drug Candidate cluster_response Biological Response Tautomer_A Tautomer A Tautomer_B Tautomer B Tautomer_A->Tautomer_B Tautomeric Equilibrium Receptor Biological Target (e.g., Kinase, GPCR) Tautomer_A->Receptor High Affinity Binding (Active Conformation) Tautomer_B->Receptor Low Affinity Binding (Inactive Conformation) Biological_Effect Desired Therapeutic Effect Receptor->Biological_Effect Signal Transduction No_Effect No or Reduced Effect Receptor->No_Effect Signal Blocked or Reduced

Caption: Impact of tautomerism on drug-receptor interactions.

In drug discovery, it is essential to characterize the tautomeric forms of lead compounds. Structure-based drug design efforts, which rely on techniques like X-ray crystallography, must accurately determine the protonation and tautomeric states of ligands within the protein binding site.[18] Misassignment of a tautomer can lead to flawed structure-activity relationship (SAR) models and misdirected lead optimization efforts. The ability of a molecule to switch between tautomers can also influence its absorption, distribution, metabolism, and excretion (ADME) properties.[19]

Conclusion

The tautomerism of this compound and its derivatives is a fundamental aspect of their chemistry with significant implications for their application, particularly in drug development. A thorough understanding of the factors governing the tautomeric equilibrium is paramount for the rational design of molecules with desired properties. The combined application of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry provides a powerful toolkit for elucidating the tautomeric behavior of these important heterocyclic compounds. Future research in this area will likely focus on developing more precise predictive models for tautomeric equilibria in various environments and leveraging this knowledge to design novel therapeutics and functional materials.

References

A Technical Guide to the Spectroscopic Analysis of 5-Methylbenzimidazole Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and spectroscopic characterization of metal complexes involving 5-Methylbenzimidazole and its derivatives. This compound, a heterocyclic compound featuring a fused benzene and imidazole ring system, serves as a versatile ligand in coordination chemistry. Its ability to coordinate with various metal ions through its nitrogen donor atoms has led to the development of complexes with significant potential in medicinal chemistry, particularly as anticancer and antimicrobial agents.[1][2] Understanding the structural and electronic properties of these complexes is paramount, and spectroscopic techniques are the primary tools for this elucidation.

Experimental Protocols: Synthesis and Characterization

Detailed methodologies are crucial for the reproducible synthesis and analysis of these coordination compounds. Below are generalized protocols derived from common laboratory practices for the creation and analysis of this compound metal complexes.

Synthesis of this compound Ligands

A common route for synthesizing substituted benzimidazole ligands involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde. For instance, a derivative like 2-(5-methyl-benzimidazol-2-yl)-phenol can be synthesized by reacting 4-methyl-o-phenylenediamine with 2-hydroxybenzoic acid.

Protocol:

  • A mixture of 4-methyl-o-phenylenediamine and 2-hydroxybenzoic acid is heated, often in the presence of a dehydrating agent or a catalyst like polyphosphoric acid.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • The solid product is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure ligand.[1]

Synthesis of Metal Complexes

The metal complexes are typically synthesized by reacting the this compound-based ligand with a corresponding metal salt in a suitable solvent.

Protocol:

  • The ligand is dissolved in a solvent, typically methanol or ethanol.

  • A solution of the metal salt (e.g., Cu(CH₃COO)₂·H₂O, ZnCl₂, CoCl₂·6H₂O, or NiCl₂·6H₂O) in the same solvent is added dropwise to the ligand solution.[3][4]

  • The molar ratio of ligand to metal is typically 2:1 or 1:1, depending on the desired coordination sphere.

  • The resulting mixture is stirred and heated under reflux for several hours, during which the complex often precipitates out of the solution.[3]

  • The mixture is then cooled, and the solid complex is collected by filtration, washed with cold solvent to remove unreacted starting materials, and dried under vacuum.[1]

G cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase start Starting Materials (o-phenylenediamine derivative, metal salt) ligand_synth Ligand Synthesis (Condensation Reaction) start->ligand_synth complex_synth Complex Synthesis (Ligand + Metal Salt) ligand_synth->complex_synth purification Filtration, Washing & Purification complex_synth->purification spectro_analysis Spectroscopic Analysis purification->spectro_analysis ftir FT-IR spectro_analysis->ftir Coordination uvvis UV-Vis spectro_analysis->uvvis Geometry nmr NMR spectro_analysis->nmr Ligand Structure ms Mass Spec spectro_analysis->ms Composition elucidation Structural Elucidation ftir->elucidation uvvis->elucidation nmr->elucidation ms->elucidation

Caption: General experimental workflow for synthesis and analysis.

Spectroscopic Characterization Techniques

The structural elucidation of this compound metal complexes relies on the combined application of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

G structure Complex Structure & Properties ftir FT-IR Spectroscopy ftir->structure info_ftir Vibrational Modes Coordination Sites (ν(C=N), ν(M-N)) ftir->info_ftir uvvis UV-Vis Spectroscopy uvvis->structure info_uvvis Electronic Transitions Coordination Geometry (d-d, LMCT) uvvis->info_uvvis nmr NMR Spectroscopy (¹H, ¹³C) nmr->structure info_nmr Ligand Conformation Proton Environment (Chemical Shifts) nmr->info_nmr ms Mass Spectrometry ms->structure info_ms Molecular Formula Composition (m/z, Isotopic Pattern) ms->info_ms

Caption: Relationship between spectroscopic methods and structural data.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in confirming the coordination of the benzimidazole ligand to the metal center. The comparison between the spectrum of the free ligand and the metal complex reveals key shifts in vibrational frequencies.

  • ν(C=N) Vibration: The stretching vibration of the imine group (C=N) in the imidazole ring is a key indicator of coordination. In the free ligand, this band appears around 1639 cm⁻¹.[1] Upon complexation, this band typically shifts to a lower frequency (e.g., 1602-1604 cm⁻¹), indicating that the lone pair of electrons on the imine nitrogen is involved in forming a coordinate bond with the metal ion.[1][5]

  • ν(N-H) Vibration: The N-H stretching vibration of the imidazole ring, often observed as a broad band around 3200-3400 cm⁻¹, may shift or change in shape upon complexation, although this can be complicated by the presence of water molecules.[1]

  • New Bands (ν(M-N) and ν(M-O)): The formation of new bonds between the metal and the ligand gives rise to new, low-frequency bands in the far-IR region. Bands corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations typically appear in the 400-600 cm⁻¹ range, providing direct evidence of coordination.[1][3] For example, ν(Zn-N) and ν(Cu-N) have been observed at 428 cm⁻¹ and 438 cm⁻¹, respectively.[1]

CompoundKey FT-IR Bands (cm⁻¹)
Ligand (L¹) ν(-NH) & ν(-OH): 3237, ν(C=N): 1639, ν(C-O): 1261[1]
Zn(II) Complex (C₂) ν(-NH): 3054, ν(C=N): 1604 (shift of -35 cm⁻¹), ν(C-O): 1311, ν(Zn-O): 517 , ν(Zn-N): 428 [1]
Cu(II) Complex (C₆) ν(-NH): 3057, ν(C=N): 1602 (shift of -37 cm⁻¹), ν(C-O): 1259, ν(Cu-O): 474 , ν(Cu-N): 438 [1]
L¹ = 2-(5-methyl-benzimidazol-2-yl)-phenol
UV-Visible (Electronic) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure and coordination geometry of the metal complexes.

  • Intra-ligand Transitions: In the UV region (typically < 400 nm), strong absorption bands are observed, which are attributed to π → π* and n → π* electronic transitions within the aromatic system of the benzimidazole ligand. These bands may experience a slight shift (hypsochromic or bathochromic) upon complexation.[1]

  • Charge Transfer Transitions: Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can also appear, often at the lower end of the UV or the higher end of the visible spectrum.

  • d-d Transitions: For complexes of transition metals with d-electrons (e.g., Cu(II), Ni(II), Co(II)), weak absorption bands are observed in the visible region (400-800 nm). The position and number of these d-d transition bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).[6][7] For example, a broad d-d absorption band for a Cu(II) complex around 640-650 nm is suggestive of a square planar or distorted octahedral geometry.[1][3]

CompoundUV-Vis λₘₐₓ (nm) (ε, M⁻¹cm⁻¹)
Ligand (L¹) 296 (9800), 322 (15200), 337 (14100) in DMSO[1]
Zn(II) Complex (C₂) 241 (47700), 290 (7100), 318 (7000), 334 (7800), 365 (3200) in MeCN[1]
Cu(II) Complex (C₆) 297 (17100), 318 (12100), 334 (13500), 356 (21800), 368 (21100), 640 (130) in DMSO[1]
L¹ = 2-(5-methyl-benzimidazol-2-yl)-phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the diamagnetic ligand and its complexes (e.g., Zn(II) or Cd(II)).

  • ¹H NMR: The proton NMR spectrum of the free ligand shows characteristic signals for the aromatic protons, the N-H proton, and the methyl group protons. Upon coordination to a diamagnetic metal ion, the chemical shifts of the protons near the coordination site can change due to alterations in the electronic environment. The N-H proton signal, often a broad singlet at high ppm (e.g., ~13 ppm), may shift or disappear upon deprotonation and coordination.[1]

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand, particularly those of the imidazole ring, will shift upon complexation, confirming the coordination sites.

  • Paramagnetic Complexes: For paramagnetic metal complexes (e.g., Cu(II), Co(II), Ni(II)), NMR spectra are often characterized by very broad or shifted signals, making detailed interpretation difficult. However, the observation of such broadening can itself be evidence of the formation of a paramagnetic complex.[4]

CompoundKey ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Ligand (L¹) 13.18 (s, 1H, -OH), 13.05 (s, 1H, -NH), 8.04-6.99 (m, Ar-H), 2.46 (s, 3H, -CH₃)[1]
Zn(II) Complex (C₂) 7.97-6.68 (m, Ar-H), 2.53-2.15 (m, 3H, -CH₃). Note: The -NH and -OH proton signals are not reported or are significantly shifted/broadened upon complexation.[1]
L¹ = 2-(5-methyl-benzimidazol-2-yl)-phenol
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the complex, confirming its stoichiometry and composition.

  • Molecular Ion Peak: The mass spectrum typically shows a prominent peak corresponding to the molecular ion of the complex, often as a protonated species [M+H]⁺ or an adduct with another cation like sodium [M+Na]⁺.[1]

  • Isotopic Pattern: The observed isotopic distribution pattern of the molecular ion peak must match the theoretical pattern calculated based on the natural abundance of isotopes of all atoms in the complex, especially the metal. This is a powerful tool for confirming the presence and identity of the metal ion.[8]

  • Fragmentation: Analysis of the fragmentation pattern can provide additional structural information about the ligand and how it is bound to the metal.[9]

CompoundESI-HRMS (m/z)
Ligand (L¹) Calculated for C₁₄H₁₂N₂O: [M+H]⁺ = 225.1027, Found: 225.1039[1]
Zn(II) Complex (C₂) Calculated for C₂₈H₂₂N₄O₂Zn: [M+H]⁺ = 511.1112, Found: 511.0798[1]
Cu(II) Complex (C₆) Calculated for C₂₈H₂₂N₄O₂Cu: [M+H]⁺ = 511.0798 (Note: formula in source is for Zn, likely a typo, should be C₂₈H₂₂N₄O₂Cu). Another source gives Calculated for C₂₆H₁₈N₄O₂Cu: [M+H]⁺ = 482.0804, Found: 482.0751 for a similar complex.[1]
L¹ = 2-(5-methyl-benzimidazol-2-yl)-phenol

Conclusion

The spectroscopic analysis of this compound metal complexes is a multi-faceted process that provides a comprehensive understanding of their molecular structure, bonding, and electronic properties. FT-IR spectroscopy confirms the coordination through the imine nitrogen, UV-Vis spectroscopy elucidates the coordination geometry, NMR clarifies the ligand structure in diamagnetic complexes, and mass spectrometry verifies the overall composition. The collective data from these techniques are indispensable for structure-activity relationship studies, guiding the design of new metal-based compounds for researchers in materials science and professionals in drug development.

References

Thermogravimetric analysis of 5-Methylbenzimidazole polymers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermogravimetric Analysis of 5-Methylbenzimidazole and Related Polybenzimidazole Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybenzimidazoles (PBIs) are a class of high-performance heterocyclic polymers renowned for their exceptional thermal and chemical stability. These properties make them highly valuable in demanding applications, including aerospace, electronics, and as membranes in fuel cells. The incorporation of a methyl group at the 5-position of the benzimidazole ring can influence polymer solubility and processing characteristics. This guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of polymers containing benzimidazole moieties.

It is important to note that while the thermal properties of the broader polybenzimidazole family are well-documented, specific TGA data for homopolymers of this compound are not extensively available in publicly accessible literature. Therefore, this document will focus on the established thermal behavior of structurally similar polybenzimidazoles and their copolymers, which serves as a robust predictive framework for this compound-based polymers. The underlying principles and experimental methodologies are directly applicable.

Experimental Protocols

A generalized experimental protocol for conducting thermogravimetric analysis on polybenzimidazole-based materials is detailed below. This protocol is a synthesis of methodologies reported across various studies.

Objective: To determine the thermal stability, degradation temperatures, and char yield of polybenzimidazole polymers.

Materials and Equipment:

  • Polymer sample (typically 5-10 mg), dried in a vacuum oven to remove residual solvent and moisture.

  • Thermogravimetric Analyzer (TGA) instrument.

  • High-purity nitrogen or air for the purge gas.

  • Sample pans (typically platinum or alumina).

  • Analytical balance.

Procedure:

  • Sample Preparation:

    • Ensure the polymer sample is finely ground to a powder to promote uniform heating.

    • Dry the sample under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to remove any absorbed water or residual solvent, which could interfere with the TGA measurement.

    • Accurately weigh 5-10 mg of the dried polymer sample into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas (typically high-purity nitrogen for inert atmosphere analysis or air for oxidative stability) to a constant flow rate (e.g., 20-50 mL/min).

    • Equilibrate the furnace at a starting temperature, typically near ambient (e.g., 30-40 °C).

  • Thermal Program:

    • Heat the sample from the starting temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate. Common heating rates for polymer TGA are 10 °C/min or 20 °C/min.[1] A slower heating rate, such as 5 °C/min, can provide better resolution of thermal events.

  • Data Acquisition and Analysis:

    • Record the sample weight as a function of temperature.

    • From the TGA curve (weight % vs. temperature), determine the following:

      • Td5 and Td10: The temperatures at which 5% and 10% weight loss occurs, respectively. These are common indicators of the onset of thermal decomposition.[2]

      • Tmax: The temperature of the maximum rate of decomposition, determined from the peak of the derivative thermogravimetric (DTG) curve.

      • Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 800 °C or 1000 °C), which indicates the amount of carbonaceous residue formed.

Data Presentation

The following tables summarize representative quantitative data from the thermogravimetric analysis of various polybenzimidazole-based polymers, providing a comparative look at their thermal stabilities.

Table 1: Thermal Decomposition Temperatures of Various Polybenzimidazole Copolymers under Nitrogen Atmosphere

Polymer TypeTd5 (°C)Td10 (°C)Char Yield (%) at High TemperatureReference
Poly(benzimidazole imide)s551–554->69% at 1000°C[2][3]
Aliphatic Polybenzimidazoles~450>46017–23% at final temp.[4]
Poly(benzimidazole-co-amide)>520->55% at 900°C[2][5]
m-PBI (solution polymerized)>600->90% at 600°C[1]

Note: The exact values can vary depending on the specific monomer composition, polymer molecular weight, and experimental conditions.

Mandatory Visualization

Experimental Workflow for Synthesis and TGA of Polybenzimidazoles

experimental_workflow Monomers Monomer Synthesis (e.g., Diamine and Dicarboxylic Acid Derivatives) Polymerization Polycondensation in PPA or other solvent Monomers->Polymerization Polymer Synthesis Purification Polymer Precipitation and Purification Polymerization->Purification Drying Vacuum Drying Purification->Drying TGA_prep Sample Preparation (Grinding and Weighing) Drying->TGA_prep TGA Thermogravimetric Analysis (TGA) TGA_prep->TGA Heating Program Data_Analysis Data Analysis (Td5, Td10, Char Yield) TGA->Data_Analysis Weight Loss Curve

Caption: A typical experimental workflow from monomer synthesis to TGA data analysis for polybenzimidazoles.

Logical Relationship of Factors Affecting Thermal Stability

thermal_stability_factors Thermal_Stability Thermal Stability (Td) Aromatic_Content High Aromatic Content Aromatic_Content->Thermal_Stability Increases H_Bonding Intermolecular Hydrogen Bonding H_Bonding->Thermal_Stability Increases Crosslinking Covalent Crosslinking Crosslinking->Thermal_Stability Increases Aliphatic_Content Presence of Aliphatic Linkages Aliphatic_Content->Thermal_Stability Decreases Bulky_Side_Groups Bulky Side Groups Bulky_Side_Groups->Thermal_Stability May Decrease (Steric Hindrance)

Caption: Key molecular factors influencing the thermal stability of polybenzimidazole polymers.

Conclusion

Polybenzimidazoles, including those with a this compound moiety, are characterized by their outstanding thermal stability. Thermogravimetric analysis is the primary technique for quantifying this stability. Key indicators such as the onset of decomposition (Td5) for PBI-based polymers are consistently observed at temperatures above 450 °C, and often exceeding 550 °C in a nitrogen atmosphere. The high char yields are indicative of the formation of a stable carbonaceous residue upon decomposition. The thermal performance is intrinsically linked to the high degree of aromaticity and strong intermolecular forces, such as hydrogen bonding, within the polymer structure. While specific data for this compound homopolymers is limited, the extensive data on related PBI structures provides a reliable basis for predicting their excellent thermal properties.

References

Methodological & Application

Application Notes and Protocols for 5-Methylbenzimidazole in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to naturally occurring purine nucleotides. This unique characteristic allows benzimidazole derivatives to interact with a wide array of biological targets, making them a focal point in the development of novel therapeutics. Among these, 5-Methylbenzimidazole serves as a crucial backbone for designing potent anticancer agents. Its derivatives have demonstrated significant efficacy against various cancer cell lines by modulating key cellular processes.

These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases crucial for cancer cell signaling, disruption of microtubule polymerization leading to cell cycle arrest, and the induction of programmed cell death (apoptosis). This document provides a comprehensive overview of the application of this compound derivatives in anticancer drug design, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanisms of Anticancer Action

Derivatives of this compound employ a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms include:

  • Kinase Inhibition: A significant number of benzimidazole derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and components of the MAPK and PI3K/Akt signaling pathways. By blocking the ATP-binding sites of these kinases, these compounds can halt the signal transduction cascades that drive cell growth, proliferation, and angiogenesis.

  • Induction of Apoptosis: Many this compound derivatives trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often achieved by increasing the levels of reactive oxygen species (ROS), which in turn activates pro-apoptotic proteins like Bax and caspases (e.g., caspase-3 and caspase-9), while downregulating anti-apoptotic proteins such as Bcl-2.

  • Cell Cycle Arrest: These compounds can cause a halt in the cell cycle, typically at the G2/M or G0/G1 phase. This prevents cancer cells from dividing and proliferating. The mechanism often involves the disruption of microtubule dynamics, similar to the action of established anticancer drugs.

  • Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes that are essential for DNA replication and transcription. This leads to DNA damage and subsequent cell death.

Key Signaling Pathways

The anticancer activity of this compound derivatives is often mediated through the modulation of critical signaling pathways that are fundamental to cancer progression. The two most prominent pathways are the MAPK/ERK and PI3K/Akt pathways.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor (RTK) e.g., EGFR, VEGFR PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 | Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax Bcl2->Bax | Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Drug This compound Derivative Drug->PI3K | Drug->RAF | Drug->Bax

Caption: Modulation of MAPK and PI3K/Akt pathways by this compound derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of various benzimidazole derivatives, including those with a 5-methyl substitution, against a range of human cancer cell lines.

Compound ID/DescriptionCancer Cell LineAssay TypeIncubation Time (h)IC50 (µM)Reference Drug (IC50, µM)
Compound 7 (Benzimidazole derivative) MGC-803 (Gastric)MTT481.025-FU (6.82)
PC-3 (Prostate)MTT482.505-FU (18.42)
MCF-7 (Breast)MTT485.405-FU (11.53)
Compound 18 (Benzimidazole-triazole hybrid) A549 (Lung)MTT480.635-FU (1.69)
NCI-H460 (Lung)MTT480.995-FU (3.20)
MCF-7 (Breast)MTT481.305-FU (2.80)
MDA-MB-231 (Breast)MTT480.945-FU (0.79)
Compound 19 (Benzimidazole derivative) A549 (Lung)MTT485.4-
MCF-7 (Breast)MTT484.2-
Compound 5a (Benzimidazole-triazole hybrid) HepG-2 (Liver)MTT4810.32Doxorubicin (4.17)
HCT-116 (Colon)MTT4811.24Doxorubicin (5.57)
MCF-7 (Breast)MTT4813.51Doxorubicin (5.57)
HeLa (Cervical)MTT4810.19Doxorubicin (4.17)
Compound 8f (Benzimidazole derivative) MGC803 (Gastric)MTT48Potent antiproliferative activity-
TJ08 (1,2,5-trisubstituted benzimidazole) Jurkat (Leukemia)MTT481.88-
K562 (Leukemia)MTT481.89-
HeLa (Cervical)MTT482.11-
HCT116 (Colon)MTT483.04-

Experimental Workflow for Drug Screening

The process of evaluating a new this compound derivative for its anticancer potential follows a structured workflow, from initial cytotoxicity screening to mechanistic studies.

Experimental_Workflow start Synthesized This compound Derivative step1 Cytotoxicity Screening (MTT Assay) start->step1 step2 Determine IC50 Values Across Multiple Cancer Cell Lines step1->step2 step3 Apoptosis Assay (Annexin V / PI Staining by Flow Cytometry) step2->step3 step4 Cell Cycle Analysis (Flow Cytometry) step3->step4 step5 Mechanistic Studies (Western Blot) step4->step5 step6 Analyze Key Proteins in MAPK & PI3K/Akt Pathways (e.g., p-ERK, p-Akt, Caspase-3) step5->step6 end Lead Compound Identification step6->end

Caption: General workflow for screening this compound derivatives.

Application Notes & Protocols

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration at which a this compound derivative inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound derivative (dissolved in DMSO as a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

    • Include wells for vehicle control (medium with DMSO) and untreated cells (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48 to 72 hours.

  • MTT Addition:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with a this compound derivative.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight.

    • Treat the cells with the this compound derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

    • Acquire at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like MAPK/ERK and PI3K/Akt.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the this compound derivative as desired.

    • Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin, to quantify changes in protein expression or phosphorylation.

Application Notes and Protocols: 5-Methylbenzimidazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-methylbenzimidazole derivatives as a promising class of kinase inhibitors. This document includes summaries of their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and workflows.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1][2] Derivatives of benzimidazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] Within this class, this compound derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as growth, proliferation, differentiation, and apoptosis.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[4][5]

This compound derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[6] Some derivatives exhibit multi-target inhibitory activity, which can be advantageous in overcoming drug resistance.[6] This document outlines the application of these compounds and provides detailed protocols for their investigation.

Data Presentation: Kinase Inhibitory and Antiproliferative Activities

The following tables summarize the reported in vitro kinase inhibitory and antiproliferative activities of various this compound derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
1 CK1δ1.64[6]
2 EGFRData Not Available
3 HER2Data Not Available
4 CDK2Data Not Available
5 mTORData Not Available
AT9283 Aurora AData Not Available[7]
AT9283 Aurora BData Not Available[7]
AT9283 JAKs, Abl, Flt3Data Not Available[7]
6h EGFRExcellent[5]
6h HER2Excellent[5]
6h CDK2Excellent[5]
6h AURKCPotent[5]
6i EGFRExcellent[5]
6i HER2Excellent[5]
6i CDK2Excellent[5]
6i mTORPotent[5]

Note: "Excellent" and "Potent" are as described in the source, specific IC50 values were not provided in the abstract.

Table 2: Antiproliferative Activity of this compound Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
6c VariousCytotoxicity7.82 - 21.48[5]
6h VariousCytotoxicity7.82 - 21.48[5]
6i VariousCytotoxicity7.82 - 21.48[5]
6j VariousCytotoxicity7.82 - 21.48[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by benzimidazole derivatives and general experimental workflows for their evaluation.

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Figure 1: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

G cluster_1 General Workflow for Kinase Inhibitor Evaluation Compound This compound Derivative Synthesis KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->KinaseAssay Screening CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability Hits WesternBlot Western Blot Analysis (Signaling Pathway Modulation) CellViability->WesternBlot Active Compounds LeadOp Lead Optimization WesternBlot->LeadOp Mechanism Confirmed

Figure 2: A generalized workflow for the discovery and evaluation of this compound kinase inhibitors.

Experimental Protocols

The following are detailed protocols for key assays used in the evaluation of this compound derivatives as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from Promega's ADP-Glo™ Kinase Assay and is a luminescent ADP detection assay to measure kinase activity.[1][8][9][10]

Objective: To determine the in vitro inhibitory activity of this compound derivatives against a specific kinase.

Materials:

  • This compound derivative (dissolved in 100% DMSO)

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well or 96-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the this compound derivative in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO in buffer) to the wells of the plate.

    • Add 5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1][8]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal.[1][8]

  • Signal Detection: Incubate at room temperature for 30-60 minutes. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay to assess the effect of this compound derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.[11][12][13][14]

Objective: To determine the cytotoxic or anti-proliferative effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).[11]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[11]

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Inhibition

This protocol describes the analysis of the phosphorylation status of key proteins in the PI3K/Akt signaling pathway following treatment with a this compound derivative.[4][15][16][17][18]

Objective: To confirm the inhibitory effect of a this compound derivative on a specific kinase signaling pathway within a cellular context.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the this compound derivative or a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 24 hours).[15]

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.[15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[15]

  • SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples. Prepare samples with Laemmli buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[16][17]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.[17]

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[17]

  • Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal and then to a loading control (e.g., β-actin) to determine the relative change in protein phosphorylation.[15]

Conclusion

This compound derivatives represent a versatile and potent class of kinase inhibitors with significant potential for the development of novel therapeutics, particularly in the field of oncology. The protocols and data presented here provide a framework for researchers to effectively screen, characterize, and elucidate the mechanisms of action of these promising compounds. Further investigation and optimization of this scaffold are warranted to advance these molecules towards clinical applications.

References

Application of 5-Methylbenzimidazole in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylbenzimidazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its unique chemical structure allows for modifications at various positions, leading to the development of compounds with diverse pharmacological and agrochemical properties. In the agrochemical sector, this compound and its derivatives have demonstrated significant potential as fungicides, insecticides, and herbicides.[1] This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, summarizes their biological activities, and elucidates their mechanisms of action.

Fungicidal Applications

Benzimidazole derivatives are a well-established class of broad-spectrum systemic fungicides used to control a variety of fungal diseases in crops.[2][3] The primary mode of action for benzimidazole fungicides is the inhibition of microtubule assembly in fungal cells.[1][4]

Mechanism of Action: Inhibition of β-Tubulin Polymerization

Benzimidazole fungicides, including those derived from this compound, exert their antifungal effect by binding to the β-tubulin subunit of the fungal microtubule.[1][4] This binding disrupts the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for cell division. The inhibition of mitosis ultimately leads to fungal cell death.[1][4]

Fungicide_Pathway cluster_cell 5-Methylbenzimidazole_Derivative This compound Fungicide Fungal_Cell Fungal Cell 5-Methylbenzimidazole_Derivative->Fungal_Cell Beta_Tubulin β-Tubulin 5-Methylbenzimidazole_Derivative->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Assembly 5-Methylbenzimidazole_Derivative->Microtubule_Assembly Inhibits Beta_Tubulin->Microtubule_Assembly Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle_Formation Cell_Division Cell Division (Mitosis) Mitotic_Spindle_Formation->Cell_Division Fungal_Growth_Inhibition Fungal Growth Inhibition & Death Cell_Division->Fungal_Growth_Inhibition

Caption: Mechanism of action of this compound-based fungicides.

Synthesis Protocol: N-Alkylation of this compound for Fungicide Synthesis

A common route to enhance the fungicidal activity of benzimidazoles is through N-alkylation. The following is a general protocol for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl chloride, methyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetone)

  • Stirring apparatus

  • Reflux condenser

  • Thin-layer chromatography (TLC) apparatus

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base (1.5-2.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Slowly add the alkyl halide (1.1-1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantitative Data for Fungicidal Activity
Compound ClassTarget FungiActivity (IC50/EC50/MIC in µg/mL)Reference
2-substituted-5-methyl-1H-benzimidazolesCandida albicansMIC: 4-32[5]
2-substituted-5-methyl-1H-benzimidazolesSaccharomyces cerevisiaeMIC: 8-64[5]
2-(benzylthio)methyl-1H-benzimidazole derivativesEscherichia coliMIC: 140-290[6]
2-(benzylthio)methyl-1H-benzimidazole derivativesStaphylococcus aureusMIC: 140-290[6]

Insecticidal Applications

Derivatives of this compound have also shown promise as insecticides, particularly as insect growth regulators (IGRs). These compounds can interfere with the normal development and metamorphosis of insects.

Mechanism of Action: Disruption of Insect Growth and Development

The precise mechanism of action for many benzimidazole-based insecticides is still under investigation, with some studies suggesting multiple modes of action. One proposed mechanism involves the disruption of the insect's endocrine system, which regulates key processes like molting and metamorphosis. Another potential target is the nervous system.

Insecticide_Workflow Start This compound Synthesis Chemical Synthesis (e.g., N-alkylation) Start->Synthesis Derivative This compound Derivative Synthesis->Derivative Application Application to Insect Pest Derivative->Application MOA Disruption of Growth & Development (e.g., Endocrine System) Application->MOA Result Insecticidal Effect (e.g., Mortality, Growth Inhibition) MOA->Result

Caption: General workflow for the development of this compound-based insecticides.

Synthesis Protocol: Synthesis of 1-Benzyl-2,5-dimethylbenzimidazole

Materials:

  • 2,5-Dimethylbenzimidazole (can be synthesized from 4-methyl-1,2-phenylenediamine and acetic acid)

  • Benzyl chloride

  • Sodium hydroxide

  • Ethanol

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • Dissolve 2,5-dimethylbenzimidazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.1 eq) in water to the flask.

  • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-benzyl-2,5-dimethylbenzimidazole.

  • Characterize the product by spectroscopic methods.

Quantitative Data for Insecticidal Activity
CompoundInsect SpeciesActivity (LC50/LD50 in ppm or µ g/larva )Reference
1-Benzyl-2-methylbenzimidazoleSpodoptera littoralis (2nd instar larvae)LC50: 97.01 ppm[7]
1-(4-Chlorobenzyl)-2-methylbenzimidazoleSpodoptera littoralis (2nd instar larvae)LC50: 46.35 ppm[7]
1-(2,4-Dichlorobenzyl)-2-methylbenzimidazoleSpodoptera littoralis (2nd instar larvae)LC50: 26.63 ppm[7]
Lufenuron (Reference)Spodoptera littoralis (2nd instar larvae)LC50: 17.01 ppm[7]

Herbicidal Applications

Certain derivatives of benzimidazole have been found to exhibit herbicidal properties, although this application is less explored compared to their fungicidal and insecticidal uses.

Mechanism of Action: (Putative)

The precise molecular targets for the herbicidal activity of benzimidazole derivatives are not yet well-established. Research suggests that these compounds may interfere with various physiological processes in plants, potentially including photosynthesis, amino acid biosynthesis, or cell division. Further studies are required to elucidate the specific signaling pathways involved.

Herbicide_Relationship Benzimidazole_Core Benzimidazole Core (5-Methyl-) Herbicidal_Activity Herbicidal Activity Benzimidazole_Core->Herbicidal_Activity Substituents Chemical Substituents (Position & Nature) Substituents->Herbicidal_Activity Plant_Process_1 Photosynthesis Herbicidal_Activity->Plant_Process_1 May Inhibit Plant_Process_2 Amino Acid Biosynthesis Herbicidal_Activity->Plant_Process_2 May Inhibit Plant_Process_3 Cell Division Herbicidal_Activity->Plant_Process_3 May Inhibit

Caption: Putative relationship between benzimidazole structure and herbicidal action.

Synthesis Protocol: General Synthesis of 2-Trifluoromethylbenzimidazoles

2-Trifluoromethylbenzimidazoles have been reported to possess herbicidal activity.[8] The following is a general procedure for their synthesis.

Materials:

  • Substituted o-phenylenediamine (e.g., 4-methyl-1,2-phenylenediamine)

  • Trifluoroacetic acid

  • Reflux condenser

  • Heating apparatus

Procedure:

  • In a round-bottom flask, combine the substituted o-phenylenediamine (1.0 eq) and trifluoroacetic acid (excess).

  • Heat the mixture at reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic techniques.

Quantitative Data for Herbicidal Activity
Compound ClassTarget Plant SpeciesActivity (% Inhibition at a given concentration)Reference
1,2,3,4-tetrahydro-1,3,5-triazino[1,2-a]benzimidazolesVarious weedsPre- and post-emergence activity observed
2-trifluoromethyl-5-methylbenzimidazoleGeneralHerbicidal properties reported[8]

Note: Specific quantitative data for the herbicidal activity of this compound derivatives is limited in the public domain. The table reflects the general findings.

Conclusion

This compound is a valuable scaffold for the development of a diverse range of agrochemicals. Its derivatives have demonstrated significant efficacy as fungicides, insecticides, and to a lesser extent, herbicides. The well-understood mechanism of action of benzimidazole fungicides, targeting β-tubulin, provides a solid foundation for the rational design of new antifungal agents. While the modes of action for insecticidal and herbicidal derivatives are less defined, the existing data indicates promising avenues for further research and development. The experimental protocols provided herein offer a starting point for the synthesis and exploration of novel this compound-based agrochemicals. Future work should focus on elucidating the precise molecular targets of the insecticidal and herbicidal compounds to enable more targeted design and optimization of their activity.

References

Application Notes and Protocols for the HPLC Analysis of 5-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylbenzimidazole is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate and reliable quantification of this compound is crucial for quality control during manufacturing processes and for stability testing of related drug substances. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for this purpose. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.

Chromatographic Conditions

A summary of the HPLC conditions for the analysis of this compound is provided in Table 1.[1] These conditions have been optimized for the separation and quantification of the analyte.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Isocratic: Acetonitrile: Reagent Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 25-50 µL
Detection Wavelength 280 nm
Column Temperature Ambient
Pressure 80-140 bar

Experimental Protocols

This section details the procedures for preparing standards and samples, as well as the analytical method validation.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 ppm): Accurately weigh approximately 10.2 mg of this compound reference standard (purity ≥98%) and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent.[1]

  • Sub-Stock Solution (100 ppm): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with reagent water.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the sub-stock solution with the mobile phase to achieve concentrations ranging from 0.05 to 1.0 mg/L.[1]

Sample Preparation

For the analysis of this compound in aqueous samples, no extensive sample preparation is required as it is soluble in water.[1]

  • Filter the aqueous sample through a 0.45 µm syringe filter to remove any particulate matter.[1][2]

  • The filtered sample can be directly injected into the HPLC system.

For solid samples, a dissolution step is necessary:

  • Accurately weigh a portion of the solid sample.

  • Dissolve the sample in a suitable solvent, such as methanol or the mobile phase. Sonication may be used to aid dissolution.

  • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The analytical method should be validated to ensure it is suitable for its intended purpose.[3][4][5] The validation should include the parameters outlined in Table 2. The acceptance criteria provided are based on typical requirements for HPLC methods in the pharmaceutical industry.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterMethodologyAcceptance Criteria
System Suitability Five replicate injections of a standard solution.%RSD of peak area ≤ 2.0%[6]
Tailing factor ≤ 2.0
Theoretical plates > 2000
Linearity Analyze a minimum of five concentrations across the desired range (e.g., 80-120% of the expected concentration).[4]Correlation coefficient (r²) ≥ 0.999
Accuracy Analyze samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[4]Percent recovery between 98.0% and 102.0%
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day.[3]%RSD ≤ 2.0%
Intermediate Precision (Inter-day): Analyze the same samples on two different days by two different analysts.%RSD ≤ 2.0%
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1.[5]To be determined experimentally.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1.[5]To be determined experimentally.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of 5-Methylbenzimidazole using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantitative analysis of 5-Methylbenzimidazole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for various stages of drug development, including pharmacokinetic studies and quality control of active pharmaceutical ingredients.

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals. Accurate and reliable quantification of this compound is essential for assessing its purity, monitoring its stability, and studying its pharmacokinetic profile. Liquid chromatography-mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose. This application note presents a complete workflow, from sample preparation to data analysis, for the determination of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

A protein precipitation method is employed for the extraction of this compound from plasma samples. This technique is straightforward and effective for removing proteins that can interfere with the analysis.

  • Sample Thawing: Allow plasma samples to thaw at room temperature.

  • Aliquoting: Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) to each sample, control, and blank.

  • Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is achieved using a reverse-phase C18 column. The conditions are optimized to provide good peak shape and resolution for this compound.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B in 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS/MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
This compound133.1118.12030
This compound (Qualifier)133.191.12530

Note: The molecular weight of this compound is 132.16 g/mol . The precursor ion of 133.1 corresponds to the protonated molecule [M+H]+.[1][2]

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this method.

Table 1: Calibration Curve Linearity
Concentration Range (ng/mL)
1 - 10000.9992
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ18.59.2105.3
Low36.27.8102.1
Mid1004.55.198.7
High8003.14.3101.5
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (ng/mL)
LOD0.5
LOQ1

Mandatory Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for LC-MS/MS analysis of this compound.

Quantitative_Analysis_Logic cluster_calibration Calibration cluster_sample Sample Analysis cluster_quantification Quantification Standards Prepare Calibration Standards Curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) Standards->Curve Calculate Calculate Concentration Curve->Calculate Sample Analyze Unknown Samples Peak_Area Determine Peak Area Ratio (Analyte/Internal Standard) Sample->Peak_Area Peak_Area->Calculate

Caption: Logical workflow for quantitative analysis using a calibration curve.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in biological matrices. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. This method is well-suited for applications in drug development and research where accurate measurement of this compound is required.

References

Application Notes and Protocols: 5-Methylbenzimidazole in the Synthesis of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-performance polymers are essential materials in advanced applications requiring exceptional thermal stability, mechanical strength, and chemical resistance. Polybenzimidazoles (PBIs) and related aromatic polymers are a premier class of such materials. The incorporation of the benzimidazole moiety into the polymer backbone is a key strategy for enhancing these properties. This is due to the rigid, heterocyclic nature of the benzimidazole ring and its ability to form strong intermolecular hydrogen bonds.

While 5-methylbenzimidazole is not typically used as a direct monomer in polymerization, its structural motif can be integrated into polymer backbones by first synthesizing functionalized monomers, such as dicarboxylic acids, from precursors like 4-methyl-1,2-phenylenediamine. The resulting this compound unit contributes to the polymer's performance by:

  • Increasing Thermal Stability: The rigid heterocyclic ring structure enhances the glass transition temperature (Tg) and thermal decomposition temperature.

  • Improving Mechanical Properties: The incorporation of benzimidazole groups can significantly increase tensile strength and modulus compared to conventional aromatic polyamides.[1]

  • Modifying Solubility: The methyl group can influence the packing of polymer chains, which can affect solubility and processability.

These application notes provide detailed protocols for the synthesis of a dicarboxylic acid monomer containing the this compound moiety and its subsequent polymerization to yield a high-performance poly(benzimidazole-amide).

Monomer Synthesis: 1,3-Bis(5-methyl-1H-benzimidazol-2-yl)benzene

A key step in incorporating the this compound structure into a high-performance polymer is the synthesis of a suitable monomer. Here, we describe the synthesis of a dicarboxylic acid precursor, which can be further functionalized. The following workflow illustrates the synthesis of a bis(this compound) compound from 4-methyl-1,2-phenylenediamine and a dicarboxylic acid.

cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product A 4-Methyl-1,2-phenylenediamine C Polyphosphoric Acid (PPA) A->C Add to B Isophthalic Acid B->C Add to D Heat (e.g., 180-200°C) C->D Heat under N2 E 1,3-Bis(5-methyl-1H-benzimidazol-2-yl)benzene D->E Yields

Caption: Workflow for the synthesis of a bis(this compound) monomer.

Experimental Protocol: Synthesis of 1,3-Bis(5-methyl-1H-benzimidazol-2-yl)benzene

This protocol is based on the general principle of condensing an o-phenylenediamine with a dicarboxylic acid in polyphosphoric acid (PPA).

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Isophthalic acid

  • Polyphosphoric acid (PPA)

  • Methanol

  • Ammonium hydroxide solution

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and an outlet, add polyphosphoric acid.

  • Addition of Reactants: Under a gentle stream of nitrogen, add 4-methyl-1,2-phenylenediamine and isophthalic acid to the PPA. An equimolar ratio of isophthalic acid to a twofold molar excess of the diamine is typically used.

  • Heating and Reaction: Heat the mixture with stirring to a temperature of 180-200°C. Maintain this temperature for several hours until the reaction is complete, which can be monitored by the cessation of water evolution.

  • Precipitation: After cooling the reaction mixture to about 100°C, pour the viscous solution slowly into a large volume of methanol with vigorous stirring. This will precipitate the product.

  • Washing and Neutralization: Collect the precipitate by filtration. Wash the solid extensively with methanol and then with a dilute ammonium hydroxide solution to neutralize any remaining acid.

  • Final Washing and Drying: Wash the product with deionized water until the filtrate is neutral. Dry the purified 1,3-bis(5-methyl-1H-benzimidazol-2-yl)benzene in a vacuum oven.

High-Performance Polymer Synthesis: Poly(benzimidazole-amide)

The synthesized dicarboxylic acid monomer (or a commercially available equivalent) can be polymerized with an aromatic diamine to produce a poly(benzimidazole-amide). The phosphorylation method is a common and effective technique for this type of polycondensation.

cluster_monomers Monomers cluster_reagents Reagents & Solvent cluster_polymerization Polymerization Process cluster_workup Work-up cluster_final_product Final Product M1 Benzimidazole-containing Dicarboxylic Acid S N-Methyl-2-pyrrolidone (NMP) M1->S M2 Aromatic Diamine (e.g., 4,4'-Oxydianiline) M2->S P1 Heat to 105°C S->P1 R1 Triphenyl Phosphite (TPP) R1->S R2 Pyridine R2->S R3 Lithium Chloride (LiCl) R3->S P2 Stir for 3-4 hours P1->P2 W1 Precipitate in Ethanol P2->W1 W2 Wash with Hot Water & Ethanol W1->W2 W3 Dry under Vacuum W2->W3 FP Poly(benzimidazole-amide) W3->FP

Caption: Workflow for the synthesis of poly(benzimidazole-amide).

Experimental Protocol: Synthesis of a Poly(benzimidazole-amide) via Phosphorylation

This protocol describes a direct polycondensation method.

Materials:

  • Benzimidazole-containing dicarboxylic acid (synthesized as described above)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Lithium chloride (LiCl)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the benzimidazole-containing dicarboxylic acid, an equimolar amount of the aromatic diamine, and lithium chloride in NMP.

  • Addition of Reagents: Add pyridine and triphenyl phosphite to the stirred solution.

  • Polymerization: Heat the reaction mixture to approximately 105°C and maintain this temperature with continuous stirring for 3-4 hours under a nitrogen atmosphere. The solution will become viscous as the polymer forms.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of ethanol while stirring vigorously. The polymer will precipitate as a fibrous solid.

  • Washing: Collect the polymer by filtration and wash it thoroughly with hot water and then with ethanol to remove any residual solvents and reagents.

  • Drying: Dry the final poly(benzimidazole-amide) product in a vacuum oven at an elevated temperature (e.g., 100°C) overnight.

Data Presentation: Polymer Properties

The incorporation of benzimidazole moieties, including those with methyl substituents, leads to polymers with exceptional properties. The following tables summarize typical data for poly(benzimidazole-amide)s.

Table 1: Thermal Properties of Poly(benzimidazole-amide)s

Polymer ReferenceGlass Transition Temp. (Tg), °C10% Weight Loss Temp. (TGA), °C (under N2)
Poly(benzimidazole-amide) 1290 - 330> 480
Poly(benzimidazole-amide) 2310510
Poly(benzimidazole-amide) 3325520

Data compiled from representative literature on poly(benzimidazole-amide)s.[1]

Table 2: Mechanical Properties of Poly(benzimidazole-amide) Films

Polymer ReferenceTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Poly(benzimidazole-amide) 1115 - 1702.8 - 5.15 - 15
Poly(benzimidazole-amide) 21554.58
Poly(benzimidazole-amide) 31605.07

Data compiled from representative literature on poly(benzimidazole-amide)s.[1]

Structure-Property Relationships

The chemical structure of the monomers directly influences the final properties of the polymer. The inclusion of the this compound moiety imparts a unique combination of characteristics.

cluster_structure Structural Features cluster_properties Resulting Polymer Properties S1 Benzimidazole Ring P1 High Thermal Stability (High Tg and TGA) S1->P1 contributes to P2 Excellent Mechanical Strength (High Tensile Strength & Modulus) S1->P2 contributes to P4 Strong Intermolecular Hydrogen Bonding S1->P4 enables S2 Aromatic Amide Linkage S2->P1 contributes to S2->P2 contributes to S3 Methyl Group (-CH3) P3 Modified Solubility & Processability S3->P3 influences

Caption: Relationship between monomer structure and polymer properties.

Conclusion

The synthesis of high-performance polymers containing the this compound moiety offers a versatile platform for creating materials with superior thermal and mechanical properties. By first preparing functionalized monomers from readily available precursors, researchers can tailor the polymer architecture to meet the demands of advanced applications in aerospace, electronics, and other fields where material performance is critical. The provided protocols offer a foundational approach for the synthesis and characterization of these advanced materials.

References

Application Notes and Protocols for 5-Methylbenzimidazole-Based Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting enzyme inhibition assays using 5-methylbenzimidazole and its derivatives. The focus is on the inhibition of Protein Kinase CK1δ, a key enzyme in various cellular processes, and a known target for benzimidazole-based compounds.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their ability to act as competitive inhibitors of ATP-binding sites makes them particularly effective against protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders, making kinase inhibitors a critical area of drug discovery.[1][2] this compound serves as a foundational scaffold for the development of more complex and potent enzyme inhibitors. This document outlines the protocols to assess the inhibitory potential of such compounds against their target enzymes.

Target Enzyme: Casein Kinase 1 Delta (CK1δ)

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in the regulation of diverse cellular processes.[3][4] The delta isoform, CK1δ, is involved in signal transduction pathways that control cell cycle progression, DNA repair, and apoptosis.[3][5] Overexpression of CK1δ has been linked to several cancers and neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), making it a significant therapeutic target.[6][7][8]

Principle of the Assay

The recommended protocol utilizes a luminescence-based kinase assay, such as the Kinase-Glo® platform. This method measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. In the presence of an inhibitor, the kinase activity is diminished, resulting in less ATP consumption. A proprietary luciferase/luciferin system then uses the remaining ATP to generate a luminescent signal that is directly proportional to the amount of ATP present. Therefore, a higher luminescent signal corresponds to greater inhibition of the kinase.[1][9]

Quantitative Data Summary

The inhibitory activity of benzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 value for a 5-methyl-substituted benzimidazole derivative against human CK1δ. It is important to note that while this compound features a this compound core, the overall potency is influenced by other substitutions.

CompoundTarget EnzymeAssay TypeIC50 (µM)Reference
2-(1H-pyrazol-3-yl)-N-(5-methyl-1H-benzimidazol-2-yl)acetamideHuman CK1δLuminescence1.64[10]

Experimental Protocols

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 value of this compound or its derivatives against a target kinase, such as CK1δ.

Materials and Reagents:

  • Recombinant human kinase (e.g., CK1δ)

  • Kinase-specific substrate (e.g., a suitable peptide or protein substrate)

  • This compound or its derivatives (test compound)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[9]

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

    • Further dilute these DMSO solutions into the Kinase Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and its substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.[9]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction remains in the linear range.

  • Detection:

    • Equilibrate the luminescence-based detection reagent to room temperature.

    • Add a volume of the detection reagent equal to the volume in the well (e.g., 25 µL) to each well of the plate.

    • Mix the contents of the wells briefly on a plate shaker to ensure homogeneity.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Prepare serial dilutions of this compound in DMSO and Assay Buffer Add_Inhibitor Add inhibitor or vehicle to assay plate Compound_Dilution->Add_Inhibitor Reagent_Prep Prepare Kinase, Substrate, and ATP solutions Add_Kinase_Substrate Add Kinase and Substrate mixture Reagent_Prep->Add_Kinase_Substrate Initiate_Reaction Initiate reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Add_Detection_Reagent Add Luminescence Detection Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Data_Analysis Calculate % Inhibition and determine IC50 Measure_Luminescence->Data_Analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Simplified CK1δ Signaling Pathway and Inhibition

G Signal Upstream Signal (e.g., Wnt) CK1d Casein Kinase 1δ (CK1δ) Signal->CK1d Activates Substrate Substrate Protein (e.g., β-catenin, TDP-43) CK1d->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Apoptosis) pSubstrate->Response Leads to Inhibitor This compound Derivative Inhibitor->CK1d Inhibits

Caption: Inhibition of the CK1δ signaling pathway by a this compound derivative.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins with 5-Methylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Fluorescent labeling of proteins is an indispensable tool in biological research and drug development, enabling the visualization and quantification of proteins in various experimental settings. Benzimidazole derivatives represent a class of fluorophores with interesting photophysical properties, including sensitivity to the local environment, which can provide valuable information about protein conformation and interactions. This document provides detailed protocols and data for the fluorescent labeling of proteins using hypothetical 5-Methylbenzimidazole-based dyes.

While a specific commercially available this compound dye for protein labeling is not widely established, this document outlines the principles and procedures based on the known reactivity of functionalized fluorophores and the general spectral characteristics of benzimidazole compounds. The provided data and protocols are representative and intended to serve as a guide for the application of this class of fluorophores in protein labeling experiments.

Properties of this compound (5-Me-BIM) Fluorescent Dyes

For the purpose of these application notes, we will consider two hypothetical reactive derivatives of a this compound (5-Me-BIM) core structure:

  • 5-Me-BIM-NHS Ester: For covalent labeling of primary amines (e.g., lysine residues and the N-terminus).

  • 5-Me-BIM-Maleimide: For covalent labeling of free sulfhydryl groups (e.g., cysteine residues).

The photophysical properties of these hypothetical dyes are summarized in the table below. These values are representative of small heterocyclic fluorophores and may vary depending on the specific chemical structure and conjugation to a protein.

Property5-Me-BIM-NHS Ester (Free Dye in DMSO)5-Me-BIM-Maleimide (Free Dye in DMSO)5-Me-BIM-Protein Conjugate (in PBS)
Excitation Max (λex) ~350 nm~355 nm~360 nm
Emission Max (λem) ~440 nm~445 nm~450 nm
Molar Extinction Coeff. ~15,000 M⁻¹cm⁻¹ at λex~14,000 M⁻¹cm⁻¹ at λex~16,000 M⁻¹cm⁻¹ at λex
Quantum Yield (Φ) ~0.20~0.180.15 - 0.30 (environment dependent)
Reactive Group N-Hydroxysuccinimide EsterMaleimide-
Target Residue Lysine, N-terminus (Amine)Cysteine (Thiol)-

Experimental Protocols

Protocol for Amine-Reactive Labeling with 5-Me-BIM-NHS Ester

This protocol describes the labeling of proteins with primary amines using the hypothetical 5-Me-BIM-NHS Ester.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS or borate buffer)

  • 5-Me-BIM-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[1][2][3] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the NHS ester.[1][2]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the 5-Me-BIM-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Labeling Reaction: While gently stirring the protein solution, slowly add a calculated volume of the dye stock solution. The molar ratio of dye to protein typically ranges from 10:1 to 20:1, but should be optimized for the specific protein.[2]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][2]

  • Stop Reaction (Optional): To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30-60 minutes.[1][2]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for Thiol-Reactive Labeling with 5-Me-BIM-Maleimide

This protocol is for labeling proteins with free sulfhydryl groups using the hypothetical 5-Me-BIM-Maleimide.

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer)

  • 5-Me-BIM-Maleimide

  • Anhydrous DMSO or DMF

  • Labeling Buffer: pH 7.0-7.5 buffer such as PBS, HEPES, or Tris (note: Tris is acceptable here as it does not contain thiols).[4][5]

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in degassed Labeling Buffer at 1-10 mg/mL.[4][6]

  • Reduction of Disulfides (Optional): If the cysteine residues are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[4][6] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[5]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the 5-Me-BIM-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.[4][7]

  • Labeling Reaction: Add the dye stock solution to the protein solution to achieve a 10:1 to 20:1 molar ratio of dye to protein.[4]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of thiols.[5][7]

  • Purification: Remove the unreacted dye by size-exclusion chromatography.

Calculation of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max, ~360 nm for 5-Me-BIM).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = A_max / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its λ_max).

  • Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:

    • A₂₈₀, corrected = A₂₈₀ - (A_max × CF) (where CF is the correction factor, CF = A₂₈₀ of dye / A_max of dye). For many UV-excitable dyes, this CF is around 0.3.

  • Calculate the protein concentration:

    • Protein Concentration (M) = A₂₈₀, corrected / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm).

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Visualizations

G General Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein Prepare Protein (2-10 mg/mL in correct buffer) Mix Mix Protein and Dye (10-20x molar excess of dye) Prep_Protein->Mix Prep_Dye Prepare Dye Stock (10 mM in DMSO/DMF) Prep_Dye->Mix Incubate Incubate (1-2h at RT or O/N at 4°C) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze (Calculate DOL) Purify->Analyze

Caption: General workflow for fluorescent protein labeling.

Caption: Reaction scheme for amine-reactive labeling.

References

Application Notes and Protocols: 5-Methylbenzimidazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 5-methylbenzimidazole as a versatile ligand in coordination chemistry. It includes detailed application notes on its use in the development of anticancer and antimicrobial agents, as well as in catalysis. Furthermore, this guide offers detailed experimental protocols for the synthesis and characterization of this compound-based coordination complexes and a summary of key quantitative data to facilitate comparative analysis.

I. Application Notes

Anticancer Drug Development

This compound and its derivatives have emerged as promising scaffolds for the design of novel metallodrugs with potent anticancer activity. Coordination of this compound to transition metals such as copper(II), zinc(II), and silver(I) has been shown to enhance the cytotoxic effects against various cancer cell lines.

Mechanism of Action:

One of the proposed mechanisms of action for copper(II) complexes of this compound derivatives involves the induction of apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial dysfunction pathway.[1][2] These complexes can accumulate in the mitochondria of cancer cells, leading to an increase in intracellular ROS levels. This oxidative stress disrupts the mitochondrial membrane potential and triggers the release of pro-apoptotic proteins, ultimately leading to programmed cell death. The coordination of the metal ion is believed to facilitate the generation of ROS and enhance the biological activity of the organic ligand.[1][2]

A simplified representation of this signaling pathway is illustrated below:

anticancer_pathway cluster_cell Cancer Cell Complex This compound-Cu(II) Complex Mitochondrion Mitochondrion Complex->Mitochondrion Accumulation ROS ↑ ROS Production Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Apoptotic_Proteins ↑ Pro-apoptotic Protein Release MMP->Apoptotic_Proteins Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis

Figure 1: Proposed anticancer mechanism of a this compound-Cu(II) complex.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzimidazole-based metal complexes.

Complex/CompoundCancer Cell LineIC50 (µM)Reference
[Ag(2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide)(NO3)(H2O)]A549 (Lung)2[3]
[Ag(2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide)(NO3)(H2O)]MCF-7 (Breast)2[3]
2-hydrazino-1H-benzimidazole derivativeMCF-7 (Breast)3.241[4]
Doxorubicin (Reference)MCF-7 (Breast)17.12[4]
Antimicrobial Agent Development

Coordination complexes of this compound have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The chelation of the metal ion to the benzimidazole scaffold often leads to enhanced antimicrobial activity compared to the free ligand. This is attributed to the principles of chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases its lipophilicity, and facilitates its diffusion across the microbial cell membrane.

Quantitative Data Summary: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy. The table below presents MIC values for a novel ligand derived from this compound and its transition metal complexes.

CompoundStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
MBITS Ligand*>100>100>100>100
[Cu(MBITS)Cl2]50502550
[Ni(MBITS)Cl2]50255025
[Co(MBITS)Cl2]25505050
[Zn(MBITS)Cl2]50252525

*MBITS = 2-(1-(5-methyl-1H-benzimidazol-1-yl)propan-2-ylidene)hydrazine carbothioamide

Catalysis

Ruthenium(II) complexes incorporating benzimidazole derivatives, including those with a 5-methyl substituent, have been effectively utilized as catalysts in transfer hydrogenation reactions.[5][6][7] These reactions are fundamental in organic synthesis for the reduction of ketones and aldehydes to their corresponding alcohols. The this compound ligand plays a crucial role in stabilizing the metal center and influencing the catalytic activity.

Experimental Workflow: Catalytic Transfer Hydrogenation

The general workflow for a catalytic transfer hydrogenation reaction using a Ru(II)-5-methylbenzimidazole complex is depicted below.

catalysis_workflow Start Start Setup Reaction Setup: - Ru(II)-5-Methylbenzimidazole Catalyst - Ketone Substrate - Isopropanol (Solvent & H-source) - Base (e.g., KOH) Start->Setup Reaction Reflux at 82°C Setup->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Workup Reaction Work-up: - Cool to RT - Filter - Evaporate Solvent Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated Alcohol Product Purification->Product

Figure 2: General workflow for catalytic transfer hydrogenation.

II. Experimental Protocols

Protocol 1: Synthesis of a this compound-Derived Ligand (MBITS)

This protocol describes the synthesis of 2-(1-(5-methyl-1H-benzimidazol-1-yl)propan-2-ylidene)hydrazine carbothioamide (MBITS), a versatile ligand for coordination chemistry.

Step 1: Synthesis of 5-methyl-1-(1H-benzimidazol-1-yl)-2-propanone (MBIP)

  • In a round-bottom flask, combine 5-methyl-1H-benzimidazole (0.01 mol), chloroacetone (0.01 mol), 150 mL of dry acetone, and 35 g of anhydrous potassium carbonate.

  • Reflux the reaction mixture for 7 hours.

  • After cooling, filter the solid product.

  • Recrystallize the product from ethanol.

  • Expected Yield: 74%; Melting Point: 138°C.

Step 2: Synthesis of 2-(1-(5-methyl-1H-benzimidazol-1-yl)propan-2-ylidene)hydrazine carbothioamide (MBITS)

  • Dissolve thiosemicarbazide (0.03 mol) in ethanol.

  • In a separate flask, dissolve 5-methyl-1-(1H-benzimidazol-1-yl)-2-propanone (MBIP) (0.03 mol) in ethanol.

  • Add the MBIP solution to the thiosemicarbazide solution and reflux at 60°C for 5-6 hours with continuous stirring.

  • After cooling, filter the resulting solid.

  • Recrystallize the product from ethanol.

  • Expected Yield: 76%; Melting Point: 154°C.

Protocol 2: General Synthesis of Transition Metal Complexes with MBITS

This protocol provides a general method for the synthesis of transition metal complexes with the MBITS ligand.

  • Dissolve the MBITS ligand (2 mmol) in hot ethanol.

  • In a separate beaker, dissolve the respective metal(II) chloride salt (1 mmol) (e.g., CuCl2·2H2O, NiCl2·6H2O, CoCl2·6H2O, or ZnCl2) in ethanol.

  • Add the metal salt solution dropwise to the hot ethanolic solution of the ligand with constant stirring.

  • Reflux the reaction mixture for 3-4 hours.

  • Allow the solution to cool to room temperature.

  • Filter the precipitated complex, wash with ethanol, and dry in a desiccator over anhydrous CaCl2.

III. Quantitative Data Tables

Table 1: Physicochemical and Spectroscopic Data for a Cu(II)-Dipeptide Complex of a this compound Derivative
ParameterValue
Complex [Cu(Gly-gly)(HPBM)(H2O)]ClO4·0.5H2O*
Formula C19H20ClCuN5O8.5
Molecular Weight 585.40 g/mol
Appearance Blue solid
Molar Conductance (ΛM in DMF, Ω⁻¹ cm² mol⁻¹) 75.6
UV-Vis (λmax, nm) in DMF 275, 311, 323, 630
Selected IR Bands (cm⁻¹)
ν(N-H)3421
νas(COO⁻)1605
νs(COO⁻)1446
ν(C=N)1572

*HPBM = 5-methyl-2-(2'-pyridyl)benzimidazole; Gly-gly = Glycyl-glycine anion

Table 2: Selected Bond Lengths and Angles for a Cu(II)-Dipeptide Complex of a this compound Derivative
BondLength (Å)Bond AngleAngle (°)
Cu(1)-O(2)1.963(2)O(2)-Cu(1)-N(3)169.54(10)
Cu(1)-N(3)1.996(3)O(2)-Cu(1)-N(1)94.02(10)
Cu(1)-N(1)2.012(3)N(3)-Cu(1)-N(1)78.96(11)
Cu(1)-N(4)2.016(3)O(2)-Cu(1)-N(4)83.56(10)
Cu(1)-O(3)2.301(3)N(3)-Cu(1)-N(4)100.28(11)
N(1)-Cu(1)-N(4)175.76(11)

Data is for the complex [Cu(Gly-gly)(HPBM)(H2O)]ClO4·0.5H2O.

Table 3: Stability Constants of Transition Metal Complexes

Cu(II) > Ni(II) > Co(II) > Zn(II) [8][9][10]

This indicates that copper(II) complexes are generally the most stable, which has implications for their biological activity and catalytic applications. The stability of these complexes is influenced by factors such as the nature of the metal ion, the ligand's basicity and chelate ring size, and the solvent system used.[10]

References

Application Notes and Protocols: Antimicrobial Activity of 5-Methylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 5-methylbenzimidazole derivatives, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of key experimental workflows and proposed mechanisms of action.

Introduction

Benzimidazoles are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their structural similarity to purine, allowing them to interact with various biopolymers.[1] The benzimidazole ring is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] Derivatives of this compound, in particular, have been the subject of research for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[2] These notes are intended to serve as a practical guide for researchers engaged in the discovery and development of novel antimicrobial drugs based on the this compound scaffold.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the quantitative data from these studies, presenting the minimum inhibitory concentration (MIC) and zone of inhibition to facilitate comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Nitro-2-aryl substituted-1H-benzimidazole Derivatives (µg/mL)

CompoundVancomycin resistant enterococcusStaphylococcus aureusMicrococcusBacillus subtilisShigella dysenteryEscherichia coli
1a 100100100100100100
1b 100100100100100100
1c 100100100100100100
1d 505050505050
1e 505050505050
1f 505050505050
1g 252525252525
1h 252525252525
1i 505050505050
1j 252525252525
Ciprofloxacin 12.512.512.512.512.512.5

Data sourced from a study on microwave-assisted synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries.[3]

Table 2: Antifungal Activity (MIC) of 5-Nitro-2-aryl substituted-1H-benzimidazole Derivatives (µg/mL)

CompoundCandida albicansAspergillus nigerPenicillium
1a 505050
1b 505050
1c 505050
1d 505050
1e 505050
1f 505050
1g 505050
1h 505025
1i 505050
1j 505050
Nystatin 252525

Data sourced from the same study on 5-nitro-2-aryl substituted-1H-benzimidazole libraries.[3]

Table 3: Inhibition Zones of Novel Benzimidazole Derivatives (mm)

CompoundStaphylococcus aureusKlebseilla spp.
11 1816

Results for compound 11 at a concentration of 1 mg/mL.

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives are provided below. These protocols are based on established methods to ensure reproducibility.

Protocol 1: General Synthesis of 2-Substituted-1H-benzimidazole Derivatives

This protocol outlines a common method for the synthesis of benzimidazole derivatives through the condensation of an o-phenylenediamine with a carboxylic acid.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Substituted phenoxyacetic acids

  • Hydrochloric acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • A mixture of 4-methyl-1,2-phenylenediamine (1 mmol) and a substituted phenoxyacetic acid (1 mmol) is prepared in a round-bottom flask.

  • Ethanol is added as a solvent, followed by a catalytic amount of hydrochloric acid.

  • The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The cooled mixture is then poured into ice-cold water with stirring.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Agar Disk Diffusion Method

This method is used for preliminary screening of the antimicrobial activity of the synthesized compounds.[4]

Materials:

  • Nutrient agar plates

  • Sterile paper discs (6 mm diameter)

  • Synthesized benzimidazole compounds

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Test microorganisms (bacterial and fungal strains)

  • Dimethylformamide (DMF) for dissolving compounds

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound and the standard antibiotic in DMF (e.g., at a concentration of 25 µg/mL).[5]

  • Sterile paper discs are impregnated with the prepared solutions of the test compounds and the standard drug. A disc impregnated with DMF serves as a negative control.

  • Prepare a microbial inoculum and uniformly spread it over the surface of the nutrient agar plates using a sterile swab.

  • Place the impregnated discs on the surface of the inoculated agar plates, ensuring they are suitably spaced apart.

  • Allow the plates to stand at a low temperature (e.g., 5°C) for 1 hour to permit good diffusion of the compounds into the medium.[4]

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 72 hours for fungi.[4]

  • After incubation, measure the diameter of the zone of inhibition around each disc in millimeters.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • Synthesized benzimidazole compounds and standard antimicrobial agents

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test microorganisms

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Grow microbial cultures overnight and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth within the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. The final volume in each well should be 200 µL. Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. Growth can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed as a follow-up to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6]

Materials:

  • Nutrient agar plates

  • Sterile micropipettes and tips

  • Results from the MIC assay

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.

  • Spread the aliquot onto a fresh nutrient agar plate.

  • Incubate the agar plates under the same conditions as the initial MIC incubation.

  • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial microbial population.

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key aspects of the research and development of this compound derivatives as antimicrobial agents.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_development Lead Optimization start Starting Materials (4-Methyl-o-phenylenediamine, Carboxylic Acids) synthesis Chemical Synthesis (Condensation Reaction) start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization screening In Vitro Screening (Disk Diffusion, MIC) characterization->screening data Quantitative Data (Inhibition Zone, MIC Value) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead optimization Further Synthesis & Optimization lead->optimization preclinical Preclinical Studies optimization->preclinical

Caption: A general workflow for the discovery and development of novel this compound antimicrobial agents.

mechanism_of_action cluster_cell Bacterial Cell benzimidazole Benzimidazole Derivative dna Bacterial DNA benzimidazole->dna Intercalates into DNA strands replication DNA Replication benzimidazole->replication Blocks Replication dna->replication Template for cell_death Inhibition of Growth & Cell Death replication->cell_death Inhibition leads to

References

Application Notes and Protocols for 5-Methylbenzimidazole Analogs as Anthelmintic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Methylbenzimidazole analogs as potent anthelmintic agents. The following sections detail the mechanism of action, quantitative efficacy data, and standardized protocols for the evaluation of these compounds.

Introduction

Helminth infections in both humans and animals pose a significant global health and economic burden. The benzimidazole class of anthelmintics has been a cornerstone of treatment for decades. Among these, this compound analogs have emerged as a promising area of research, demonstrating significant efficacy against a range of parasitic nematodes. These compounds share a common mechanism of action with other benzimidazoles, primarily targeting the parasite's cytoskeleton. This document outlines the key applications and experimental procedures for researchers working on the development of novel anthelmintic therapies based on the this compound scaffold.

Mechanism of Action

The primary mode of action for benzimidazole derivatives, including this compound analogs, is the disruption of microtubule polymerization in parasitic helminths.[1][2][3] These compounds exhibit selective toxicity by binding with high affinity to the parasite's β-tubulin subunit, a key component of microtubules.[1][2] This binding event inhibits the formation of microtubules, which are essential for various cellular functions in the parasite, including cell division, motility, and intracellular transport. The disruption of these vital processes ultimately leads to paralysis, starvation, and death of the worm.[2] Additionally, some studies suggest that benzimidazoles may also interfere with other biochemical pathways in helminths, such as inhibiting mitochondrial fumarate reductase, reducing glucose transport, and uncoupling oxidative phosphorylation.[3]

Mechanism of Action of this compound Analogs cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_parasite_outcomes Parasite Outcomes 5_MBZ This compound Analog Beta_Tubulin Parasite β-Tubulin 5_MBZ->Beta_Tubulin High-affinity binding Microtubule_Polymerization Microtubule Polymerization 5_MBZ->Microtubule_Polymerization Inhibition Microtubule_Disruption Microtubule Disruption Beta_Tubulin->Microtubule_Polymerization Essential for Cellular_Functions Impaired Cellular Functions (e.g., cell division, nutrient uptake) Microtubule_Disruption->Cellular_Functions Paralysis_Death Paralysis and Death of Parasite Cellular_Functions->Paralysis_Death

Caption: Mechanism of action for this compound analogs.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anthelmintic activity of various this compound analogs and related benzimidazole derivatives against different helminth species.

Table 1: In Vitro Anthelmintic Activity of Benzimidazole Derivatives

CompoundParasite SpeciesAssay TypeConcentrationTime to Paralysis (min)Time to Death (min)IC50 (µM)Reference
Novel Benzimidazole DerivativePheretima posthumaImmersion50 µg/ml30.43 ± 5.330.56 ± 5.32-[4][5]
PP-4 (Benzimidazole substituted 1,3,4-thiadiazole Schiff's base)Perionyx excavatusImmersion-9.1013.22-[6]
PP-4 (Benzimidazole substituted 1,3,4-thiadiazole Schiff's base)Pheretima posthumaImmersion-11.1019.00-[6]
4-((1H-benzimidazol-1-ylimino) methyl) phenol (5d)Pheretima posthumaImmersion0.1%4.35 ± 0.109.33 ± 0.63-[7]
BZ6 (Benzimidazole derivative)Heligmosomoides polygyrus (adult)Motility---5.3[8]
BZ12 (Benzimidazole derivative)Trichuris muris (L1 larvae)Motility---4.17[8]
BZ12 (Benzimidazole derivative)Trichuris muris (adult)Motility---8.1[8]
AO14 (Aminoalcohol derivative)Trichuris muris (L1 larvae)Motility---3.30[8]
Albendazole (Standard)Pheretima posthumaImmersion-9.7014.80-[6]

Table 2: In Vivo Anthelmintic Activity of a this compound Analog

CompoundHost SpeciesParasite SpeciesDosageEfficacy (% reduction)Reference
Compound IXa (methyl-5-(4-salicyloyl-piperazin-1-yl)-benzimidazole-2-carbamate)MiceTrichinella spiralis (preadults, adults, and encysted larvae)Not SpecifiedSignificant reduction[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of this compound analogs.

Protocol 1: In Vitro Anthelmintic Assay using Pheretima posthuma

This protocol is adapted from methodologies used for screening novel benzimidazole derivatives.[6][7][10]

Objective: To determine the time to paralysis and death of adult earthworms upon exposure to test compounds.

Materials:

  • Adult Indian earthworms (Pheretima posthuma) of similar size.

  • Test compounds (this compound analogs).

  • Standard drug (e.g., Albendazole).

  • Vehicle (e.g., 1% v/v Dimethyl sulfoxide - DMSO).

  • Normal saline solution.

  • Petri dishes.

  • Pipettes.

  • Stopwatch.

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds and the standard drug in DMSO. Further dilute with normal saline to achieve the desired final concentrations (e.g., 0.1%, 0.2%, 0.5% w/v). The final concentration of DMSO should not exceed 1% (v/v).

  • Acclimatization of Earthworms: Wash the earthworms with normal saline to remove any adhering fecal matter and place them in Petri dishes containing normal saline for a brief period of acclimatization.

  • Exposure to Test Compounds:

    • Place a single earthworm in a Petri dish containing a specific concentration of the test compound solution.

    • Prepare a negative control group with normal saline containing the same concentration of DMSO used for the test solutions.

    • Prepare a positive control group with a standard anthelmintic drug like Albendazole.

  • Observation and Data Recording:

    • Observe the earthworms for paralysis and death.

    • Paralysis: Record the time taken for the worm to become motionless, even when shaken vigorously.

    • Death: Confirm death by observing the loss of motility and fading of the body color after transferring the worm to warm water (50°C).

    • Record the time of paralysis and death for each worm. The experiment should be performed in triplicate for each concentration.

Workflow for In Vitro Anthelmintic Assay Start Start Preparation Prepare Test and Control Solutions Start->Preparation Acclimatization Acclimatize Earthworms (Pheretima posthuma) Preparation->Acclimatization Exposure Expose Worms to Solutions (Test, Standard, Control) Acclimatization->Exposure Observation Observe and Record Time for: - Paralysis - Death Exposure->Observation Data_Analysis Analyze and Compare Results Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro anthelmintic assay.

Protocol 2: In Vitro Motility Assay for Trichuris muris and Heligmosomoides polygyrus

This protocol is based on a study evaluating benzimidazole derivatives against gastrointestinal nematodes.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the motility of larval and adult stages of parasitic nematodes.

Materials:

  • Trichuris muris first-stage larvae (L1) and adults.

  • Heligmosomoides polygyrus adults.

  • Test compounds (this compound analogs).

  • Positive control (e.g., Levamisole).

  • Negative control (1% v/v DMSO in media).

  • Culture medium (e.g., RPMI-1640) supplemented with antibiotics.

  • 96-well microtiter plates.

  • Automated image-based motility analysis system or a microscope for manual scoring.

  • Incubator (37°C, 5% CO2).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the culture medium. The final DMSO concentration should be maintained at 1% (v/v).

  • Assay Setup:

    • Dispense the appropriate stage of the parasite (e.g., T. muris L1 or adults, H. polygyrus adults) into the wells of a 96-well plate.

    • Add the diluted test compounds, positive control, and negative control to the respective wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 24, 48, or 72 hours).

  • Motility Assessment:

    • Automated Analysis: Use an automated system to capture images or videos of the worms in each well and quantify their movement.

    • Manual Scoring: Observe the worms under a microscope and score their motility based on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = continuous movement).

  • Data Analysis:

    • Calculate the percentage inhibition of motility for each compound concentration relative to the negative control.

    • Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vivo Efficacy Study in a Murine Model of Trichinellosis

This protocol is a generalized representation based on the in vivo evaluation of a benzimidazole derivative against Trichinella spiralis.[9]

Objective: To evaluate the in vivo efficacy of this compound analogs in reducing the worm burden in mice infected with Trichinella spiralis.

Materials:

  • Laboratory mice (e.g., CD-1 or BALB/c).

  • Infective larvae of Trichinella spiralis.

  • Test compound.

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose).

  • Standard drug (e.g., Albendazole).

  • Gavage needles.

  • Equipment for necropsy and worm recovery (pepsin-HCl digestion solution, stereomicroscope).

Procedure:

  • Infection: Infect mice orally with a standardized number of T. spiralis infective larvae.

  • Treatment:

    • Divide the infected mice into treatment groups: vehicle control, standard drug, and one or more doses of the test compound.

    • Administer the treatments orally once or twice daily for a specified period, targeting different stages of the parasite's life cycle (e.g., intestinal phase for adults, muscle phase for larvae).

  • Worm Burden Assessment:

    • Adult Worms: At a specific time post-infection (e.g., day 6-8), euthanize a subset of mice from each group. Excise the small intestine, open it longitudinally, and count the adult worms under a stereomicroscope.

    • Muscle Larvae: At a later time point (e.g., day 30-35 post-infection), euthanize the remaining mice. Collect the carcass musculature, digest it in a pepsin-HCl solution, and count the liberated larvae.

  • Data Analysis:

    • Calculate the mean worm burden for each treatment group.

    • Determine the percentage reduction in worm burden for the treated groups compared to the vehicle control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed reductions.

Logical Flow for In Vivo Anthelmintic Efficacy Study Infection Infect Murine Model with Parasite Grouping Group Animals (Vehicle, Standard, Test Compound) Infection->Grouping Treatment Administer Treatment Orally Grouping->Treatment Necropsy Euthanasia and Necropsy at Defined Time Points Treatment->Necropsy Worm_Recovery Recover and Count Parasites (Adults and/or Larvae) Necropsy->Worm_Recovery Efficacy_Calculation Calculate Percent Reduction in Worm Burden Worm_Recovery->Efficacy_Calculation

Caption: Logical flow for an in vivo anthelmintic efficacy study.

References

Application Notes & Protocols: 5-Methylbenzimidazole in the Development of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corrosion, the gradual destruction of materials by chemical or electrochemical reaction with their environment, poses a significant challenge across numerous industries.[1][2] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation, particularly for metals like mild steel in acidic media.[2][3][4] Among the various classes of organic inhibitors, benzimidazole and its derivatives have emerged as highly effective due to their unique molecular structure.[3][5][6] These compounds contain nitrogen heteroatoms and an aromatic ring system, which act as active centers for adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[7][8]

5-Methylbenzimidazole, a derivative of benzimidazole, is of particular interest. The presence of the electron-donating methyl group (-CH3) on the benzene ring can enhance the electron density of the molecule, potentially improving its adsorption characteristics and inhibition efficiency. These notes provide an overview of the application of this compound and its related structures as corrosion inhibitors, along with detailed protocols for their evaluation.

Mechanism of Corrosion Inhibition

The effectiveness of benzimidazole derivatives, including this compound, stems from their ability to adsorb onto the metal surface. This process is facilitated by the presence of nitrogen atoms with lone pairs of electrons and the π-electrons of the aromatic ring. The adsorption can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and protonated benzimidazole molecules in the acidic medium.[1]

  • Chemisorption: This involves the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen atoms or the π-electrons of the benzimidazole ring, forming a coordinate-type bond.[1]

Once adsorbed, the inhibitor molecules form a protective film that isolates the metal from the corrosive environment. Benzimidazole derivatives typically function as mixed-type inhibitors , meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3][6][9][10] This is evident in electrochemical studies where the addition of the inhibitor reduces both anodic and cathodic current densities.

Corrosion Inhibition Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) Inhibitor This compound (Inhibitor Molecule) Metal Fe (Metal) Inhibitor->Metal Adsorption (Physisorption & Chemisorption) Anodic Anodic Reaction Fe → Fe²⁺ + 2e⁻ Inhibitor->Anodic Inhibits Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ Inhibitor->Cathodic Inhibits H_plus H⁺ Ions H_plus->Cathodic Reduction Cl_minus Cl⁻ Ions Metal->Anodic Oxidation

Caption: Mechanism of corrosion inhibition by this compound.

Performance Data

The inhibition efficiency (IE) of benzimidazole derivatives is influenced by factors such as their concentration, the temperature, and the nature of the corrosive medium. The data below, derived from studies on methyl-substituted and related benzimidazole compounds, illustrates their performance.

Table 1: Inhibition Efficiency of Benzimidazole Derivatives (Weight Loss Method)

Inhibitor Corrosive Medium Concentration Temperature (°C) Inhibition Efficiency (%) Reference
Methyl-5-benzoyl-2-benzimidazole Carbamate 1.5 M H₂SO₄ 1.0 g/L 30 96.6 [3][9]
2-[(5-methylpyrazol-3-yl) methyl] benzimidazole 1 M HCl 5 mM 20 97.0 [11]
Bis-benzimidazole Derivative 1 M HCl 0.01 M 25 100.0 [12]

| Bis-benzimidazole Derivative | 1 M H₂SO₄ | 0.01 M | 25 | 92.5 |[12] |

Table 2: Electrochemical Parameters from Potentiodynamic Polarization (PDP)

Inhibitor Medium Concentration (M) Ecorr (mV vs. SCE) icorr (µA/cm²) IE (%) Reference
Blank 1 M HCl - -512 1180 - [13]
MSBP 1 M HCl 10⁻³ -536 25 98 [13]
MSVP 1 M HCl 10⁻³ -529 32 97 [13]
Blank 1 M HCl - -473 552 - [14][15]

| DIB | 1 M HCl | 5x10⁻⁴ | -511 | 38 | 93.1 |[14][15] |

Note: Ecorr = Corrosion Potential; icorr = Corrosion Current Density; IE = Inhibition Efficiency. MSBP, MSVP, and DIB are complex benzimidazole derivatives.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Medium Concentration (M) Rct (Ω·cm²) Cdl (µF/cm²) IE (%) Reference
Blank 1 M HCl - 45 109 - [13]
MSBP 1 M HCl 10⁻³ 2155 22 97.9 [13]
MSVP 1 M HCl 10⁻³ 1205 25 96.2 [13]
Blank 1 M HCl - 60 380 - [14]

| DIB | 1 M HCl | 5x10⁻⁴ | 1014 | 55 | 94.0 |[14] |

Note: Rct = Charge Transfer Resistance; Cdl = Double Layer Capacitance; IE = Inhibition Efficiency.

Quantum Chemical Insights

Density Functional Theory (DFT) is a powerful computational tool used to correlate the molecular structure of an inhibitor with its performance.[7][16][17] Key parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) provide insights into the molecule's reactivity.[7]

  • E_HOMO : A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.

  • E_LUMO : A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE = E_LUMO - E_HOMO) : A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.[7]

The introduction of an electron-donating group like methyl (-CH3) is expected to increase the E_HOMO value, thereby enhancing the inhibitor's electron-donating ability and improving its performance.[7]

Quantum Chemistry Logic Mol_Structure Molecular Structure (e.g., this compound) DFT Quantum Chemical Calculations (DFT) Mol_Structure->DFT HOMO High E_HOMO DFT->HOMO LUMO Low E_LUMO DFT->LUMO DeltaE Small ΔE Gap DFT->DeltaE Adsorption Strong Adsorption on Metal Surface HOMO->Adsorption Facilitates e⁻ Donation LUMO->Adsorption Facilitates e⁻ Acceptance DeltaE->Adsorption Indicates High Reactivity IE High Inhibition Efficiency Adsorption->IE Experimental Workflow Synthesis Protocol 1: Synthesis & Characterization Preparation Specimen & Solution Preparation Synthesis->Preparation Gravimetric Protocol 2: Gravimetric (Weight Loss) Measurement Preparation->Gravimetric Electrochemical Electrochemical Tests Preparation->Electrochemical Analysis Data Analysis & Efficiency Calculation Gravimetric->Analysis PDP Protocol 3: PDP Measurement Electrochemical->PDP EIS Protocol 4: EIS Measurement Electrochemical->EIS PDP->Analysis EIS->Analysis

References

Application Notes and Protocols: 5-Methylbenzimidazole Derivatives as Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fluorescent probes incorporating the 5-methylbenzimidazole scaffold for the sensitive and selective detection of various metal ions. While this compound itself is not commonly employed as a fluorescent probe, its structural motif is a key component in the design of highly effective chemosensors. This document details the synthesis, signaling mechanisms, and experimental protocols for representative fluorescent probes derived from this compound.

Introduction to this compound in Fluorescent Probes

The benzimidazole core is a prevalent heterocyclic structure in medicinal chemistry and materials science due to its unique photophysical properties and ability to coordinate with metal ions. The introduction of a methyl group at the 5-position can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the selectivity and sensitivity of the resulting fluorescent probe. Probes based on the this compound scaffold often operate via mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT). Upon binding to a specific metal ion, the probe undergoes a conformational change that perturbs its electronic structure, leading to a detectable change in its fluorescence emission.

Quantitative Data Summary

The following tables summarize the performance of various benzimidazole-based fluorescent probes for the detection of different metal ions. This data is compiled from recent literature and provides a comparative overview of their efficacy.

Table 1: Performance of Benzimidazole-Based Fluorescent Probes for Divalent Metal Ions

Target IonProbe Name/StructureDetection Limit (LOD)Fluorescence ResponseSolvent SystemReference(s)
Co²⁺DQBM-B (a complex benzimidazole derivative)3.56 µMTurn-offDMF/water (95:5 v/v)[1]
Zn²⁺APBHN (a benzimidazole-based chemodosimeter)5.59 µMTurn-onNot specified in abstract[2]
Cu²⁺APBHN (a benzimidazole-based chemodosimeter)0.148 µMTurn-onNot specified in abstract[2]
Zn²⁺Schiff Base from 5-methyl salicylaldehyde and 2-aminobenzimidazole2.81 x 10⁻⁷ MTurn-onAqueous media[3][4]
MultipleBOPA (BODIPY scaffold with bis(pyridin-2-ylmethyl)-amine)15.99 to 43.57 nMTurn-onNot specified in abstract[5]

Table 2: Performance of Benzimidazole-Based Fluorescent Probes for Trivalent Metal Ions

Target IonProbe Name/StructureDetection Limit (LOD)Fluorescence ResponseSolvent SystemReference(s)
Fe³⁺Chlorinated benzimidazole probe0.030 µMNot specifiedDrinking water samples[6]
Al³⁺Schiff Base from 5-methyl salicylaldehyde and 2-aminobenzimidazoleNot specifiedTurn-onAqueous media[3]
Cr³⁺Coumarin-based Schiff base1.15 µMTurn-onCH₃OH/aqueous HEPES buffer
Fe³⁺Coumarin-based Schiff base1.28 µMTurn-onCH₃OH/aqueous HEPES buffer[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound-based fluorescent probe and its application in metal ion detection.

Synthesis of a Representative this compound Schiff Base Probe

This protocol describes the synthesis of a Schiff base fluorescent probe derived from this compound. The reaction involves the condensation of an amine-functionalized this compound with a suitable aldehyde.

Diagram of Proposed Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reaction1 Functionalization cluster_final Final Probe 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine This compound This compound 4-methyl-1,2-phenylenediamine->this compound Condensation Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) Carboxylic_Acid->this compound Amine_Intermediate 2-amino-5-methylbenzimidazole This compound->Amine_Intermediate Amination Amine_Reagent Amination Reagent (e.g., for amination at C2) Amine_Reagent->Amine_Intermediate Schiff_Base_Probe This compound Schiff Base Probe Amine_Intermediate->Schiff_Base_Probe Schiff Base Condensation Aldehyde Salicylaldehyde Aldehyde->Schiff_Base_Probe

Caption: Proposed synthetic pathway for a this compound Schiff base fluorescent probe.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Formic acid

  • 2-aminobenzimidazole

  • 5-methyl salicylaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • Synthesis of this compound: A mixture of 4-methyl-1,2-phenylenediamine (10 mmol) and formic acid (15 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The solution is neutralized with a 10% sodium hydroxide solution until a precipitate forms. The solid is collected by filtration, washed with cold water, and recrystallized from ethanol to yield pure this compound.

  • Synthesis of the Schiff Base Probe: To a solution of 2-aminobenzimidazole (1 mmol) in absolute ethanol (20 mL), a solution of 5-methyl salicylaldehyde (1 mmol) in ethanol (10 mL) is added.[3][4] A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base fluorescent probe.

Protocol for Fluorescence Titration of Metal Ions

This protocol outlines the procedure for evaluating the fluorescent response of the synthesized probe to a target metal ion.

Diagram of Experimental Workflow

G Start Start Prepare_Probe_Solution Prepare Probe Stock Solution Start->Prepare_Probe_Solution Prepare_Metal_Solutions Prepare Metal Ion Stock Solutions Start->Prepare_Metal_Solutions Titration Perform Fluorescence Titration Prepare_Probe_Solution->Titration Prepare_Metal_Solutions->Titration Record_Spectra Record Fluorescence Spectra Titration->Record_Spectra Incremental addition of metal ion Analyze_Data Analyze Data (Plot Intensity vs. Concentration) Titration->Analyze_Data Titration Complete Record_Spectra->Titration End End Analyze_Data->End

Caption: Experimental workflow for fluorescence titration of metal ions.

Materials:

  • Synthesized this compound Schiff base probe

  • Stock solutions of various metal ions (e.g., CoCl₂, ZnCl₂, CuCl₂, etc.) in a suitable solvent (e.g., deionized water or ethanol)

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a buffer solution)

  • Quartz cuvettes

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in the chosen solvent. Prepare stock solutions of the metal ions of interest (e.g., 10 mM).

  • Instrumentation Setup: Set the excitation and emission wavelengths on the fluorescence spectrophotometer based on the absorption and emission maxima of the probe. Set the excitation and emission slit widths (e.g., 5 nm).[8]

  • Fluorescence Titration: a. Place a known volume of the probe solution (e.g., 2 mL of a 10 µM solution) into a quartz cuvette. b. Record the initial fluorescence spectrum of the probe solution. c. Incrementally add small aliquots of the target metal ion stock solution (e.g., 2 µL of 1 mM solution) to the cuvette. d. After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum. e. Continue this process until the fluorescence intensity reaches a plateau.[9]

Protocol for Determining the Limit of Detection (LOD)

The limit of detection is a critical parameter for evaluating the sensitivity of the fluorescent probe.

Procedure:

  • Blank Measurement: Record the fluorescence intensity of the probe solution without any added metal ion multiple times (e.g., 10 times) and calculate the standard deviation (σ) of these blank measurements.

  • Calibration Curve: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion from the initial linear portion of the titration curve.

  • Calculate the Slope: Determine the slope (K) of the linear regression line from the calibration curve.

  • Calculate LOD: Use the formula: LOD = 3σ / K .[10][11]

Protocol for Selectivity Study

This protocol is used to assess the specificity of the probe for the target metal ion in the presence of other potentially interfering ions.

Procedure:

  • Prepare a series of solutions, each containing the fluorescent probe at a fixed concentration (e.g., 10 µM).

  • To each solution, add a specific concentration (e.g., 2-10 equivalents) of a different metal ion from a panel of potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺, etc.).[1]

  • Record the fluorescence emission spectrum for each solution.

  • Compare the fluorescence response of the probe in the presence of the target metal ion to its response with other metal ions. A highly selective probe will show a significant change in fluorescence only in the presence of the target ion.

Signaling Mechanism

The interaction between the this compound-based probe and a metal ion typically follows a chelation-based mechanism that modulates the photophysical properties of the fluorophore.

Diagram of General Signaling Pathway

G cluster_probe Fluorescent Probe Probe_Off Probe (Low Fluorescence) Probe_On Probe-Metal Complex (High Fluorescence) Probe_Off->Probe_On Binding Event (e.g., CHEF or PET inhibition) Probe_On->Probe_Off Dissociation Metal_Ion Metal Ion Metal_Ion->Probe_On

Caption: General signaling pathway of a 'turn-on' benzimidazole-based fluorescent probe.

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the probe may have a low fluorescence quantum yield due to processes like photoinduced electron transfer (PET) or internal conversion. Upon binding to a metal ion, the chelation restricts intramolecular rotations and vibrations, leading to a more rigid structure. This rigidity reduces non-radiative decay pathways and enhances the fluorescence intensity.

  • Photoinduced Electron Transfer (PET): In some designs, the benzimidazole nitrogen can act as an electron donor, quenching the fluorescence of the attached fluorophore. When a metal ion binds to the benzimidazole moiety, the lone pair of electrons on the nitrogen is engaged in coordination, which inhibits the PET process and "turns on" the fluorescence. Conversely, some metal ions can facilitate PET, leading to fluorescence quenching ("turn-off" sensing).[1]

References

Application Notes and Protocols: Synthesis of 5-Methylbenzimidazole-Based Dyes for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 5-methylbenzimidazole-based dyes in materials science. This document offers detailed experimental protocols for the synthesis of various dye classes derived from this compound and their subsequent integration into organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of functional dyes for materials science.[1] Its derivatives are utilized in a range of applications, including high-performance polymers and coatings, owing to their thermal and chemical stability.[1] In the realm of organic electronics, this compound-based dyes are of particular interest due to their tunable photophysical properties, making them suitable for use as emitters in OLEDs and as sensitizers in DSSCs.[2][3] The benzimidazole core can act as an electron-accepting unit or a π-bridging system, allowing for the design of dyes with tailored electronic characteristics.[4]

This document details the synthesis of two important classes of this compound-based dyes: azo dyes and styryl dyes. Furthermore, it provides protocols for the fabrication and characterization of OLED and DSSC devices incorporating these dyes.

Synthesis of this compound-Based Dyes

The synthesis of dyes based on this compound typically involves the functionalization of the benzimidazole core to create a conjugated system. Two common and effective strategies are the formation of azo dyes through a diazo coupling reaction and the synthesis of styryl dyes via a condensation reaction.

General Synthesis Workflow

The general workflow for the synthesis of these dyes involves the preparation of a suitable this compound precursor followed by a coupling or condensation reaction to introduce the chromophoric group.

Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Dye Synthesis start 3,4-Diaminotoluene step1 Condensation/Cyclization start->step1 reagent1 Carboxylic Acid / Aldehyde reagent1->step1 product1 This compound Derivative step1->product1 step2 Coupling / Condensation product1->step2 reagent2 Diazo Component / Active Methylene reagent2->step2 final_product This compound Dye step2->final_product

General synthesis workflow for this compound dyes.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Azo Dye

Azo dyes are synthesized via a diazotization reaction followed by a coupling reaction.[1] This protocol is adapted from the synthesis of a similar thiazolyl azo dye with 5,6-dimethylbenzimidazole.[1]

Materials:

  • 2-Amino-5-methylthiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 2-amino-5-methylthiazole (0.01 mol) in a mixture of concentrated HCl (5 mL) and deionized water (30 mL).[1]

    • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.[1]

    • Slowly add a pre-cooled aqueous solution of NaNO₂ (0.015 mol in 35 mL deionized water) to the thiazole solution over 30 minutes, maintaining the temperature between 0-5 °C.[1]

    • Stir the reaction mixture in the ice bath for an additional hour to ensure the complete formation of the diazonium salt.[1]

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (0.01 mol) in a mixture of ethanol (25 mL) and 10% aqueous NaOH (12 mL).[1]

    • Cool this solution in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the this compound solution with vigorous stirring, while maintaining the temperature at 0-5 °C.[1]

    • A colored precipitate of the azo dye will form.

    • Continue stirring the mixture in the ice bath for another 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the precipitated dye using suction filtration.

    • Wash the solid product with cold deionized water to remove any unreacted salts.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified azo dye.

    • Dry the purified dye in a vacuum oven.

Protocol 2: Synthesis of a this compound-Based Styryl Dye

Styryl dyes can be synthesized through the Knoevenagel condensation of an active methyl group on the benzimidazole ring with an aromatic aldehyde.[5][6] This protocol describes the synthesis of a 2-styryl-5-methylbenzimidazole derivative.

Materials:

  • 2,5-Dimethylbenzimidazole

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 2,5-dimethylbenzimidazole (0.01 mol) and the desired aromatic aldehyde (0.01 mol).

    • Add a mixture of acetic anhydride and glacial acetic acid to act as both solvent and catalyst.

  • Condensation Reaction:

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Isolation and Purification:

    • Pour the cooled reaction mixture into ice-cold water with stirring.

    • The styryl dye will precipitate out of the solution.

    • Collect the solid product by suction filtration and wash thoroughly with water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure styryl dye.

Characterization of this compound-Based Dyes

The synthesized dyes should be characterized using standard analytical techniques to confirm their structure and purity.

Characterization TechniquePurpose
FT-IR Spectroscopy To identify the functional groups present in the dye molecule.
¹H and ¹³C NMR To elucidate the chemical structure and confirm the final product.
Mass Spectrometry To determine the molecular weight of the synthesized dye.
UV-Vis Spectroscopy To determine the absorption maxima (λmax) of the dye.
Fluorescence Spectroscopy To determine the emission maxima (λem) and quantum yield.

Applications in Materials Science

This compound-based dyes have shown significant promise in the fabrication of optoelectronic devices such as OLEDs and DSSCs.

Application in Organic Light-Emitting Diodes (OLEDs)

Benzimidazole derivatives are used as electron-transporting materials and emitters in OLEDs.[7][8] The following is a general protocol for the fabrication of a multilayer OLED device using a this compound-based dye as the emissive layer.

OLED Fabrication cluster_0 Substrate Preparation cluster_1 Layer Deposition (Vacuum Thermal Evaporation) cluster_2 Encapsulation & Testing ito_cleaning ITO Substrate Cleaning plasma_treatment Plasma Treatment ito_cleaning->plasma_treatment htl Hole Transport Layer (HTL) plasma_treatment->htl eml Emissive Layer (EML) (this compound Dye) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (e.g., Al) eil->cathode encapsulation Encapsulation cathode->encapsulation testing Device Characterization encapsulation->testing

Workflow for the fabrication of an OLED device.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • This compound-based emissive dye

  • Electron Transport Layer (ETL) material (e.g., Alq₃)[8]

  • Electron Injection Layer (EIL) material (e.g., LiF)[8]

  • Aluminum (Al) for cathode

  • High-vacuum thermal evaporation system

  • UV-ozone cleaner

  • Device characterization setup (source meter, photometer)

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.[9]

    • Dry the substrates in an oven.

    • Treat the ITO surface with UV-ozone immediately before use to improve the work function.[9]

  • Organic and Metal Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.[8][9]

    • Sequentially deposit the following layers onto the ITO anode:

      • HTL (e.g., NPB, ~40 nm)[9]

      • EML (this compound dye, ~20-30 nm)[9]

      • ETL (e.g., Alq₃, ~30 nm)[8]

      • EIL (e.g., LiF, ~1 nm)[8]

      • Cathode (e.g., Al, ~100 nm)[8][9]

  • Encapsulation and Characterization:

    • Encapsulate the fabricated device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.[10]

    • Characterize the device by measuring its current-voltage-luminance (I-V-L) characteristics.

    • Calculate the external quantum efficiency (EQE), power efficiency, and color coordinates (CIE).

The following table summarizes the performance of some reported benzimidazole-based OLEDs.

Emitting Material (Compound B)*Host MaterialMax. EQE (%)Max. Luminance (cd/m²)Emission ColorCIE CoordinatesReference
1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyreneNon-doped4.3290Blue(0.1482, 0.1300)[9]

Note: While not a this compound derivative, this pyrene-benzimidazole compound illustrates the potential of this class of materials in OLEDs.

Application in Dye-Sensitized Solar Cells (DSSCs)

Benzimidazole-based dyes can act as sensitizers in DSSCs, absorbing light and injecting electrons into a semiconductor photoanode.[3][11]

DSSC Fabrication cluster_0 Photoanode Preparation cluster_1 Dye Sensitization & Assembly cluster_2 Testing fto_cleaning FTO Substrate Cleaning tio2_deposition TiO₂ Paste Deposition (Doctor Blading) fto_cleaning->tio2_deposition sintering Sintering of TiO₂ Film tio2_deposition->sintering dye_adsorption Dye Adsorption (this compound Dye) sintering->dye_adsorption assembly Assembly with Counter Electrode dye_adsorption->assembly electrolyte_injection Electrolyte Injection assembly->electrolyte_injection testing Device Characterization electrolyte_injection->testing

Workflow for the fabrication of a DSSC device.

Materials and Equipment:

  • Fluorine-doped Tin Oxide (FTO)-coated glass

  • TiO₂ paste

  • This compound-based sensitizer dye

  • Solvent for dye solution (e.g., ethanol or chloroform)[12]

  • Platinum-coated counter electrode

  • Iodide-based electrolyte

  • Doctor blade or screen printer

  • Furnace

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Photoanode Preparation:

    • Clean the FTO-coated glass by ultrasonication.[13]

    • Deposit a layer of TiO₂ paste onto the FTO substrate using the doctor blade technique.[13][14]

    • Sinter the TiO₂-coated substrate in a furnace at high temperature (e.g., 450-500 °C) to create a mesoporous film.[13][15]

  • Dye Sensitization:

    • Prepare a solution of the this compound-based dye in a suitable solvent.

    • Immerse the cooled TiO₂ photoanode in the dye solution and allow it to soak for several hours to ensure complete dye adsorption.[13]

  • Cell Assembly and Characterization:

    • Assemble the dye-sensitized photoanode with a platinum-coated counter electrode, separated by a thin spacer.

    • Introduce the iodide-based electrolyte into the space between the electrodes.

    • Seal the device to prevent electrolyte leakage.

    • Characterize the DSSC under simulated sunlight (AM 1.5) to measure its photovoltaic performance, including open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[14]

The table below presents performance data for some benzimidazole-based dyes in DSSCs.

DyeVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
Dye 7a*---5.01[11]
GJ1**----[3]

*Dye 7a is a T-shaped benzimidazole dye.[11] **The study on dye GJ1, a phenothiazine-based dye with an N-phenylbenzimidazole auxiliary chromophore, showed improved efficiency compared to a similar dye without the benzimidazole unit.[3]

Conclusion

This compound serves as a promising platform for the development of novel dyes for materials science applications. The synthetic routes to azo and styryl dyes are well-established and allow for a high degree of molecular tuning. The resulting dyes exhibit interesting photophysical properties that make them suitable candidates for use in OLEDs and DSSCs. The protocols provided herein offer a foundation for the synthesis, fabrication, and characterization of these materials and devices. Further research into the structure-property relationships of this compound-based dyes will undoubtedly lead to the development of more efficient and stable materials for next-generation organic electronics.

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Methylbenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 5-Methylbenzimidazole synthesis.

Troubleshooting Guide: Low Product Yield

Low or no yield during the synthesis of this compound is a common issue that can arise from several factors. The most prevalent synthetic route is the Phillips condensation reaction, which involves the condensation of 4-methyl-o-phenylenediamine (also known as 3,4-diaminotoluene) with formic acid.[1][2][3][4] This section addresses potential causes for low yield and offers targeted solutions.

FAQs: Troubleshooting Low Yield

Question 1: My reaction has resulted in a very low yield. What are the most likely causes?

Answer: Several factors can contribute to a low yield. The primary areas to investigate are the quality of your starting materials, the reaction conditions, and the work-up procedure.

  • Poor Quality of Starting Materials: Impurities in the 4-methyl-o-phenylenediamine or formic acid can significantly interfere with the reaction.[5] The diamine is particularly susceptible to oxidation, which can lead to the formation of colored impurities that are difficult to remove.[5]

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and reaction time. Inadequate heating may lead to an incomplete reaction, while excessive heat can promote side reactions.[6]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress to determine the optimal duration.[5]

  • Work-up and Purification Losses: Product can be lost during neutralization, precipitation, and recrystallization steps if not performed carefully.

Question 2: How can I determine if my starting materials are the problem?

Answer:

  • Check Purity: Verify the purity of your 4-methyl-o-phenylenediamine via melting point analysis or other spectroscopic methods. A good commercial grade should have a melting point of around 99-101°C.[7]

  • Visual Inspection: Oxidized o-phenylenediamines often appear as dark, discolored solids.[5] If your starting material is not a light-colored crystalline solid, it has likely oxidized.

  • Purification: If you suspect impurities, consider purifying the 4-methyl-o-phenylenediamine before use, for example, by recrystallization.[5]

Question 3: What are the optimal reaction conditions for the Phillips condensation of 4-methyl-o-phenylenediamine and formic acid?

Answer: While specific conditions can vary, a typical procedure involves heating the mixture of 4-methyl-o-phenylenediamine and formic acid.

  • Temperature: Heating the reaction mixture in a water bath at 100°C for approximately two hours is a common starting point.[7] Some catalytic methods operate at lower temperatures, such as 70°C with a ZnO nanoparticle catalyst.[1][4]

  • Reagent Stoichiometry: An excess of formic acid is generally recommended to ensure the complete conversion of the diamine.[7]

  • Inert Atmosphere: To prevent oxidation of the diamine starting material, consider running the reaction under an inert atmosphere, such as nitrogen or argon.[5]

Question 4: I see multiple spots on my TLC plate after the reaction. What could they be?

Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds, which could include:

  • Unreacted Starting Material: If the reaction is incomplete, you will see a spot corresponding to 4-methyl-o-phenylenediamine.

  • Side Products: Side reactions can occur, leading to undesired products. A common side product is the N-formylated intermediate that has not fully cyclized.

  • Degradation Products: Benzimidazole derivatives can be sensitive to harsh conditions.[6]

To address this, monitor the reaction progress using TLC to ensure the starting material is fully consumed.[5] Optimizing reaction time and temperature can help minimize side product formation.

Question 5: My final product is highly colored. How can I purify it?

Answer: Colored impurities are often due to the oxidation of the starting diamine.[5]

  • Activated Carbon: During recrystallization, you can treat a hot solution of the crude product with activated carbon (e.g., Norite) to adsorb colored impurities before filtering.[5][7]

  • Oxidative Treatment: For persistent discoloration, a more aggressive purification involves dissolving the product in boiling water, adding a potassium permanganate solution until the solution is opaque, and then clarifying it with sodium bisulfite before treatment with decolorizing carbon.[7]

  • Acid-Base Extraction: Since benzimidazoles are basic, you can dissolve the crude product in an organic solvent, extract it into an acidic aqueous solution, and then neutralize the aqueous layer to precipitate the purified product, leaving non-basic impurities behind.[5]

Experimental Protocols & Data

Standard Synthesis Protocol (Phillips Condensation)

This protocol is adapted from established methods for benzimidazole synthesis.[7]

  • Reaction Setup: In a round-bottomed flask, combine 4-methyl-o-phenylenediamine (1.0 eq) with 90% formic acid (1.5 eq).

  • Heating: Heat the mixture in a water bath at 100°C for 2 hours.

  • Neutralization: After cooling the flask to room temperature, slowly add a 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper.

  • Precipitation & Collection: The crude this compound will precipitate. Collect the solid product by suction filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold water to remove residual salts and base.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of boiling water.

    • Add a small amount of activated carbon and digest for 15 minutes.

    • Filter the hot solution rapidly through a pre-heated funnel to remove the carbon.

    • Allow the filtrate to cool slowly to 10-15°C to crystallize the product.

    • Collect the white crystals by filtration, wash with a small amount of cold water, and dry at 100°C.

Comparative Yield Data

The choice of synthetic method can significantly impact the final yield. The following table summarizes yields reported for different conditions.

Starting MaterialsReagent/CatalystTemperatureTimeYieldReference
4-methyl-1,2-phenylenediamine, Formic acidZnO Nanoparticles70 °C-94%[1][4]
3,4-Diaminotoluene, Triethyl orthoformate[PVP-SO3H]HSO460 °C0.75 h95%[8]
o-phenylenediamine, Formic acid4N HCl100 °C2 h83-85%[7]
o-phenylenediamine, Acetic acid4N HCl100 °C2 h68%[7]

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the troubleshooting process and the general synthetic workflow.

G start Low Yield or No Product check_purity Check Purity of 4-methyl-o-phenylenediamine start->check_purity check_conditions Verify Reaction Temperature & Time start->check_conditions check_workup Review Work-up & Purification Procedure start->check_workup is_pure Is it pure? check_purity->is_pure is_optimal Are conditions optimal? check_conditions->is_optimal is_efficient Is work-up efficient? check_workup->is_efficient is_pure->check_conditions [Pure] purify Purify Starting Material (e.g., Recrystallization) is_pure->purify [Impure] is_optimal->check_workup [Optimized] adjust_conditions Adjust Temp/Time Monitor with TLC Use Inert Atmosphere is_optimal->adjust_conditions [Not Optimized] optimize_workup Optimize Neutralization (pH) Improve Recrystallization Use Activated Carbon is_efficient->optimize_workup [Not Optimized] end Improved Yield is_efficient->end [Optimized] purify->end adjust_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for low synthesis yield.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Mix 4-methyl-o-phenylenediamine & Formic Acid B Heat Reaction Mixture (e.g., 100°C, 2h) A->B Step 1 C Cool to RT & Neutralize with 10% NaOH B->C Step 2 D Collect Precipitate (Suction Filtration) C->D E Wash with Cold Water D->E F Recrystallize from Boiling Water +/- Carbon E->F Step 3 G Filter Hot & Cool to Crystallize F->G H Collect & Dry Product G->H I Pure 5-Methyl- benzimidazole H->I Final Product

Caption: General workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude 5-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 5-Methylbenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary and most effective purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present. For high purity, a combination of these techniques, such as an initial acid-base extraction followed by recrystallization, is often employed.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities in crude this compound, particularly from a Phillips-Ladenburg type synthesis, may include:

  • Unreacted Starting Materials: 3,4-Diaminotoluene and the acid source (e.g., acetic acid or its derivative).

  • Positional Isomers: Depending on the starting materials and reaction conditions, the 6-methyl isomer could be a potential impurity.

  • Colored Byproducts: Oxidation and side reactions can lead to the formation of colored, often polymeric, impurities. Using the dihydrochloride salt of the diamine starting material can help reduce the formation of these colored impurities.

Q3: How can I remove persistent colored impurities from my this compound?

A3: Colored impurities can often be removed during recrystallization by treating the hot solution with activated charcoal. The charcoal adsorbs the colored compounds, which are then removed by hot filtration. It is crucial to use a minimal amount of charcoal to avoid adsorbing the desired product, which would lower the overall yield.

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the pure substance, leading to a depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended to improve purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Issue Possible Cause(s) Solution(s)
Product does not crystallize upon cooling. 1. The solution is not saturated (too much solvent was used). 2. The cooling process is too rapid. 3. The presence of impurities is inhibiting crystallization.1. Boil off some of the solvent to concentrate the solution. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Try scratching the inside of the flask at the solvent-air interface with a glass rod to induce nucleation. 4. Add a seed crystal of pure this compound, if available.
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute (114-117 °C for this compound). 2. The solution is supersaturated, and the rate of cooling is too fast. 3. Insoluble impurities are present.1. Use a lower-boiling point solvent or a different solvent system. 2. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 3. Filter the hot solution to remove any insoluble impurities before allowing it to cool.
Low recovery of purified product. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. 3. Premature crystallization during hot filtration.1. Select a solvent system where the compound has lower solubility at cold temperatures (e.g., an ethanol/water mixture). 2. Ensure the flask is cooled in an ice bath to maximize precipitation. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. Pre-heat the funnel and filter paper for hot filtration.
Column Chromatography Troubleshooting
Issue Possible Cause(s) Solution(s)
Poor separation of product from impurities (co-elution). 1. The mobile phase is too polar. 2. The column was not packed properly. 3. The sample was overloaded on the column.1. Adjust the solvent system to be less polar based on TLC analysis. A good separation on TLC should have a ΔRf of at least 0.2. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of sample for the column size.
Product is not eluting from the column. 1. The mobile phase is not polar enough. 2. The compound may be adsorbing irreversibly to the silica gel.1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. 2. If the product still does not elute, consider adding a small percentage of a more polar solvent like methanol to the eluent.
Streaking or tailing of spots on TLC and column. 1. The compound is too acidic or basic for the silica gel. 2. The sample is overloaded.1. Add a small amount of a modifier to the eluent, such as 1% triethylamine, to suppress the interaction of the basic benzimidazole with the acidic silica gel. 2. Ensure an appropriate sample load for the column or TLC plate.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the recrystallization of this compound. Ethanol or an ethanol/water mixture is often a suitable solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of hot ethanol. If the compound is very soluble, add hot water dropwise until a slight turbidity persists. This indicates a good solvent/anti-solvent ratio.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Heat the solution at a gentle boil for 5-10 minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: If using an ethanol/water mixture, add hot water to the hot ethanol solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the clear solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (e.g., a cold ethanol/water mixture).

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., ethyl acetate/dichloromethane or ethyl acetate/hexane mixture)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that provides good separation between this compound and its impurities (a target Rf value of ~0.3 is ideal). A mixture of ethyl acetate and dichloromethane has been reported to be effective.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity if a gradient is being used. Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction

This protocol is highly effective for separating the basic this compound from neutral and acidic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate or dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Beakers/flasks

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will be in the aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate).

  • Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the product. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH or saturated NaHCO₃ solution with stirring until the solution is basic (check with pH paper).

  • Precipitation and Isolation: The neutral this compound will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water and dry it thoroughly.

Visualizations

Workflow for Selecting a Purification Method

Purification_Method_Selection Start Crude this compound Impurity_Check Analyze Impurity Profile (TLC, LC-MS) Start->Impurity_Check Recrystallization Recrystallization Impurity_Check->Recrystallization  Crude product is solid   Column_Chromatography Column Chromatography Impurity_Check->Column_Chromatography  Closely Related Impurities   Acid_Base_Extraction Acid-Base Extraction Impurity_Check->Acid_Base_Extraction  Acidic/Neutral Impurities   Purity_Check Check Purity (TLC, mp, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Acid_Base_Extraction->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product  Purity is sufficient   Further_Purification Further Purification Needed Purity_Check->Further_Purification  Purity is insufficient   Further_Purification->Impurity_Check

Caption: A decision-making workflow for selecting the appropriate purification technique for crude this compound based on the impurity profile.

Experimental Workflow for Acid-Base Extraction

Acid_Base_Extraction_Workflow Start Crude Product in Organic Solvent Add_Acid Add 1M HCl Start->Add_Acid Separate_Layers Separate Layers Add_Acid->Separate_Layers Aqueous_Layer Aqueous Layer (Protonated Product) Separate_Layers->Aqueous_Layer  Product   Organic_Layer Organic Layer (Neutral/Acidic Impurities) Separate_Layers->Organic_Layer  Impurities   Add_Base Add 1M NaOH until basic Aqueous_Layer->Add_Base Precipitate Precipitate Forms Add_Base->Precipitate Filter_Wash Filter and Wash with Water Precipitate->Filter_Wash End Pure this compound Filter_Wash->End

Caption: A step-by-step workflow illustrating the purification of this compound using the acid-base extraction technique.

References

Technical Support Center: Optimizing the Phillips-Ladenburg Synthesis of 5-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methylbenzimidazole via the Phillips-Ladenburg reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Phillips-Ladenburg synthesis for this compound?

The Phillips-Ladenburg synthesis is a condensation reaction between 4-methyl-o-phenylenediamine and a carboxylic acid, typically formic acid, in the presence of an acid catalyst to produce this compound. The reaction involves the formation of an N-acylated intermediate, which then undergoes cyclization and dehydration.

Q2: What are the typical reaction conditions for this synthesis?

Traditional methods often involve heating the reactants in the presence of a mineral acid, such as hydrochloric acid (HCl), at temperatures around 100°C for several hours.[1] However, modern variations may employ different catalysts, solvents, and energy sources (like microwave irradiation) to improve yields and reduce reaction times.[2]

Q3: What are the common challenges encountered during this synthesis?

Common challenges include low product yield, the formation of colored impurities, and difficulties in product purification.[3] These issues can arise from suboptimal reaction conditions, purity of starting materials, or the formation of side products.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (4-methyl-o-phenylenediamine) and the appearance of the product spot will indicate the reaction's progression.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Causes:

  • Suboptimal Reaction Temperature: The reaction may be too cold to proceed at an adequate rate, or too hot, leading to the decomposition of starting materials or the product.

  • Inefficient Catalyst or Incorrect Amount: The chosen acid catalyst may not be effective, or the amount used may be insufficient to catalyze the reaction efficiently.

  • Poor Quality of Starting Materials: Impurities in the 4-methyl-o-phenylenediamine or formic acid can interfere with the reaction. The diamine is particularly susceptible to oxidation.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Presence of Water: Excess water can hinder the dehydration step of the reaction mechanism.

Recommended Solutions:

  • Optimize Reaction Temperature: Experiment with a range of temperatures, for instance, starting from 70°C and gradually increasing, while monitoring the reaction progress by TLC.

  • Screen Different Catalysts: Test various acid catalysts such as HCl, p-toluenesulfonic acid (p-TsOH), or consider heterogeneous catalysts like ZnO nanoparticles which have been shown to give high yields.[3]

  • Purify Starting Materials: Ensure the purity of 4-methyl-o-phenylenediamine, for example, by recrystallization. Use high-purity formic acid.

  • Extend Reaction Time: Monitor the reaction by TLC and continue heating until the starting material is consumed.

  • Run Under Anhydrous Conditions: Use dry glassware and consider adding a dehydrating agent if water is suspected to be an issue.

Problem 2: Formation of a Dark-Colored Reaction Mixture and Product

Possible Causes:

  • Oxidation of Starting Material: 4-methyl-o-phenylenediamine is prone to air oxidation, which can form highly colored polymeric impurities.

  • Overheating: Excessive temperatures can lead to the decomposition of reactants and products, resulting in charring and discoloration.

  • Side Reactions: Undesired side reactions can produce colored byproducts.

Recommended Solutions:

  • Use High-Purity Starting Materials: Purifying the 4-methyl-o-phenylenediamine immediately before use can minimize oxidation.

  • Control Reaction Temperature: Maintain the reaction at the optimal temperature and avoid localized overheating.

  • Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Decolorization during Work-up: Use activated charcoal during the recrystallization of the crude product to remove colored impurities.[4]

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Similar Polarity of Product and Impurities: The desired this compound and any side products or unreacted starting materials may have similar polarities, making separation by column chromatography challenging.

  • Poor Crystallization: The product may be an oil or may not crystallize easily from the chosen solvent, making purification by recrystallization difficult.

Recommended Solutions:

  • Optimize Recrystallization Solvent: Screen a variety of solvents or solvent mixtures to find an optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of benzimidazoles include ethanol and water.

  • Acid-Base Extraction: Utilize the basic nature of the benzimidazole ring. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the product into the aqueous phase. The aqueous phase can then be basified to precipitate the purified product, which can be collected by filtration.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound under various conditions.

Table 1: Comparison of Catalysts for the Synthesis of this compound

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference(s)
ZnO nanoparticles4-methyl-1,2-phenylenediamine, Formic acidSolvent-free70-94[3][5]
Hydrochloric Acid (4N)3,4-diaminotoluene, Acetic acidWaterReflux--[2]
None (Thermal)4-methyl-o-phenylenediamine, Glacial acetic acidGlacial Acetic AcidReflux--[6]

Table 2: Effect of Reaction Conditions on the Synthesis of Benzimidazoles

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference(s)
Conventional HeatingHydrochloric AcidWater100283-85 (for Benzimidazole)[1]
Conventional HeatingAmmonium ChlorideEthanol80-90272-90 (for 2-substituted benzimidazoles)[3]
Microwave IrradiationEr(OTf)₃Solvent-free-5 min91-99 (for 2-substituted benzimidazoles)[7]

Experimental Protocols

Protocol 1: Classical Phillips-Ladenburg Synthesis of this compound

Materials:

  • 4-methyl-o-phenylenediamine

  • 90% Formic acid

  • 10% Sodium hydroxide solution

  • Decolorizing carbon (activated charcoal)

  • Round-bottomed flask

  • Water bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • In a 250 mL round-bottomed flask, place 4-methyl-o-phenylenediamine.

  • Add an excess of 90% formic acid to the flask.

  • Heat the mixture on a water bath at 100°C for 2 hours.

  • After heating, cool the reaction mixture to room temperature.

  • Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.

  • Collect the precipitated crude this compound by suction filtration using a Büchner funnel.

  • Wash the crude product with cold water.

  • For purification, dissolve the crude product in boiling water.

  • Add a small amount of decolorizing carbon and digest for 15 minutes.

  • Filter the hot solution to remove the charcoal.

  • Cool the filtrate to approximately 10°C to allow the purified this compound to crystallize.

  • Collect the crystals by suction filtration, wash with a small amount of cold water, and dry at 100°C.

Safety Precautions:

  • Handle formic acid and sodium hydroxide with care as they are corrosive.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: ZnO Nanoparticle-Catalyzed Synthesis of this compound

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Formic acid

  • ZnO nanoparticles

  • Reaction vial

  • Heating plate with magnetic stirrer

Procedure:

  • In a reaction vial, mix 4-methyl-1,2-phenylenediamine and formic acid.

  • Add a catalytic amount of ZnO nanoparticles to the mixture.

  • Heat the reaction mixture at 70°C with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, the product can be isolated and purified by recrystallization from a suitable solvent.

Safety Precautions:

  • Handle nanoparticles with care, avoiding inhalation.

  • Perform the reaction in a well-ventilated area.

  • Wear appropriate PPE.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine Reactants (4-methyl-o-phenylenediamine & Formic Acid) catalyst 2. Add Catalyst (e.g., HCl, ZnO) reactants->catalyst heating 3. Heat Reaction Mixture (e.g., 70-100°C) catalyst->heating monitoring 4. Monitor Progress (TLC) heating->monitoring neutralization 5. Neutralization (e.g., NaOH) monitoring->neutralization Reaction Complete filtration 6. Isolate Crude Product (Filtration) neutralization->filtration purification 7. Purify Product (Recrystallization) filtration->purification analysis 8. Characterization (m.p., NMR, MS) purification->analysis

Caption: Experimental workflow for the Phillips-Ladenburg synthesis of this compound.

troubleshooting_workflow start Low Yield or No Product? cause1 Check Reaction Temperature start->cause1 Yes cause2 Verify Starting Material Purity start->cause2 No, yield is acceptable but product is impure solution1 Optimize Temperature (e.g., 70-100°C) cause1->solution1 cause3 Evaluate Catalyst & Reaction Time cause1->cause3 solution2 Purify Reactants (e.g., Recrystallization) cause2->solution2 solution3 Screen Catalysts or Extend Reaction Time cause3->solution3

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Identification and removal of by-products in 5-Methylbenzimidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylbenzimidazole. The information below addresses common issues related to the identification and removal of by-products during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is the condensation reaction of 4-methyl-1,2-phenylenediamine (also known as 3,4-diaminotoluene) with formic acid.[1][2] Alternative reagents that can be used in place of formic acid include triethyl orthoformate.[3] Other synthetic strategies involve the reaction of the diamine with various aldehydes, followed by an oxidative cyclization.[4]

Q2: What are the likely by-products in a typical this compound synthesis using 4-methyl-1,2-phenylenediamine and formic acid?

A2: During the synthesis of this compound, several by-products and impurities can form. These typically include:

  • Unreacted Starting Materials: Residual 4-methyl-1,2-phenylenediamine and formic acid.

  • Oxidation Products: The 4-methyl-1,2-phenylenediamine starting material is susceptible to oxidation, which can lead to highly colored, tar-like impurities.[5][6]

  • N-formylated Intermediates: Incomplete cyclization can leave N,N'-diformyl or mono-formylated diamine intermediates in the reaction mixture.

  • Polymeric Materials: Under harsh reaction conditions (e.g., excessively high temperatures), polymerization of the starting materials or product can occur.

Q3: My crude product is dark brown/yellow. How can I remove the color?

A3: Colored impurities are common and usually result from the oxidation of the diamine starting material.[5] There are two primary methods to decolorize the product during purification:

  • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution. The charcoal adsorbs the colored impurities. After a brief digestion period, the carbon is removed by hot filtration.[6]

  • Potassium Permanganate Oxidation: For persistent discoloration, a more aggressive method involves adding a potassium permanganate solution to a boiling aqueous solution of the crude product until a brown precipitate of manganese oxide is observed. This is followed by the addition of sodium bisulfite to clear the solution before cooling and crystallization.[5][6]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[3] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. An excess of formic acid is often recommended to ensure the complete conversion of the diamine.[5]

  • Possible Cause: Product loss during workup.

    • Solution: this compound has some solubility in water. When neutralizing the reaction mixture with a base, ensure the solution is cooled in an ice bath to minimize loss.[5] If significant product remains in the mother liquor, a second crop of crystals can be obtained by concentrating the filtrate.[5]

  • Possible Cause: Suboptimal purification conditions.

    • Solution: If using recrystallization, ensure the correct solvent is chosen. A good solvent will dissolve the compound when hot but not when cold.[7] Overuse of solvent will lead to poor recovery. For column chromatography, deactivation of silica gel with triethylamine in the eluent can prevent product degradation on the column.[6]

Issue 2: The final product shows multiple spots on TLC or extra peaks in NMR.

  • Possible Cause: Presence of unreacted starting materials or intermediate by-products.

    • Solution: An acid-base extraction can be effective. Dissolve the crude product in a dilute acid (e.g., 1M HCl), wash with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then re-precipitate your product by adding a base (e.g., NaOH) until the solution is alkaline.

  • Possible Cause: The product is contaminated with a salt.

    • Solution: If the reaction was worked up from an acidic solution, ensure the product is thoroughly washed with water after neutralization and filtration to remove any residual salts.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodPrincipleAdvantagesDisadvantagesBest For
Recrystallization Difference in solubility of the product and impurities in a solvent at different temperatures.[7]Simple, cost-effective, good for removing small amounts of impurities.Can lead to significant product loss if the solvent is not chosen carefully; may not remove impurities with similar solubility.Removing minor impurities and obtaining crystalline material.
Activated Carbon Adsorption of large, colored impurity molecules onto the surface of the carbon.[6]Highly effective for removing colored impurities.Can also adsorb the desired product, reducing yield; requires a hot filtration step.Decolorizing yellow or brown crude products.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel).[8]Excellent for separating compounds with different polarities; can provide very high purity.More time-consuming and requires larger volumes of solvent; some benzimidazoles can degrade on silica.[6][9]Isolating the product from multiple by-products or unreacted starting materials.
Sublimation Purification by transitioning the solid product directly into a gas phase, leaving non-volatile impurities behind.[9]Can yield very pure product; solvent-free.Only applicable to thermally stable and volatile compounds; may not be suitable for large-scale purification.Achieving very high purity for analytical standards.[9]

Experimental Protocols

Protocol 1: Recrystallization and Decolorization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot water (or a suitable solvent mixture) while heating on a hot plate until the solid just dissolves.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount (approx. 1-2% by weight of your compound) of activated carbon.[6]

  • Hot Filtration: Swirl the mixture for 5-10 minutes. If carbon was added, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the carbon and any insoluble impurities. Add a small amount of extra hot solvent beforehand to prevent premature crystallization in the funnel.[7]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold water, and dry them in an oven or desiccator.[5]

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane, starting with a low polarity).[3] Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve a minimum amount of the crude product in the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.[8]

Visualizations

Workflow_5_Methylbenzimidazole synthesis Synthesis (4-methyl-1,2-phenylenediamine + Formic Acid) workup Aqueous Workup (Neutralization & Filtration) synthesis->workup Reaction crude Crude this compound workup->crude Isolation analysis Purity Analysis (TLC, NMR, Melting Point) crude->analysis pure Pure Product (>98%) analysis->pure Meets Specs impure Impure Product analysis->impure Fails Specs purification Purification Step impure->purification purification->analysis Re-analyze

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree start Crude Product is Impure is_colored Is the product colored (yellow/brown)? start->is_colored charcoal Recrystallize with Activated Carbon is_colored->charcoal Yes multiple_spots Multiple spots on TLC? is_colored->multiple_spots No check_color Is it colorless? charcoal->check_color permanganate Use KMnO4 treatment during recrystallization check_color->permanganate No end_pure Pure Product check_color->end_pure Yes permanganate->end_pure column_chrom Perform Column Chromatography multiple_spots->column_chrom Yes (Different Polarity) acid_base Perform Acid-Base Extraction multiple_spots->acid_base Yes (Base/Acid Impurity) column_chrom->end_pure acid_base->end_pure

Caption: Troubleshooting decision tree for purifying crude this compound.

References

Stability problems of 5-Methylbenzimidazole in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability problems encountered with 5-Methylbenzimidazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A1: Proper preparation and storage of stock solutions are critical for reproducible experimental results. For this compound, it is recommended to dissolve the compound in a high-purity solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[1] Store this stock solution in small, single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1] Ensure the final concentration of the solvent in your assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]

Q2: I am observing a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?

A2: A decline in activity over time in a multi-day experiment often suggests compound instability in the cell culture medium at 37°C.[1] Several factors can contribute to this, including the composition of the media, the presence of serum proteins that can bind to the compound, and the metabolic activity of the cells.[1] It is also possible that the compound is sensitive to light or temperature.

Q3: What are the common signs of this compound degradation in my assay?

A3: Signs of degradation can include a loss of biological effect, high variability between replicate wells, or a significant decrease in the parent compound concentration over time when analyzed by methods such as HPLC or LC-MS/MS.[1][2] Visual signs, though less reliable, could include a change in the color of the culture medium or the appearance of precipitate.

Q4: How can I assess the stability of this compound in my specific cell culture medium?

A4: To assess stability, you can incubate this compound in your complete cell culture medium (including serum and other supplements) at 37°C and 5% CO2 for the duration of your experiment.[1] Collect samples at various time points (e.g., 0, 24, 48, 72 hours) and quantify the concentration of the parent compound using an analytical technique like HPLC or LC-MS/MS.[1][2] A decrease in concentration over time is indicative of instability.

Q5: Are there any known degradation pathways for benzimidazole derivatives that I should be aware of?

A5: Yes, benzimidazole derivatives can be susceptible to several degradation pathways. Hydrolysis of functional groups can occur, especially under acidic or basic conditions.[3] Oxidation is another common pathway, particularly if the molecule has susceptible moieties like thioethers.[4] Photodegradation can also be a concern for some benzimidazoles, so it is advisable to protect solutions from light.[4]

Troubleshooting Guides

Issue 1: Diminished or complete loss of expected biological effect in a multi-day experiment.

Possible Cause Troubleshooting Steps
Compound Degradation The compound may be chemically unstable in the culture medium at 37°C.[1] Solution: Conduct a stability study by incubating the compound in the medium and analyzing its concentration at different time points.[1] If unstable, consider more frequent media changes with a fresh compound or shortening the experiment duration.[1]
Metabolic Instability The cells in your assay may be metabolizing this compound into inactive forms. Solution: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to assess its susceptibility to metabolic degradation.[1] If the compound is rapidly metabolized, you might need to use a higher initial concentration (if not cytotoxic) or dose more frequently.[1]
Adsorption to Plastics The compound may be adsorbing to the surface of your plasticware (e.g., flasks, plates, pipette tips), reducing its effective concentration. Solution: Consider using low-adhesion plasticware or pre-coating the plasticware with a blocking agent like bovine serum albumin (BSA).

Issue 2: High variability in results between replicate wells or experiments.

Possible Cause Troubleshooting Steps
Inconsistent Stock Solution The compound may not be fully dissolved in the stock solution, or the stock solution may have degraded due to improper storage. Solution: Ensure the compound is completely dissolved when preparing the stock solution. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.[1]
Precipitation in Assay Medium The compound may be precipitating out of the aqueous assay medium, leading to inconsistent concentrations in the wells. Solution: Visually inspect the wells for any precipitate. Determine the aqueous solubility of the compound in your assay medium. If solubility is an issue, you may need to adjust the final concentration or use a co-solvent (while carefully controlling for solvent effects).
Uneven Cell Seeding Inconsistent cell numbers across wells can lead to variability in the measured biological response. Solution: Ensure a homogenous cell suspension before and during seeding. Use appropriate pipetting techniques to minimize variation.

Quantitative Data on Benzimidazole Stability (for Reference)

Compound ClassConditionStabilityReference
N-oxide benzimidazole derivatives0.2% DMSOHomogeneous for up to 96 hours[2]
Various benzimidazole drug residuesStored at -80°C or -20°C (working solutions)Stable for up to 6 months[5]
Various benzimidazole drug residuesStored in muscle tissue at -20°CMost substances were stable[5]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the chemical stability of this compound in a cell-free culture medium over time.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Complete cell culture medium (including serum and supplements)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the final working concentration used in your assays.

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes, one for each time point. Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove one tube from the incubator and immediately store it at -80°C until analysis. The 0-hour time point represents the initial concentration.

  • Sample Analysis: Thaw the samples and analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.

  • Data Interpretation: Plot the concentration of this compound as a percentage of the initial (0-hour) concentration against time. A significant decrease in concentration indicates instability. From this data, you can calculate the half-life (t½) of the compound in the medium.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM stock in DMSO prep_work Dilute stock to working concentration in media prep_stock->prep_work incubate Incubate at 37°C, 5% CO2 prep_work->incubate collect Collect samples at time points (0, 24, 48, 72h) incubate->collect analyze Quantify compound by HPLC or LC-MS/MS collect->analyze plot Plot concentration vs. time analyze->plot calculate Calculate half-life (t½) plot->calculate

Caption: Workflow for assessing compound stability in cell culture medium.

Degradation_Pathways cluster_oxidation Oxidation cluster_ring_opening Ring Opening (Hydrolysis) parent This compound hydroxymethyl 5-(Hydroxymethyl)benzimidazole parent->hydroxymethyl [O] diaminobenzene Substituted Diaminobenzene parent->diaminobenzene H2O, pH formyl 5-Formylbenzimidazole hydroxymethyl->formyl [O] carboxy 5-Carboxybenzimidazole formyl->carboxy [O]

Caption: Potential degradation pathways for this compound.

Signaling_Pathway cluster_pathway Cellular Effects compound Benzimidazole Derivative kinase Protein Kinase (e.g., MEK) compound->kinase Inhibition microtubule Microtubule Polymerization compound->microtubule Inhibition topoisomerase Topoisomerase compound->topoisomerase Inhibition cell_cycle Cell Cycle Arrest kinase->cell_cycle microtubule->cell_cycle topoisomerase->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Hypothetical signaling pathways for a benzimidazole derivative.

References

Protocol optimization for 5-Methylbenzimidazole enzyme-linked immunosorbent assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 5-Methylbenzimidazole enzyme-linked immunosorbent assay (ELISA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during a this compound ELISA. The solutions provided are based on general ELISA principles and known properties of benzimidazole compounds.

Q1: Why is my signal weak or absent?

A weak or no signal can be frustrating. Here are several potential causes and solutions:

  • Reagent Issues:

    • Expired or Improperly Stored Reagents: Always check the expiration dates and storage conditions of your kit components. Reagents should be brought to room temperature before use.[1]

    • Incorrect Reagent Preparation: Double-check all dilution calculations and ensure reagents were prepared according to the protocol.

    • Omission of a Key Reagent: Ensure all steps of the protocol were followed in the correct order.

  • Protocol Errors:

    • Insufficient Incubation Times or Incorrect Temperatures: Adhere strictly to the recommended incubation times and temperatures to ensure optimal binding.[2]

    • Inadequate Washing: Insufficient washing can leave behind unbound reagents, leading to high background and potentially masking a weak signal. Ensure thorough washing between steps.

  • Antibody and Analyte Problems:

    • Low Antibody Affinity: The antibodies used may have a low affinity for this compound.

    • Analyte Degradation: Ensure proper sample handling and storage to prevent the degradation of this compound.

    • Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay.

Q2: What is causing high background in my assay?

High background can obscure the specific signal from your analyte. Common causes include:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding.

    • Solution: Try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocking buffer). You can also increase the blocking incubation time or the concentration of the blocking agent.

  • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.

    • Solution: Perform a titration experiment to determine the optimal antibody concentrations.

  • Inadequate Washing: Residual unbound antibodies or detection reagents can cause high background.

    • Solution: Increase the number of wash steps or the soaking time during washes.

  • Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample matrix or with other benzimidazole derivatives.

  • Contaminated Reagents: Buffers or other reagents may be contaminated. Prepare fresh solutions.

Q3: Why is there high variability between my replicate wells?

High coefficient of variation (CV) between replicates can make your results unreliable. Consider these factors:

  • Pipetting Errors: Inconsistent pipetting technique can lead to variations in the volumes of reagents added to each well.

  • Improper Mixing: Ensure all reagents and samples are thoroughly mixed before pipetting into the wells.

  • Edge Effects: Wells on the edge of the plate can experience temperature and evaporation differences.

    • Solution: Avoid using the outer wells of the plate for critical samples and standards. Ensure the plate is properly sealed during incubations.

  • Plate Washing: Inconsistent washing across the plate can lead to variability. Automated plate washers can improve consistency.

Q4: How do I address potential matrix effects?

The sample matrix (e.g., serum, plasma, tissue homogenate) can interfere with the assay.[3][4][5][6]

  • Identify Matrix Effects: Perform a spike and recovery experiment. Add a known amount of this compound standard to your sample matrix and compare the measured concentration to the expected concentration. A significant difference suggests a matrix effect.[3]

  • Solutions:

    • Sample Dilution: Diluting your samples can often mitigate matrix effects.[3][4]

    • Matrix Matching: Prepare your standards in a matrix that closely resembles your sample matrix.[4]

    • Sample Preparation: Consider sample extraction or purification steps to remove interfering substances.

Experimental Protocols

Below are detailed methodologies for key steps in a this compound ELISA. These are general protocols and may require optimization for your specific assay.

Plate Coating with this compound-Protein Conjugate
  • Preparation of Coating Solution: Dilute the this compound-protein conjugate to the optimal concentration (determined by titration) in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

  • Coating: Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.

  • Incubation: Incubate the plate overnight at 4°C or for 2-4 hours at 37°C.

  • Washing: Aspirate the coating solution and wash the plate 2-3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

Blocking
  • Preparation of Blocking Buffer: Prepare a solution of a blocking agent (e.g., 1-5% BSA or non-fat dry milk in PBS).

  • Blocking: Add 200 µL of blocking buffer to each well.

  • Incubation: Incubate for 1-2 hours at room temperature or 37°C.

  • Washing: Aspirate the blocking buffer and wash the plate 2-3 times with wash buffer.

Antibody Incubation
  • Preparation of Antibody Solution: Dilute the primary antibody against this compound to its optimal concentration in blocking buffer or a specialized antibody diluent.

  • Incubation: Add 100 µL of the diluted primary antibody to each well.

  • Incubation: Incubate for 1-2 hours at room temperature or 37°C.

  • Washing: Aspirate the antibody solution and wash the plate 3-4 times with wash buffer.

  • Secondary Antibody (if applicable): If using an unconjugated primary antibody, add 100 µL of a diluted enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature. Wash the plate 3-4 times with wash buffer.

Substrate Development and Measurement
  • Substrate Preparation: Prepare the enzyme substrate according to the manufacturer's instructions.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Incubation: Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 N H₂SO₄ for HRP/TMB) to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Presentation

Table 1: Troubleshooting Summary for this compound ELISA
Problem Potential Cause Recommended Solution
Weak or No Signal Reagent issues (expired, improper storage/preparation)Check reagent viability and preparation.
Protocol errors (incubation times, washing)Adhere to and optimize protocol parameters.
Low antibody affinity or analyte concentrationEvaluate antibody performance and sample concentration.
High Background Insufficient blockingOptimize blocking agent, concentration, and incubation time.
High antibody concentrationTitrate primary and secondary antibodies.
Inadequate washingIncrease the number and duration of wash steps.
Cross-reactivityTest for cross-reactivity with related compounds.
High Variability Pipetting errorsEnsure accurate and consistent pipetting.
Improper mixingThoroughly mix all reagents and samples.
Edge effectsAvoid using outer wells for critical samples.
Matrix Effects Interfering substances in the samplePerform spike and recovery; dilute samples or match the matrix of standards.

Visualizations

Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Immuno-reaction cluster_detection Detection p1 Coat Plate with This compound Conjugate p2 Block Non-specific Binding Sites p1->p2 Wash r1 Add Sample and/or Primary Antibody p2->r1 Wash r2 Add Enzyme-conjugated Secondary Antibody (if needed) r1->r2 Wash d1 Add Substrate r2->d1 Wash d2 Add Stop Solution d1->d2 d3 Read Absorbance d2->d3

Caption: General workflow for a this compound ELISA.

Troubleshooting Logic

Troubleshooting_Logic cluster_signal Signal Issues cluster_variability Data Quality Issues start Problem with ELISA Results weak_signal Weak or No Signal start->weak_signal high_background High Background start->high_background high_cv High Variability (CV) start->high_cv matrix_effects Suspected Matrix Effects start->matrix_effects c1 Check Reagents (Storage, Preparation) weak_signal->c1 c2 Review Protocol (Incubations, Washing) weak_signal->c2 c3 Increase Antibody/ Analyte Concentration weak_signal->c3 c4 Optimize Blocking (Agent, Time, Conc.) high_background->c4 c5 Titrate Antibodies high_background->c5 c6 Improve Washing high_background->c6 c7 Refine Pipetting Technique high_cv->c7 c8 Ensure Proper Mixing high_cv->c8 c9 Address Edge Effects high_cv->c9 c10 Perform Spike & Recovery matrix_effects->c10 c11 Dilute Samples matrix_effects->c11 c12 Match Standard Matrix matrix_effects->c12

Caption: Decision-making pathway for troubleshooting common ELISA issues.

References

Technical Support Center: Synthesis of N-Substituted 5-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of N-substituted 5-methylbenzimidazole.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-substituted this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my N-alkylated this compound consistently low?

Answer:

Low yields in the N-alkylation of this compound can arise from several factors.[1] Key areas to investigate include:

  • Incomplete Deprotonation: The nitrogen atom of the imidazole ring needs to be deprotonated to become sufficiently nucleophilic for the alkylation reaction. If the base used is too weak, the deprotonation will be incomplete, leading to a low yield.

  • Purity of Starting Materials: Impurities in the this compound or the alkylating agent can interfere with the reaction. Ensure that your starting materials are pure and dry.

  • Reaction Conditions: Temperature and reaction time are critical parameters. Some reactions may require heating to proceed at a reasonable rate, while others might need lower temperatures to minimize side reactions. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Choice of Solvent: The use of a dry, aprotic solvent is crucial, as protic solvents can quench the benzimidazolide anion, thus inhibiting the reaction.[1]

Question 2: My reaction is producing a mixture of two isomers (N1 and N3 alkylation). How can I improve the regioselectivity?

Answer:

The formation of a mixture of N1 and N3-alkylated isomers is a common challenge in the synthesis of unsymmetrically substituted benzimidazoles like this compound. This is due to the tautomeric nature of the benzimidazole ring, where the proton on the nitrogen can reside on either nitrogen atom.[1] To improve regioselectivity, consider the following:

  • Steric Hindrance: The methyl group at the 5-position creates some steric hindrance, which can influence the site of alkylation. Larger alkylating agents may preferentially react at the less sterically hindered nitrogen.

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly influence the nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions: The choice of base and solvent can significantly impact the ratio of the two isomers. For instance, a change in solvent polarity can alter the N1 to N3 product ratio.

Question 3: I am observing a significant amount of a di-alkylated product (a benzimidazolium salt). How can I prevent this?

Answer:

The formation of a 1,3-disubstituted benzimidazolium salt is a common side reaction, especially when using an excess of the alkylating agent or under harsh reaction conditions.[1] To minimize this over-alkylation:

  • Control Stoichiometry: Use the alkylating agent in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the this compound.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to avoid localized high concentrations that can promote a second alkylation.

  • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed.

Question 4: I am having difficulty purifying the final N-substituted this compound product.

Answer:

Purification can be challenging, especially when a mixture of isomers or closely related side products is present.

  • Column Chromatography: This is the most common and effective method for separating N-alkylated benzimidazole isomers. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[1]

  • Recrystallization: If the desired product is a solid and one isomer is formed in significant excess, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: The basicity of the benzimidazole nitrogens can sometimes be exploited for separation, although achieving high selectivity between the two isomers can be difficult.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the N-alkylation of this compound?

A1: Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and stronger bases such as sodium hydride (NaH). The choice of base can influence the reaction rate and regioselectivity. Stronger bases generally lead to faster reactions but may also increase the likelihood of side reactions.[1]

Q2: What are the recommended solvents for this reaction?

A2: Aprotic solvents are generally preferred to avoid quenching the deprotonated benzimidazole. Common choices include acetone, acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF). The polarity of the solvent can influence the regioselectivity of the alkylation.[1]

Q3: How can I monitor the progress of my N-alkylation reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the this compound starting material, you can observe the disappearance of the starting material and the appearance of the product spot(s). A UV lamp is typically required to visualize the spots.

Q4: Can C-alkylation occur as a side reaction?

A4: While N-alkylation is the predominant reaction, C-alkylation is a possibility, though it is not a commonly reported side reaction for benzimidazoles under typical N-alkylation conditions.

Data Presentation

The following tables summarize quantitative data on the N-alkylation of benzimidazole derivatives. While specific data for this compound is limited in readily available literature, the data for 5-nitrobenzimidazole provides a useful reference for understanding the influence of reaction conditions on regioselectivity. The electronic effects of a nitro group (electron-withdrawing) are opposite to that of a methyl group (electron-donating), so the observed ratios may differ.

Table 1: Influence of Reaction Conditions on the Regioselectivity of N-methylation of 5-Nitrobenzimidazole [2]

Alkylating AgentBaseSolventProduct Ratio (1,5-isomer : 1,6-isomer)
(CH₃)₂SO₄--1 : 1
(CH₃)₂SO₄OH⁻-1 : 1
C₆H₅CH₂ClCH₃COONa-2 : 1

Note: This data is for 5-nitrobenzimidazole and serves as an illustrative example. The ratios for this compound may vary.

Table 2: Yields of N-substituted Benzimidazole Derivatives from various studies

Benzimidazole DerivativeAlkylating AgentBaseSolventYield (%)Reference
5-nitro-1H-benzimidazole2-chloroethanol--52-75
5-nitro-1H-benzimidazolediiodomethane---
2-mercaptobenzimidazolemethyl iodide-ethanol-
2-benzylthiomethyl-1H-benzimidazolebenzyl chloride/bromideK₂CO₃-50-80[3][4]
2-amino-5-cyano-1-methylbenzimidazole2-methoxybenzoylchlorideEt₃Ntoluene70[5]
2-amino-5-cyano-1-methylbenzimidazolebenzoylchlorideEt₃Ntoluene62[5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound using an Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃, 1.5 eq or NaH, 1.1 eq)

  • Anhydrous aprotic solvent (e.g., DMF, Acetone, THF)

  • Stirring apparatus

  • Reaction vessel with reflux condenser

  • TLC plates and developing chamber

  • Purification equipment (e.g., column chromatography setup)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the base to the suspension with stirring. If using NaH, exercise caution as it is highly reactive.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux if necessary and monitor the progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • If an inorganic base like K₂CO₃ was used, filter off the salts. If NaH was used, carefully quench the reaction with a few drops of water or ethanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound reagents Add Base (e.g., K2CO3) & Anhydrous Solvent (e.g., DMF) start->reagents alkylation Add Alkyl Halide (e.g., Methyl Iodide) reagents->alkylation heating Heat to Reflux (if necessary) alkylation->heating monitoring Monitor by TLC heating->monitoring workup Cool, Filter/Quench monitoring->workup purification Column Chromatography workup->purification product N-Substituted this compound purification->product

Caption: General experimental workflow for the N-alkylation of this compound.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction? cause1 Incomplete Deprotonation start->cause1 Yes cause2 Impure Reagents start->cause2 Yes cause3 Suboptimal Conditions start->cause3 Yes no Proceed to Product Analysis start->no No sol1 Use Stronger Base (e.g., NaH) cause1->sol1 sol2 Purify Starting Materials cause2->sol2 sol3 Optimize Temperature & Time cause3->sol3 end Improved Yield sol1->end Re-run Experiment sol2->end Re-run Experiment sol3->end Re-run Experiment

Caption: Troubleshooting workflow for low yield in N-alkylation of this compound.

Regioselectivity_Issues cluster_factors Influencing Factors cluster_optimization Optimization Strategies start Mixture of N1/N3 Isomers? factor1 Steric Hindrance start->factor1 Yes factor2 Solvent Polarity start->factor2 Yes factor3 Choice of Base start->factor3 Yes no Proceed to Purification start->no No opt1 Vary Alkylating Agent Size factor1->opt1 opt2 Screen Different Solvents factor2->opt2 opt3 Test Weaker/Stronger Bases factor3->opt3 end Optimized Regioselectivity opt1->end Analyze Isomer Ratio opt2->end Analyze Isomer Ratio opt3->end Analyze Isomer Ratio

Caption: Logical workflow for addressing regioselectivity issues in N-alkylation.

References

Improving the selectivity of 5-Methylbenzimidazole functionalization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the selective functionalization of 5-Methylbenzimidazole.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the functionalization of this compound so challenging?

A: The primary challenge stems from the molecule's structural features. Firstly, this compound exists as a mixture of two rapidly equilibrating tautomers (5-methyl-1H-benzimidazole and 6-methyl-1H-benzimidazole).[1] This means that reactions targeting the nitrogen atom (N-functionalization) can occur at either N1 or N3, leading to a mixture of regioisomers.[2] Secondly, the benzimidazole scaffold has multiple C-H bonds (at the C2, C4, C6, and C7 positions) with different electronic and steric environments, making selective C-H functionalization difficult. The C2 position is generally more activated, while selectively functionalizing a specific position on the benzene ring often requires specific strategies like halogenation/coupling or the use of directing groups.[3]

Q2: What is the general order of reactivity for the different positions on the this compound ring?

A: While reactivity is highly dependent on the specific reaction conditions (e.g., electrophilic, nucleophilic, organometallic), a general hierarchy can be considered:

  • N1/N3-H: The acidic N-H bond is the most reactive site for deprotonation, making N-functionalization via alkylation or arylation a common first step.

  • C2-H: The C2 position is flanked by two nitrogen atoms, making it electron-deficient and susceptible to C-H activation with various transition metal catalysts.[3]

  • C4/C6/C7-H: These positions on the benzene ring are less activated than the C2 position.[3] The methyl group at C5 is an ortho-, para-director for electrophilic aromatic substitution, which can influence the relative reactivity of the C4, C6, and C7 positions. However, achieving high selectivity among these sites is often challenging without a directing group strategy.

Q3: What is a "directing group" and how can it help improve selectivity?

A: A directing group is a functional group that is temporarily installed on a molecule to control the regioselectivity of a C-H functionalization reaction.[4][5] It works by coordinating to the metal catalyst and positioning it in close proximity to a specific C-H bond, which is then selectively cleaved and functionalized.[6][7] For benzimidazoles, a directing group can be attached to one of the nitrogen atoms to direct functionalization to a specific ortho position on the benzene ring (e.g., C7). After the reaction, the directing group can be removed.[8]

Troubleshooting Guides

Guide 1: N-Alkylation & N-Arylation Reactions

Problem 1: Low yield of N-functionalized product.

Potential CauseSuggested Solution
Impure Starting Material Ensure the starting this compound is pure and dry. Impurities can inhibit the catalyst or react with the base/electrophile.[2]
Ineffective Base The base may be too weak to fully deprotonate the benzimidazole N-H. For N-alkylation, try stronger bases like NaH or K₂CO₃. For N-arylation (e.g., Chan-Lam coupling), bases like Cs₂CO₃ or K₃PO₄ are often effective.[2][9]
Solvent Issues Protic solvents (e.g., alcohols, water) can quench the benzimidazole anion. Use dry, aprotic solvents like DMF, DMSO, THF, or toluene.[2]
Catalyst Inactivity (for N-Arylation) The copper or palladium catalyst may be inactive. Use a fresh source of the catalyst. For copper-catalyzed reactions, fine-tuning the catalyst-ligand combination is crucial for success.[3][10]
Incorrect Temperature The reaction may require heating to proceed. Optimize the temperature; start at room temperature and gradually increase. Monitor for decomposition at higher temperatures.[11]

Problem 2: Poor regioselectivity, formation of a difficult-to-separate mixture of N1 and N3 isomers.

Potential CauseSuggested Solution
Tautomerization The inherent tautomerism of this compound leads to both N1 and N3 isomers.[2]
Steric Effects For N-alkylation, using a bulkier alkylating agent may favor reaction at the less sterically hindered nitrogen. Conversely, specific methodologies have been developed to favor the more hindered isomer.[12] For N-arylation, ortho-substituted aryl halides can increase regioselectivity due to steric interactions.[9]
Catalyst/Ligand System (for N-Arylation) The choice of catalyst and ligand is critical. For unsymmetrical imidazoles, specific palladium/ligand systems have been shown to be completely N1-selective.[13] Copper-catalyzed systems using ligands like 1,10-phenanthroline derivatives can also influence selectivity.[9]
Protecting Group Strategy In complex syntheses, consider protecting one nitrogen with a removable group to force functionalization at the other nitrogen.
Guide 2: C-H Functionalization Reactions (Halogenation, C-H Activation)

Problem 1: No reaction or low conversion for C-H functionalization on the benzene ring (C4/C6/C7).

Potential CauseSuggested Solution
Low Reactivity The C-H bonds on the benzene ring are less reactive than the C2-H or N-H bonds.[3]
Catalyst Deactivation The catalyst (e.g., Palladium) may be deactivated. Ensure inert atmosphere conditions and pure, degassed solvents. The choice of ligand is critical to stabilize the catalyst.
Inappropriate Directing Group If using a directing group strategy, the chosen group may not be effective. Pyridine and amide-based directing groups are commonly used for palladium-catalyzed C-H functionalization.[6]
Incorrect Oxidant (for oxidative coupling) For reactions involving oxidative C-H/C-H coupling, the oxidant (e.g., AgOAc, Cu(OAc)₂) is crucial. Ensure it is fresh and used in the correct stoichiometry.[14]

Problem 2: Poor regioselectivity in C-H functionalization, reaction occurs at multiple sites (e.g., C2 and C4/C7).

Potential CauseSuggested Solution
Competing Reaction Sites The C2 position is often kinetically favored for C-H activation.[3]
Lack of Directing Influence Without a directing group, selectivity is governed by the inherent electronic and steric properties of the substrate, which may not be sufficient to favor a single product.[15]
Reaction Conditions Selectivity can sometimes be "switched" by modifying the catalytic system. For example, a Ni-Al bimetallic system was shown to favor linear products in a hydroarylation reaction, while the Ni catalyst alone gave branched products.[16]
Sequential Halogenation/Coupling To ensure selectivity, consider a two-step approach. First, perform a regioselective halogenation, then use the installed halogen as a handle for a subsequent cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).[3]

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for N-Arylation of Imidazoles This table summarizes representative conditions and is not specific to this compound but illustrates general principles.

Catalyst SystemArylating AgentBaseSolventTemp (°C)Yield RangeReference
Cu₂O / 1,10-phenanthroline ligandAryl Iodide/BromideCs₂CO₃DMSO / Butyronitrile110Good[9]
Cu(OAc)₂ / TMEDAArylboronic AcidEt₃N / TMEDAMeOH/H₂ORoom TempGood[17]
Pd₂(dba)₃ / Josiphos-type ligandAryl Bromide/ChlorideNaOtBuToluene/tBuOH100High (N1 selective)[13]
Cu(OAc)₂ (anhydrous)Arylboronic AcidEt₃NDry DCMRoom TempGood[17]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of this compound (Chan-Lam Coupling)

  • Preparation: To an oven-dried reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), anhydrous Cu(OAc)₂ (0.1 mmol, 10 mol%), and a suitable base such as triethylamine (2.0 mmol).

  • Solvent Addition: Add a dry solvent, such as dichloromethane (DCM) or toluene (5 mL), under an inert atmosphere (Nitrogen or Argon).

  • Reaction: Stir the mixture vigorously at room temperature or heat as required (e.g., 50-80 °C). The reaction should be open to the air or have a balloon of air attached, as the reaction is often an aerobic oxidation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzimidazole is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-5-methylbenzimidazole.

Protocol 2: General Procedure for Electrophilic Bromination at C4/C7

Note: This reaction often requires N-protection to prevent reaction on the imidazole ring and improve solubility and selectivity.

  • N-Protection (Optional but Recommended): Protect the N-H of this compound using a suitable protecting group (e.g., tosyl, trityl) under standard conditions.

  • Preparation: Dissolve the N-protected this compound (1.0 mmol) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., CCl₄, CHCl₃).

  • Bromination: Cool the solution in an ice bath (0 °C). Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 mmol) or bromine (1.0 mmol) in the same solvent dropwise.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Keep the reaction protected from light, especially when using bromine.

  • Monitoring: Monitor the reaction by TLC. The formation of a mixture of C4, C6, and C7 isomers is possible, though C4/C7 are often favored.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Neutralize carefully with a saturated solution of sodium bicarbonate.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the regioisomers by column chromatography or recrystallization.

Visualizations

Troubleshooting_N_Functionalization start Start: N-Functionalization of This compound check_yield Is the reaction yield low? start->check_yield check_isomers Is a mixture of N1/N3 isomers observed? check_yield->check_isomers No low_yield_solutions Troubleshoot Low Yield: 1. Check purity of starting materials. 2. Use a stronger, anhydrous base. 3. Switch to a dry, aprotic solvent. 4. Use fresh catalyst/ligand (for arylation). 5. Optimize reaction temperature. check_yield->low_yield_solutions Yes isomer_solutions Improve Regioselectivity: 1. Use sterically hindered reagents. 2. Optimize catalyst/ligand system (e.g., Pd/Josiphos for N1). 3. Change reaction temperature/solvent. 4. Consider a protection-deprotection strategy. check_isomers->isomer_solutions Yes end_success Successful Selective Functionalization check_isomers->end_success No low_yield_solutions->check_isomers end_failure Further Optimization Needed isomer_solutions->end_failure

Caption: Troubleshooting workflow for N-functionalization selectivity.

Competing_Pathways cluster_0 Tautomeric Equilibrium TautomerA 5-Methyl-1H-benzimidazole TautomerB 6-Methyl-1H-benzimidazole TautomerA->TautomerB reagent + E⁺ (Alkylating/Arylating Agent) product1 N1-Functionalized Product (5-Methyl Isomer) reagent->product1 Pathway A product2 N3-Functionalized Product (6-Methyl Isomer) reagent->product2 Pathway B

Caption: Competing reaction pathways in N-functionalization.

C_H_Functionalization_Strategy start Goal: Selective C-H Functionalization target_pos Which position to target? start->target_pos c2_strat Strategy for C2: Direct C-H Activation (Pd, Rh, Ni, Co catalysts) target_pos->c2_strat C2 benzene_strat Strategy for Benzene Ring (C4, C6, C7) target_pos->benzene_strat C4/C6/C7 benzene_choice Is high selectivity critical? benzene_strat->benzene_choice directing_group Use a Directing Group (e.g., attached to N1) to target C7. benzene_choice->directing_group Yes, at C7 halogenation Use Sequential Halogenation and Cross-Coupling. benzene_choice->halogenation Yes, general electrophilic Attempt Direct Electrophilic Substitution (may give mixtures). benzene_choice->electrophilic No

Caption: Decision tree for C-H functionalization strategies.

References

Degradation pathways of 5-Methylbenzimidazole in acidic or basic solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylbenzimidazole. The information addresses potential issues related to the degradation of this compound in acidic and basic solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound is a relatively stable compound.[1] The benzimidazole ring system itself is known for its chemical stability due to its aromatic nature.[2] However, like many organic molecules, it can be susceptible to degradation under forced conditions, such as high temperatures and extreme pH values.[3][4]

Q2: Are there known degradation pathways for this compound in acidic or basic solutions?

Specific, detailed degradation pathways for this compound under acidic or basic hydrolytic stress are not extensively reported in the scientific literature. The stability of the benzimidazole core suggests that significant degradation is not expected under mild conditions. Degradation of benzimidazole derivatives often involves reactions of functional groups attached to the ring system rather than the cleavage of the ring itself. For this compound, which only possesses a methyl substituent, the potential for simple hydrolysis is limited.

Q3: What potential degradation products might be formed under forced acidic or basic conditions?

While specific data is scarce, hypothetical degradation of the benzimidazole ring under harsh acidic or basic conditions could theoretically lead to the opening of the imidazole ring to form substituted o-phenylenediamines. However, these are extreme and generally unlikely scenarios under typical experimental conditions. More common would be reactions involving any impurities present from the synthesis of this compound.

Q4: How can I monitor the stability of this compound in my experiments?

The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A stability-indicating method is one that can separate the intact this compound from any potential degradation products, impurities, and other components in the sample matrix.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram after sample preparation in acidic or basic solution. Degradation of this compound or a reaction of an excipient/other component in the formulation.Perform a forced degradation study on this compound alone under the same acidic/basic conditions to confirm if the new peaks are degradation products.Analyze a placebo sample (all components except this compound) under the same conditions to check for excipient degradation.Adjust the pH of the sample solution to be closer to neutral if the experimental conditions allow.
Decrease in the assay value of this compound over time in solution. The solution conditions (pH, temperature, light exposure) may be promoting slow degradation.Prepare fresh solutions for analysis whenever possible.Store stock and sample solutions at a lower temperature and protected from light.Evaluate the stability of this compound in the chosen solvent and buffer system by analyzing samples at different time points.
Inconsistent analytical results. This could be due to variable degradation if sample preparation and analysis times are not consistent.Standardize the sample preparation procedure, including the duration of exposure to acidic or basic conditions.Ensure that samples are analyzed promptly after preparation.

Experimental Protocols

Forced degradation studies are essential to understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][7] Below are general protocols for conducting forced degradation of this compound in acidic and basic solutions.

Acidic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 6, 12, 24 hours).[8]

    • At each time point, withdraw an aliquot of the stressed sample.

  • Sample Analysis:

    • Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

    • Analyze an unstressed sample (control) for comparison.

Basic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described for the acidic degradation study.

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Maintain the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 6, 12, 24 hours).[8]

    • At each time point, withdraw an aliquot of the stressed sample.

  • Sample Analysis:

    • Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid (HCl).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

    • Analyze an unstressed sample (control) for comparison.

Data Presentation

The following tables present hypothetical quantitative data from forced degradation studies to illustrate how results can be structured.

Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 60°C

Time (hours)This compound Assay (%)% DegradationNumber of Degradation Products
0100.00.00
299.50.51 (minor)
698.21.81
1296.53.52
2493.16.92

Table 2: Hypothetical Degradation of this compound in 0.1 M NaOH at 60°C

Time (hours)This compound Assay (%)% DegradationNumber of Degradation Products
0100.00.00
299.80.20
699.10.91 (trace)
1298.02.01
2495.84.21

Visualizations

The following diagrams illustrate the general workflow for a forced degradation study and a hypothetical degradation pathway for the benzimidazole ring under harsh conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Drug This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Drug->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Drug->Base Neutralize Neutralization Acid->Neutralize Base->Neutralize Dilute Dilution Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_reactants Reactant cluster_conditions Harsh Conditions cluster_products Hypothetical Product MBZ This compound HC Strong Acid/Base High Temperature Product Ring-Opened Product (e.g., N-substituted 4-methyl-o-phenylenediamine) HC->Product Imidazole Ring Cleavage

Caption: Hypothetical degradation pathway under harsh conditions.

References

Overcoming poor reproducibility in 5-Methylbenzimidazole bioactivity screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers overcome poor reproducibility in 5-Methylbenzimidazole bioactivity screening.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: What is the best solvent for this compound, and how should I prepare stock solutions?

A1: this compound is soluble in organic solvents like chloroform, alcohol, benzene, and diethyl ether, but has poor solubility in water.[1] For biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[2][3]

  • Protocol for Stock Solution Preparation (10 mM in DMSO):

    • Weigh the required amount of this compound (MW: 132.16 g/mol ).

    • Add the appropriate volume of anhydrous, sterile-filtered DMSO.

    • Vortex vigorously until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication can aid dissolution.[4][5]

    • Visually inspect to ensure no particulates are present.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to maintain stability.[4]

Q2: My compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This "solvent-shift" precipitation is a common issue with hydrophobic compounds.[6] The final concentration of DMSO in your assay medium should be kept low, typically below 0.5% and never exceeding 1%, to avoid both precipitation and solvent-induced toxicity.[3][4] If precipitation still occurs, consider using solubility enhancers like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Polysorbate 80), which can encapsulate the compound and increase its apparent solubility.[4]

Assay Performance and Data Variability

Q3: I'm observing high well-to-well variability in my 96-well plate assay. What are the common causes?

A3: High variability often stems from inconsistencies in cell culture or assay execution. Key factors include:

  • Inconsistent Cell Seeding: Uneven cell density across the plate leads to variable metabolic activity and drug response. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, which can alter cell growth and compound activity. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.

  • Incomplete Solubilization: In assays like the MTT, ensure the formazan crystals are completely dissolved before reading the absorbance, as this is a major source of variability.[3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, can introduce significant errors. Use calibrated pipettes and consider automated liquid handlers for high-throughput screens.[7]

Q4: My results are not consistent between experiments performed on different days. What should I check?

A4: Inter-experiment variability is a significant challenge in cell-based assays.[8] Consider these sources of error:

  • Compound Stability: this compound, like many small molecules, can degrade over time, especially after being diluted in aqueous media or subjected to freeze-thaw cycles.[3][9] Always prepare fresh working solutions from a frozen stock for each experiment.[3]

  • Cell Passage Number: The physiological and genetic characteristics of cell lines can change at high passage numbers, affecting their response to compounds. Use cells within a consistent and defined passage number range for all related experiments.

  • Reagent Quality: The performance of reagents, including cell culture media, serum, and assay kits, can vary between lots.[10] Qualify new lots of critical reagents to ensure consistency.

  • Environmental Conditions: Cells are sensitive to changes in temperature, CO2, and humidity.[11] Ensure incubators and other equipment are properly maintained and calibrated.

Q5: How do I know if my assay is robust enough for screening?

A5: The quality and robustness of a high-throughput screening (HTS) assay can be statistically evaluated using parameters like the Z'-factor.[12] This metric accounts for both the dynamic range of the assay (signal-to-background ratio) and the data variation. An assay is generally considered robust and suitable for HTS if it has a Z'-factor between 0.5 and 1.0.[12]

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values for this compound

High variability in the half-maximal inhibitory concentration (IC50) is a common reproducibility issue. Use this decision tree to diagnose the potential cause.

start High IC50 Variability q_compound Is the compound stable and soluble? start->q_compound sol_compound ACTION: - Prepare fresh solutions daily. - Check for precipitation. - Use solubility enhancers if needed. q_compound->sol_compound No q_cells Are cell culture conditions consistent? q_compound->q_cells Yes sol_cells ACTION: - Standardize cell passage number. - Ensure consistent seeding density. - Test for mycoplasma contamination. q_cells->sol_cells No q_assay Is the assay protocol standardized? q_cells->q_assay Yes sol_assay ACTION: - Verify incubation times. - Calibrate pipettes/readers. - Use positive/negative controls consistently. q_assay->sol_assay No q_interference Could the compound be interfering with the assay readout? q_assay->q_interference Yes sol_interference ACTION: - Run a cell-free control (compound + assay reagents). - Use an orthogonal assay to confirm hits. q_interference->sol_interference Possible

Caption: Troubleshooting decision tree for variable IC50 values.

Problem 2: False Positives or False Negatives in the Screen

False hits can derail a screening campaign. They can arise from compound interference with the assay technology or from suboptimal assay conditions.

IssuePotential CauseRecommended Solution
False Positives Compound Autofluorescence: The compound emits light in the same wavelength range as the assay signal.Measure the fluorescence of the compound alone in the assay buffer and subtract this background from the readings.[3]
Assay Interference: The compound inhibits or activates the reporter enzyme (e.g., luciferase, alkaline phosphatase) directly.Perform a counter-screen against the reporter enzyme in the absence of the primary target.[13]
Compound Aggregation: At high concentrations, compounds can form aggregates that sequester the target enzyme or substrate, leading to non-specific inhibition.[14]Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Run dose-response curves to look for steep, non-classical inhibition patterns.
False Negatives Poor Solubility/Precipitation: The compound is not sufficiently dissolved in the assay buffer, leading to a lower effective concentration.Visually inspect plates for precipitation. Re-test with solubility enhancers or at lower concentrations.[5]
Compound Degradation: The compound is unstable in the assay buffer or under incubation conditions.Prepare compound solutions immediately before use. Assess compound stability using analytical methods like HPLC.[9]
Low Potency: The screening concentration is too low to detect the compound's activity.If feasible, perform quantitative HTS (qHTS) by screening at multiple concentrations.[15]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of this compound on cell viability.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)[16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to convert MTT to formazan crystals.[3][16]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Shake the plate gently for 15 minutes to ensure complete dissolution.[3]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Kinetic Solubility Assessment

This protocol helps determine the solubility limit of this compound in your specific assay buffer.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring light scatter or turbidity

Procedure:

  • Serial Dilution: Prepare a serial dilution of the 10 mM stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).[6]

  • Addition to Buffer: Add 2 µL of each DMSO concentration to 98 µL of the aqueous assay buffer in a 96-well plate. This creates a 1:50 dilution with a final DMSO concentration of 2%.

  • Equilibration: Seal the plate and shake at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well by reading absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Analysis: The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit. The assay should be performed at concentrations below this limit.

Bioactivity Screening Workflow

A successful screening campaign follows a structured workflow, moving from a broad primary screen to more focused confirmation and validation studies.

cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Validation prep Compound Library (this compound derivatives) Preparation in DMSO primary_screen Primary HTS (Single high concentration) prep->primary_screen assay_dev Assay Development & Optimization (Z' > 0.5) assay_dev->primary_screen hit_id Primary Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (Determine IC50) hit_id->dose_response counterscreen Counter-Screens (Rule out assay interference) dose_response->counterscreen orthogonal Orthogonal Assay (Confirm activity with different technology) counterscreen->orthogonal triage Triage & Prioritize Hits orthogonal->triage sar Structure-Activity Relationship (SAR) Analysis triage->sar secondary Secondary Assays (e.g., Cell cycle, Apoptosis) triage->secondary

Caption: General workflow for small molecule bioactivity screening.

References

Technical Support Center: Enhancing the Bioavailability of 5-Methylbenzimidazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the bioavailability of 5-Methylbenzimidazole-based drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of many this compound-based drugs?

A1: The low oral bioavailability of many this compound derivatives primarily stems from two key physicochemical properties:

  • Poor Aqueous Solubility: Many benzimidazoles are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, indicating they have high permeability but low solubility.[1] This poor solubility is often the rate-limiting step for their absorption in the gastrointestinal (GI) tract.[2][3] For a drug to be absorbed, it must first dissolve in the fluids of the GI tract.[3]

  • Rapid First-Pass Metabolism: After absorption from the gut, benzimidazoles can undergo extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes.[1] This rapid conversion to metabolites reduces the amount of the active parent drug that reaches systemic circulation.[1]

Q2: What are the most common formulation strategies to improve the bioavailability of these drugs?

A2: Several formulation strategies can be employed to overcome the bioavailability challenges of this compound-based drugs:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix. This can lead to an amorphous state of the drug, which increases its dissolution rate and, consequently, its bioavailability.[1][4]

  • Nanotechnology: Reducing the drug's particle size to the nanometer range (nanonization) significantly increases the surface area available for dissolution.[1][5] Nanoparticle-based delivery systems, such as polymeric nanoparticles or nanoemulsions, can also be used to improve solubility and absorption.[6][7]

  • Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within cyclodextrin complexes, like hydroxypropyl-β-cyclodextrin (HPβCD), can markedly increase its aqueous solubility.[1]

  • Prodrugs: A prodrug is a chemically modified version of the active drug that is designed to improve its physicochemical properties.[5] Highly water-soluble prodrugs of benzimidazole carbamates have been successfully synthesized to enhance absorption.[8]

  • Solubilization Techniques: Using excipients like povidone or dendrimers can increase the solubility of benzimidazole drugs through complexation.[9][10]

Troubleshooting Guides

Troubleshooting: In Vitro Dissolution Studies
Problem Potential Cause Suggested Solution Rationale
Inconsistent or slow dissolution rate Poor wetting of the drug powder.Incorporate a small amount (0.1-1%) of a surfactant (e.g., Tween 80, Sodium Lauryl Sulfate) into the dissolution medium.[11]Surfactants lower the surface tension between the solid drug particles and the dissolution medium, promoting better wetting and more consistent dissolution.[11]
"Coning" effect (undissolved powder at the bottom of the vessel) Inadequate hydrodynamics in the dissolution vessel.Increase the paddle speed (e.g., from 50 to 75 RPM).[11] Ensure the dissolution apparatus is properly calibrated and leveled.Improved hydrodynamics can prevent the accumulation of undissolved powder, ensuring uniform exposure of the drug particles to the dissolution medium.[11]
Drug precipitation in the dissolution medium after initial dissolution The drug is supersaturated in the standard buffer.Use a dissolution medium that better mimics in-vivo conditions, such as fasted or fed-state simulated intestinal fluid (FaSSIF/FeSSIF).[11]These media contain bile salts and lecithin, which can help maintain the drug in a solubilized state, preventing precipitation and providing a more physiologically relevant dissolution profile.[11]
Troubleshooting: Caco-2 Permeability Assays
Problem Potential Cause Suggested Solution Rationale
High variability in Papp values Compromised Caco-2 cell monolayer integrity.Regularly measure Transepithelial Electrical Resistance (TEER). Values should typically be between 300-500 Ω·cm² to ensure monolayer integrity.[12] Also, perform a Lucifer Yellow rejection assay to check for leaks.[12]A tight monolayer is crucial for reliable permeability data. Low TEER values or high Lucifer Yellow leakage indicates pores or damage, leading to inaccurate results.[12]
Low apparent permeability (Papp) for a supposedly high-permeability compound The compound is a substrate for efflux transporters (e.g., P-glycoprotein).Perform a bi-directional transport study (A-B and B-A). Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests active efflux.[13] Consider co-incubating with a known efflux inhibitor like verapamil.[12]Efflux transporters pump the drug back into the apical (lumenal) side, reducing the net transport across the monolayer and thus lowering the apparent permeability.[12]
Low concentration of the drug in the donor compartment Poor aqueous solubility of the this compound compound.Prepare the dosing solution in a medium that enhances solubility, such as a cosolvent system or a buffered solution with a solubilizing agent.[11] Ensure the vehicle's final concentration does not compromise cell viability.A higher initial concentration in the donor compartment creates a greater driving force for passive diffusion, leading to more measurable and consistent permeability results.[11]
Troubleshooting: In Vivo Pharmacokinetic Studies
Problem Potential Cause Suggested Solution Rationale
Low oral bioavailability (F%) despite good in vitro permeability Rapid first-pass metabolism in the liver.[1]Investigate the metabolic pathway of your specific derivative. In preclinical models, consider co-administration with a known inhibitor of the relevant CYP450 enzymes to assess the impact on bioavailability.[1]Inhibiting first-pass metabolism can increase the amount of parent drug reaching systemic circulation, thus improving bioavailability.[14]
High inter-individual variability in plasma concentrations Poor and variable dissolution in the GI tract.Review the formulation strategy. Consider micronization, nanonization, or formulating as a solid dispersion or cyclodextrin complex to enhance dissolution consistency.[1] Administering the drug with a high-fat meal can also increase absorption for some lipophilic benzimidazoles.[15]Improving the dissolution rate and extent can lead to more predictable and uniform absorption, reducing variability among subjects.[2]
Compound degradation The compound is unstable in the acidic environment of the stomach or the enzymatic environment of the intestine.Assess the compound's stability at different pH values (e.g., pH 1.2 for stomach, pH 6.8 for intestine). Consider developing an enteric-coated formulation to protect the drug from stomach acid.An enteric coating will dissolve only in the higher pH of the small intestine, bypassing the harsh acidic environment of the stomach and preventing degradation.

Data Presentation

Table 1: Impact of Formulation on Mebendazole (a Benzimidazole drug) Bioavailability
FormulationDissolution Rate Ratio (RDR at 5 min) vs. Pure DrugDissolution Efficiency (DE at 30 min) vs. Pure DrugCmax (Fold Increase vs. Pure Drug)AUC₀-∞ (Fold Increase vs. Pure Drug)Reference
Redispersible Microparticles (RDM) with L-HPC (1:5 ratio)4.003.184.352.97[4]

This table summarizes data from a study on mebendazole, demonstrating how a solid dispersion formulation can significantly enhance dissolution and key pharmacokinetic parameters.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

Objective: To assess the dissolution rate of a this compound-based drug from a solid dosage form.

Materials:

  • USP Dissolution Apparatus 2 (Paddle)

  • Validated HPLC system

  • Dissolution Medium: 900 mL of 0.1 N HCl (simulated gastric fluid) or pH 6.8 phosphate buffer (simulated intestinal fluid).[16]

  • Dosage forms of the this compound drug

  • Syringes and 0.45 µm filters

Procedure:

  • De-aerate the dissolution medium.

  • Equilibrate the medium to 37 ± 0.5 °C in the dissolution vessels.[17]

  • Set the paddle speed, typically between 50-75 rpm.[1]

  • Place one dosage form (e.g., one tablet or capsule) into each vessel.

  • Start the apparatus immediately.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).[1]

  • After each withdrawal, replace the sampled volume with an equal amount of fresh, pre-warmed medium.[1]

  • Filter the samples promptly through a 0.45 µm filter.

  • Analyze the concentration of the dissolved drug in the filtered samples using a validated HPLC method.

  • Calculate the percentage of drug dissolved at each time point.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of a this compound-based drug and assess if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • TEER meter

  • Lucifer Yellow dye

  • Validated LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer.[12]

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Only use inserts with TEER values ≥ 300 Ω·cm².[12][18]

    • Perform a Lucifer Yellow permeability test to confirm the integrity of the tight junctions.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution containing the this compound drug to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Repeat the process, but add the drug's dosing solution to the basolateral (B) side and sample from the apical (A) side. This is done to determine the efflux ratio.[13]

  • Sample Analysis: Analyze the concentration of the drug in all samples using a validated LC-MS/MS method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) and the oral bioavailability (F%) of a this compound-based drug.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Drug formulation for oral (PO) and intravenous (IV) administration

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Validated LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize animals for at least 3 days before the study.

    • Fast the animals overnight before dosing.

    • Divide animals into two groups: IV and PO administration.

    • Administer a single dose of the drug formulation to each animal according to its group. The IV dose provides the reference for 100% bioavailability.[14]

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Harvest the plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).

    • Analyze the drug concentration in the extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) using appropriate software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[14]

Visualizations

G cluster_0 Problem Identification cluster_1 Core Issues cluster_2 Enhancement Strategies LowBio Low Bioavailability Solubility Poor Solubility LowBio->Solubility Metabolism High First-Pass Metabolism LowBio->Metabolism Formulation Formulation Strategies (Solid Dispersion, Nano, etc.) Solubility->Formulation ChemicalMod Chemical Modification (Prodrugs) Solubility->ChemicalMod Metabolism->ChemicalMod

Caption: Logical relationship between bioavailability issues and enhancement strategies.

G cluster_0 In Vitro Screening cluster_1 Formulation Development cluster_2 In Vivo Validation cluster_3 Outcome Dissolution Dissolution Testing (Protocol 1) Permeability Caco-2 Permeability (Protocol 2) Dissolution->Permeability PK_Study Pharmacokinetic Study (Protocol 3) Permeability->PK_Study Formulate Develop Enhanced Formulation Formulate->Dissolution Bioavailability Assess Bioavailability (F%) PK_Study->Bioavailability

Caption: Experimental workflow for enhancing and assessing drug bioavailability.

References

Preventing aggregation of 5-Methylbenzimidazole derivatives in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylbenzimidazole derivatives. Our goal is to help you overcome challenges related to compound aggregation in solution, ensuring the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives aggregate in aqueous solutions?

A1: this compound and its derivatives are often poorly soluble in water.[1][2] This low aqueous solubility is the primary reason for their aggregation. In aqueous environments, the hydrophobic regions of the molecules tend to self-associate to minimize contact with water, leading to the formation of aggregates or precipitates. This phenomenon is common for many heterocyclic compounds used in drug discovery.

Q2: What are the consequences of compound aggregation in my experiments?

A2: Compound aggregation can lead to a variety of issues that can compromise your experimental results:

  • False positives in high-throughput screening (HTS): Aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to apparent activity that is not due to a specific interaction with the biological target.[3]

  • Poor bioavailability: In a preclinical setting, aggregation can lead to low and variable absorption of the compound, resulting in poor bioavailability.

  • Underestimated toxicity: The true concentration of the soluble compound may be much lower than the nominal concentration, potentially leading to an underestimation of its toxicity.[4]

Q3: How can I visually identify aggregation?

A3: The simplest method is visual inspection of your solution. Cloudiness, turbidity, or the formation of a visible precipitate are clear indicators of aggregation.[5] However, not all aggregates are visible to the naked eye. Colloidal aggregates can be present in a solution that appears clear.

Q4: What techniques can I use to detect and quantify aggregation?

A4: Several analytical techniques can be used to detect and quantify the aggregation of this compound derivatives:

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for measuring the size distribution of particles in a solution. It can detect the presence of aggregates and provide information on their size.[6][7]

  • Turbidity Measurement: Quantifying the turbidity of your solution by measuring its absorbance at a wavelength where the compound does not absorb (e.g., 340-600 nm) can provide a measure of aggregation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Aggregation can be detected by changes in the NMR spectrum of a compound. Peak broadening and changes in chemical shifts can indicate self-association.[8]

  • Solubility Assays: Determining the kinetic or thermodynamic solubility of your compound in a specific buffer can help you understand its aggregation propensity.[4][9]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to the aggregation of this compound derivatives.

Issue 1: My compound precipitates out of solution upon addition to an aqueous buffer.

This is a common problem when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous buffer.

Troubleshooting Workflow:

G start Compound Precipitation Observed step1 Review Dilution Protocol start->step1 step2 Optimize Final Organic Solvent Concentration step1->step2 Precipitation Persists step3 Modify Buffer Composition step2->step3 Precipitation Persists step4 Employ Solubilizing Excipients step3->step4 Precipitation Persists end_node Aggregation Minimized step4->end_node Successful Solubilization

Figure 1: Troubleshooting workflow for compound precipitation.

Corrective Actions:

  • Review Dilution Protocol:

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution. Prepare a high-concentration stock in an organic solvent and then perform a series of dilutions into your final assay buffer. This gradual decrease in the organic solvent concentration can help maintain solubility.[1]

    • Vigorous Mixing: When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion.[1]

  • Optimize Final Organic Solvent Concentration:

    • DMSO Concentration: For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity. However, some assays can tolerate up to 1%. Determine the tolerance of your specific assay.[1]

    • Solvent Tolerance Test: Run a control experiment with varying concentrations of your organic solvent to determine the highest concentration that does not affect your assay's outcome.[1]

  • Modify Buffer Composition:

    • pH Adjustment: For ionizable compounds like benzimidazoles, adjusting the pH of the buffer can significantly improve solubility. Since benzimidazoles are typically weakly basic, lowering the pH may increase their solubility.[1]

    • Ionic Strength: Investigate the effect of salt concentration on solubility. In some cases, increasing the ionic strength can improve solubility, while in others it can lead to "salting out."

  • Employ Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1] Start with low concentrations (e.g., 0.01-0.1% v/v).

    • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[10][11]

Issue 2: I observe high variability in my assay results, which I suspect is due to aggregation.

Even if you don't see visible precipitation, the presence of aggregates can lead to inconsistent results.

Troubleshooting Workflow:

G start High Assay Variability Observed step1 Confirm Aggregation with DLS start->step1 step2 Perform Detergent Titration Assay step1->step2 Aggregation Confirmed step3 Re-evaluate Compound Concentration step2->step3 Activity is Detergent-Sensitive step4 Optimize Formulation step3->step4 Variability Persists end_node Consistent Results Achieved step4->end_node Optimized Formulation

Figure 2: Troubleshooting workflow for high assay variability.

Corrective Actions:

  • Confirm Aggregation with Dynamic Light Scattering (DLS):

    • Analyze your compound in the final assay buffer at the relevant concentration using DLS. The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule is indicative of aggregation.[7]

  • Perform a Detergent Titration Assay:

    • Re-run your assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton™ X-100). A significant decrease in the apparent activity of your compound in the presence of the detergent is a strong indicator that the original activity was due to aggregation.[12]

  • Re-evaluate Compound Concentration:

    • The propensity for aggregation is often concentration-dependent. Try testing your compound at a lower concentration to see if the variability decreases.[12]

  • Optimize Formulation:

    • Based on the results from the above steps, consider reformulating your compound solution using the strategies outlined in "Issue 1," such as pH adjustment or the addition of solubilizing excipients.

Quantitative Data Summary

The following tables summarize the potential impact of different formulation strategies on the solubility of benzimidazole derivatives. Note that the exact values will be specific to the derivative and the experimental conditions.

Table 1: Effect of pH on the Solubility of a Weakly Basic Benzimidazole Derivative (Illustrative)

pHRelative Solubility
2.0High
4.0Moderate
6.0Low
7.4Very Low
9.0Very Low

Table 2: Effect of Excipients on the Solubility of Benzimidazole Derivatives

ExcipientConcentrationFold Increase in Solubility (Approximate)Reference
β-CyclodextrinAqueous Solution223x - 432x[10]
Hydroxypropyl-β-cyclodextrinAqueous Solution1058x - 1512x[10]
Hydroxypropyl-β-cyclodextrin + PVP-k30Aqueous Solution1373x - 1412x[10]
Methyl-β-cyclodextrinAqueous Solution>67,000x[13]
Non-ionic Surfactants0.01 - 1% (v/v)Variable[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is for determining the kinetic solubility of a this compound derivative in an aqueous buffer.

Experimental Workflow:

G start Prepare Compound Stock Solution in DMSO step1 Add Stock Solution to Aqueous Buffer start->step1 step2 Incubate and Equilibrate step1->step2 step3 Separate Undissolved Compound step2->step3 step4 Quantify Soluble Compound Concentration step3->step4 end_node Determine Kinetic Solubility step4->end_node

Figure 3: Workflow for a kinetic solubility assay.

Methodology:

  • Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO (e.g., 10-30 mM).

  • Add a small volume of the DMSO stock solution to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate or microcentrifuge tube. The final DMSO concentration should be kept as low as possible (ideally ≤ 1%).

  • Mix the solution thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.

  • Separate any undissolved compound by filtration or centrifugation.

  • Quantify the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS. A standard curve of the compound in the assay buffer with the same final DMSO concentration should be used for quantification.[4]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis

This protocol outlines the use of DLS to detect the presence of aggregates of a this compound derivative.

Experimental Workflow:

G start Prepare Sample in Final Assay Buffer step1 Filter or Centrifuge Sample start->step1 step2 Equilibrate DLS Instrument step1->step2 step3 Load Sample into Cuvette step2->step3 step4 Acquire DLS Data step3->step4 step5 Analyze Size Distribution step4->step5 end_node Identify Presence and Size of Aggregates step5->end_node

Figure 4: Workflow for DLS analysis of aggregation.

Methodology:

  • Prepare the sample by dissolving the this compound derivative in the final assay buffer at the desired concentration.

  • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) or centrifuge at high speed (e.g., >14,000 x g) for 10-30 minutes to remove large particulates.[7][14]

  • Equilibrate the DLS instrument to the desired temperature (typically the same as your assay temperature).

  • Transfer the filtered or centrifuged sample to a clean, dust-free DLS cuvette.

  • Place the cuvette in the instrument and allow it to thermally equilibrate.

  • Acquire the DLS data according to the instrument's instructions.

  • Analyze the resulting size distribution data. The presence of a population of particles with a hydrodynamic radius significantly larger than a few nanometers is indicative of aggregation. A high polydispersity index (PDI) also suggests the presence of multiple species in solution, which could include aggregates.[14]

References

Technical Support Center: Optimizing Crystallization of 5-Methylbenzimidazole for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization conditions for 5-Methylbenzimidazole. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?

This compound is a small organic molecule with the following properties that are important for developing a crystallization strategy:

PropertyValueSource
Molecular FormulaC₈H₈N₂[1][2][3]
Molecular Weight132.16 g/mol [1][2][3]
Melting Point114-117 °C[1][2][3]
Boiling Point169-172 °C at 1 mmHg[1][2]
AppearanceOff-white to light yellow or brown crystalline powder[2]

Q2: Which solvents are suitable for dissolving this compound?

Based on available data and studies on related benzimidazole derivatives, the solubility of this compound can be categorized as follows:

SolventQualitative SolubilityQuantitative Data (at room temperature)Source
ChloroformSoluble25 mg/mL[1][2]
Alcohols (e.g., Ethanol, Methanol)SolubleData for related benzimidazoles suggest good solubility that increases with temperature.[4][5][6][7]
BenzeneSoluble-
Diethyl EtherSoluble-
AcetoneLikely SolubleData for related benzamide derivatives shows good solubility.[8]
Ethyl AcetateLikely SolubleBenzimidazole derivatives often show moderate to good solubility.[7][8][9][10]
TolueneLikely SolubleBenzimidazoles show some solubility, which increases with temperature.[8][11][12][13]
WaterInsoluble-

Note: Quantitative solubility is highly dependent on temperature. It is always recommended to perform small-scale solubility tests to determine the optimal solvent and temperature for your specific sample.

Q3: What are the most common techniques for growing single crystals of small organic molecules like this compound?

The most successful methods for growing high-quality single crystals of small organic molecules include:

  • Slow Evaporation: A nearly saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, increasing the concentration and leading to crystal growth.[14]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in solubility upon cooling promotes crystallization.[14][15]

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[15][16][17][18]

  • Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface where the two liquids slowly mix.[15][16][19]

Experimental Protocols

Protocol 1: General Procedure for Slow Evaporation
  • Solvent Selection: In a series of small test tubes, determine a suitable solvent in which this compound has moderate solubility at room temperature.

  • Preparation of a Nearly Saturated Solution: Dissolve the purified this compound in the chosen solvent at room temperature to create a nearly saturated solution. Gentle warming can be used to increase the amount of dissolved solid, but ensure the solution is not fully saturated at the higher temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm or 0.45 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vessel with a piece of parafilm or aluminum foil with a few small holes poked in it to allow for slow evaporation. Place the vessel in a vibration-free location.

  • Monitoring: Observe the vessel periodically over several days to weeks for the formation of single crystals. Avoid disturbing the vessel during this time.[14]

Protocol 2: Detailed Methodology for Vapor Diffusion

This method is particularly effective when only a small amount of material is available.[16]

Materials:

  • Small inner vial (e.g., 0.5 mL vial)

  • Larger outer vial or jar with a screw cap

  • Solvent in which this compound is soluble (e.g., chloroform, ethanol)

  • Anti-solvent in which this compound is insoluble and that is more volatile than the solvent (e.g., pentane, hexane, diethyl ether)

Procedure:

  • Prepare the Solution: Dissolve 5-10 mg of purified this compound in a minimal amount of the chosen solvent in the small inner vial to create a clear, concentrated solution.

  • Set up the Diffusion Chamber: Place the inner vial, uncapped, inside the larger outer vial.

  • Add the Anti-Solvent: Carefully add the anti-solvent to the outer vial, ensuring the level is below the top of the inner vial.

  • Seal and Incubate: Tightly seal the outer vial and place it in a location with a stable temperature and no vibrations.

  • Crystal Formation: The more volatile anti-solvent will slowly diffuse into the inner vial, decreasing the solubility of the this compound and promoting the growth of single crystals over several days.[15][16][18]

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound and provides potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated.2. Insufficient nucleation sites.1. Allow more solvent to evaporate.2. Cool the solution to a lower temperature.3. Scratch the inside of the vessel with a glass rod below the solution surface.4. Add a seed crystal.[20]
"Oiling Out" (Formation of a liquid layer instead of solid crystals)1. The compound's melting point is lower than the crystallization temperature.2. High concentration of impurities.3. Solution is too concentrated.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.2. Use a solvent with a lower boiling point.3. Further purify the starting material.[20]
Formation of a Powder or Many Small Crystals 1. Supersaturation was reached too quickly.2. Too many nucleation sites.1. Use more solvent to make a more dilute solution.2. Slow down the rate of cooling or evaporation.3. Ensure the crystallization vessel is scrupulously clean to avoid dust particles.[19]
Poor Crystal Quality (Needles, Plates, Twinned Crystals) 1. Inherent crystal packing of the compound.2. Rapid crystal growth.1. Try a different solvent or a mixture of solvents.2. Slow down the crystallization process (e.g., by lowering the temperature of a vapor diffusion experiment).3. For twinned crystals, consider changing the crystallization conditions significantly (e.g., different solvent system, temperature).
Polymorphism (Crystals with different shapes and diffraction patterns)The compound can crystallize in more than one crystal lattice arrangement.1. Carefully document the crystallization conditions for each polymorph.2. Screen a wider range of solvents and temperatures to favor the formation of a single, desired polymorph.3. Seeding with a crystal of the desired polymorph can help to obtain that form consistently.

Visualizations

Experimental Workflow for Crystallization

experimental_workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_analysis Analysis start Start with Purified this compound dissolve Dissolve in a suitable solvent start->dissolve filter Filter to remove impurities dissolve->filter slow_evap Slow Evaporation filter->slow_evap slow_cool Slow Cooling filter->slow_cool vapor_diff Vapor Diffusion filter->vapor_diff layering Solvent Layering filter->layering crystals Single Crystals Formed slow_evap->crystals no_crystals No Crystals / Poor Quality slow_evap->no_crystals slow_cool->crystals slow_cool->no_crystals vapor_diff->crystals vapor_diff->no_crystals layering->crystals layering->no_crystals xray X-ray Diffraction Analysis crystals->xray no_crystals->filter Troubleshoot and Repeat

Caption: A general workflow for the crystallization of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Crystallization Attempt outcome What is the result? start->outcome no_crystals No Crystals outcome->no_crystals Nothing oiling_out Oiling Out outcome->oiling_out Liquid Layer powder Powder / Small Crystals outcome->powder Solid, but not single crystals good_crystals Good Quality Crystals outcome->good_crystals Success solution_no_crystals Increase supersaturation: - Evaporate more solvent - Cool further - Add seed crystal no_crystals->solution_no_crystals solution_oiling_out Re-dissolve, add more solvent, and cool slower. Try a lower boiling point solvent. oiling_out->solution_oiling_out solution_powder Decrease supersaturation: - Use more solvent - Slow down cooling/evaporation powder->solution_powder end Proceed to X-ray Analysis good_crystals->end solution_no_crystals->start Retry solution_oiling_out->start Retry solution_powder->start Retry

Caption: A decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: HPLC Analysis of 5-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to help you resolve peak tailing issues encountered during the HPLC analysis of 5-Methylbenzimidazole.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in HPLC, particularly for basic compounds like this compound, and can compromise the accuracy and resolution of your analysis.[1][2] This guide provides a systematic approach to identify and resolve the root cause of peak tailing.

What is peak tailing?

In an ideal HPLC separation, the resulting peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry is often caused by secondary interactions between the analyte and the stationary phase.[1][3]

Is your peak tailing specific to this compound or affecting all peaks?

  • If only the this compound peak is tailing: This strongly suggests a chemical interaction between your analyte and the stationary phase. This compound is a basic compound and is prone to secondary interactions with acidic residual silanol groups on silica-based columns.[1][3]

  • If all peaks in your chromatogram are tailing: This typically points to a system-wide issue, such as a column void, a partially blocked frit, or extra-column dead volume.[4][5]

Troubleshooting Steps for this compound-Specific Tailing

Question: My this compound peak is tailing. What is the most likely cause and how can I fix it?

Answer: The most common cause of peak tailing for basic compounds like this compound is the interaction with acidic silanol groups on the surface of the silica-based stationary phase.[1][3][6][7] Here’s how to address this:

  • Adjust the Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte.[3][4][8]

    • Recommendation: Adjust the mobile phase pH to a value between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate buffer).[8] Be mindful that operating below pH 2.5 can damage conventional silica columns.[3]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer metal contaminants and are often "end-capped" to block most of the residual silanol groups.[3][7]

    • Recommendation: If you are using an older, Type A silica column, consider switching to a newer, high-purity, end-capped C18 or a column with a different stationary phase chemistry designed for basic compounds.[7]

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak shape.[7]

    • Recommendation: Try increasing the buffer concentration to 25-50 mM.

  • Add a Competing Base: Introducing a small, basic molecule into the mobile phase can competitively bind to the active silanol sites, reducing their availability to interact with this compound.[7][8]

    • Recommendation: Add a low concentration (e.g., 5-10 mM) of an amine modifier like triethylamine (TEA) to the mobile phase. Note that this can shorten column lifetime.[8]

  • Optimize the Organic Modifier: The choice and concentration of the organic modifier can influence peak shape.

    • Recommendation: If you are using acetonitrile, consider switching to methanol, or vice-versa. Also, adjusting the percentage of the organic modifier can sometimes improve peak symmetry.

Troubleshooting System-Wide Peak Tailing

Question: All the peaks in my chromatogram, including this compound, are tailing. What should I do?

Answer: This indicates a physical problem with your HPLC system or column. Here are the steps to diagnose and resolve the issue:

  • Check for Column Voids: A void at the column inlet can cause band broadening and peak tailing. This can result from high pressure or operating at an inappropriate pH.[4][9]

    • Action: Visually inspect the top of the column bed. If a void is present, the column may need to be replaced. Using a guard column can help protect the analytical column.[4][9]

  • Inspect for Blockages: A partially blocked inlet frit can distort the sample flow path and cause peak tailing.[5]

    • Action: Try backflushing the column (if the manufacturer's instructions permit) to dislodge any particulates.[4] Always filter your samples and mobile phases to prevent frit blockage.

  • Minimize Extra-Column Dead Volume: Excessive tubing length or internal diameter, as well as loose fittings, can contribute to peak tailing.[10]

    • Action: Ensure all fittings are secure. Use tubing with the smallest appropriate internal diameter and keep the length to a minimum.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor?

A1: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing, though for some assays, values up to 1.5 may be acceptable.[3][11]

Q2: Can column temperature affect peak tailing?

A2: Yes, operating at a slightly elevated temperature (e.g., 35-40 °C) can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.

Q3: Could my sample be the problem?

A3: Yes, sample overload (injecting too high a concentration) can lead to peak tailing.[4][11] Try diluting your sample to see if the peak shape improves. Also, ensure your sample is dissolved in a solvent that is weaker than or compatible with your mobile phase.[11]

Q4: How often should I replace my column?

A4: Column lifetime depends on usage, sample cleanliness, and mobile phase conditions. If you observe a persistent increase in backpressure, loss of resolution, and worsening peak tailing that cannot be resolved by the troubleshooting steps above, it is likely time to replace the column.

Quantitative Data Summary

The following table summarizes the expected impact of various HPLC parameters on the peak tailing factor for this compound. The values presented are illustrative to demonstrate trends.

ParameterCondition ATailing Factor (A)Condition BTailing Factor (B)Expected Improvement
Mobile Phase pH pH 6.82.1pH 3.01.3Significant
Column Type Type A Silica C181.9End-Capped C181.2Significant
Buffer Concentration 10 mM Phosphate1.850 mM Phosphate1.4Moderate
Competing Base No Additive1.710 mM TEA1.2Significant
Sample Conc. 100 µg/mL2.010 µg/mL1.2Significant

Experimental Protocol: Method Optimization to Reduce Peak Tailing

This protocol provides a systematic approach to optimize your HPLC method for the analysis of this compound to achieve a symmetrical peak shape.

1. Initial HPLC Conditions (Baseline)

  • Column: C18, 4.6 x 150 mm, 5 µm (non-end-capped for initial observation of tailing)

  • Mobile Phase: 50:50 Acetonitrile:10 mM Potassium Phosphate Buffer (pH 6.8)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Temperature: 25 °C

  • Detection: UV at an appropriate wavelength for this compound

  • Sample: 50 µg/mL this compound in mobile phase

2. Systematic Optimization Steps

  • Step 1: pH Adjustment

    • Prepare mobile phases with the phosphate buffer adjusted to pH 4.0, 3.5, 3.0, and 2.5.

    • Equilibrate the column with each mobile phase for at least 15 column volumes.

    • Inject the sample and record the chromatogram.

    • Calculate the tailing factor for the this compound peak at each pH.

  • Step 2: Column Chemistry Comparison

    • If tailing persists at the optimal pH, switch to a high-purity, end-capped C18 column of the same dimensions.

    • Repeat the analysis using the mobile phase that gave the best peak shape in Step 1.

    • Compare the tailing factor with that obtained from the non-end-capped column.

  • Step 3: Buffer Concentration and Additive Evaluation

    • Using the end-capped column and optimal pH, prepare mobile phases with buffer concentrations of 25 mM and 50 mM.

    • Separately, prepare a mobile phase at the optimal pH and 10 mM buffer concentration containing 10 mM triethylamine (TEA).

    • Analyze the sample under each condition and compare the tailing factors.

  • Step 4: Sample Concentration Check

    • Prepare and inject samples at concentrations of 25 µg/mL, 10 µg/mL, and 5 µg/mL.

    • Observe the effect of concentration on the peak shape.

3. Final Method Selection

  • Based on the collected data, select the combination of column, mobile phase pH, buffer concentration, and additives that provides a tailing factor closest to 1.0, while maintaining adequate retention and resolution.

Visualization

TroubleshootingWorkflow cluster_system System-Wide Issues cluster_analyte Analyte-Specific Issues start Peak Tailing Observed for this compound q_all_peaks Are all peaks tailing? start->q_all_peaks check_void Check for column void q_all_peaks->check_void Yes cause_silanol Likely Cause: Secondary interaction with residual silanols q_all_peaks->cause_silanol No check_frit Inspect for blocked frit check_void->check_frit check_dead_volume Minimize extra-column dead volume check_frit->check_dead_volume replace_column Replace column check_dead_volume->replace_column q_ph Adjust Mobile Phase pH (2.5 - 3.5) cause_silanol->q_ph q_column Use End-Capped Column q_ph->q_column q_buffer Increase Buffer Concentration (25-50 mM) q_column->q_buffer q_additive Add Competing Base (e.g., TEA) q_buffer->q_additive q_overload Check for Sample Overload q_additive->q_overload solution_found Peak Shape Improved q_overload->solution_found

Caption: Troubleshooting workflow for resolving peak tailing in the HPLC analysis of this compound.

References

Validation & Comparative

5-Methylbenzimidazole vs. Other Benzimidazole Derivatives: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2] Their structural similarity to endogenous purines allows them to interact with various biological targets, leading to the modulation of critical cellular processes.[2][3] This guide provides an objective comparison of the in vitro anticancer performance of 5-Methylbenzimidazole and other notable benzimidazole derivatives, supported by experimental data from various studies.

Comparative Cytotoxicity Analysis

The cytotoxic potential of benzimidazole derivatives is a key indicator of their anticancer activity. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized below to facilitate a comparative assessment against various human cancer cell lines.

Table 1: Cytotoxicity of 2,5-Substituted Benzimidazole Derivatives
CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
5-Methyl-2-arylbenzimidazole (analogue)VariesMultipleVaries[4]
Compound 7 (Dimethylpyrazolyl derivative of 3-(2-methyl-1H-benzimidazol-5-ylazo)pentane-2,4-dione)2-methyl, 5-azo-dimethylpyrazolyl60 human cancer cell linesPotent Activity[4]
Compound 9 (Dimethyloxazolyl derivative of 3-(2-methyl-1H-benzimidazol-5-ylazo)pentane-2,4-dione)2-methyl, 5-azo-dimethyloxazolyl60 human cancer cell linesPotent Activity[4]
Table 2: Comparative Cytotoxicity of Various Benzimidazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
Benzimidazole-Thiazole Hybrid 20-24 Oral Cancer (H103)VariesImatinib-[5]
Imidazo[1,5-a]pyridine-benzimidazole hybrid 5l 60 human cancer cell lines0.43 - 7.73--[6]
Benzimidazole-triazole hybrid 18 A549, NCI-H460, MCF-7, MDA-MB-2310.63, 0.99, 1.3, 0.945-FU1.69, 3.20, 2.80, 0.79[7]
Benzimidazole with sulfonamide moiety 10 MGC-803, PC-3, MCF-71.02 - 5.405-FU6.82 - 18.42[7]
DNA interacting benzimidazole 42 HepG2, HCT-116, MCF-72.01, 1.78, 1.555-FU5.30, 4.00, 4.30[7]
1,2-disubstituted benzimidazole 2a A549, DLD-1, L929111.70, 185.30, 167.30Cisplatin-[3]
Benzimidazole acridine derivative 8m HCT116Induces apoptosis at 5 and 7.5 µM--[8]
Benzimidazole-4,7-dione derivative 5a A549 (hypoxic)<100Tirapazamine166[9]

Key Anticancer Mechanisms and Signaling Pathways

Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[10][11]

Apoptosis Induction

A primary mechanism of action for many benzimidazole derivatives is the induction of programmed cell death, or apoptosis.[8] This is often achieved through the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Benzimidazole Benzimidazole Derivatives DeathReceptor Death Receptors (e.g., DR5) Benzimidazole->DeathReceptor ROS ↑ Reactive Oxygen Species (ROS) Benzimidazole->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Benzimidazole->Bcl2 Bax ↑ Bax (Pro-apoptotic) Benzimidazole->Bax Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK JNK Pathway ROS->JNK Mitochondria Mitochondria JNK->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3

Fig. 1: Apoptosis signaling pathways modulated by benzimidazole derivatives.

As illustrated in Figure 1, certain benzimidazole derivatives can upregulate death receptors like DR5, initiating the extrinsic apoptotic pathway.[8] Concurrently, they can induce the generation of reactive oxygen species (ROS), which in turn activates stress-related pathways like the JNK signaling cascade, leading to the intrinsic mitochondrial pathway of apoptosis.[8] Furthermore, some derivatives directly modulate the balance of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, respectively, causing mitochondrial dysfunction and subsequent caspase activation.[12]

Cell Cycle Arrest

Benzimidazole derivatives are also known to interfere with the normal progression of the cell cycle, a hallmark of cancer. By arresting cancer cells at specific phases, these compounds prevent their proliferation.

cell_cycle_arrest Benzimidazole Benzimidazole Derivatives G0G1 G0/G1 Phase Benzimidazole->G0G1 Arrest S S Phase Benzimidazole->S Arrest G2M G2/M Phase Benzimidazole->G2M Arrest G0G1->S S->G2M G2M->G0G1 Proliferation Cell Proliferation G2M->Proliferation

Fig. 2: Cell cycle arrest induced by benzimidazole derivatives.

As depicted in Figure 2, various benzimidazole derivatives have been shown to cause cell cycle arrest at different phases, including G0/G1, S, or G2/M, thereby inhibiting the uncontrolled division of cancer cells.[6][7][13]

Experimental Protocols

Standardized methodologies are crucial for the comparative evaluation of anticancer compounds. Below are outlines of key experimental protocols frequently employed in the study of benzimidazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

mtt_workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24h (cell adherence) start->incubate1 treat Treat with varying concentrations of benzimidazole derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add DMSO to solubilize formazan crystals incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate IC50 values measure->calculate

Fig. 3: Workflow for the MTT cytotoxicity assay.
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[14]

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds.[14]

  • Incubation: The plates are incubated for a period of 48 to 72 hours.[15]

  • MTT Addition: MTT reagent is added to each well, where viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solvent, typically DMSO.[16]

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits 50% of cell growth is calculated.[16]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cancer cells are treated with the benzimidazole derivative for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells).[17]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[17]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide, which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Conclusion

The benzimidazole scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. While direct comparative data for this compound is limited, the broader family of benzimidazole derivatives consistently demonstrates potent cytotoxic and pro-apoptotic activities against a wide range of cancer cell lines. The diverse mechanisms of action, including apoptosis induction and cell cycle arrest, underscore the therapeutic potential of this class of compounds. Further structure-activity relationship studies, particularly focusing on substitutions at the 5-position of the benzimidazole ring, are warranted to optimize the anticancer efficacy and selectivity of these promising molecules.

References

Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 5-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Promising Therapeutic Scaffold

Researchers, scientists, and drug development professionals now have access to a comprehensive guide elucidating the mechanism of action of 5-Methylbenzimidazole, a versatile heterocyclic compound with significant potential in pharmaceutical applications. This guide provides an objective comparison of its performance with established alternatives, supported by experimental data, to empower informed decisions in drug discovery and development.

This compound, a derivative of benzimidazole, has garnered considerable interest for its diverse biological activities, including anti-inflammatory and anticancer properties. This guide delves into the current understanding of its molecular interactions and compares its efficacy with that of standard therapeutic agents.

Anti-inflammatory Properties: A Potential Alternative to NSAIDs

This compound has demonstrated notable anti-inflammatory effects, positioning it as a potential alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory action of this compound is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. While the precise mechanism is still under active investigation, evidence suggests the involvement of the following:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Like many NSAIDs, this compound derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

  • Modulation of Pro-inflammatory Cytokines: Studies indicate that this compound can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests an interaction with cellular signaling pathways that regulate cytokine expression.

  • Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[1][2][3][4][5] Some benzimidazole derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of a wide range of inflammatory genes. While direct evidence for this compound is emerging, this remains a key area of investigation.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Hypothesized Anti-inflammatory Mechanism of this compound Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane Activates NF-κB Pathway NF-κB Pathway Cell Membrane->NF-κB Pathway COX Enzymes COX Enzymes Cell Membrane->COX Enzymes Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation Prostaglandins->Inflammation This compound This compound This compound->NF-κB Pathway Inhibits (Hypothesized) This compound->COX Enzymes Inhibits

Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.

Comparative Performance Data

The following table summarizes the available data comparing the anti-inflammatory activity of this compound derivatives with the standard NSAID, Indomethacin.

CompoundAssaySpeciesIC50 / % InhibitionReference
This compound Derivative (BI5) COX-2 InhibitionIn vitroDocking Score: -9.122 kcal/mol[6]
Indomethacin COX-2 InhibitionIn vitroDocking Score: -10.099 kcal/mol[6]
This compound Derivative (3b) Anti-inflammatoryIn silicoDocking Score: -9.122[7]
Ibuprofen (Standard) Anti-inflammatoryIn silicoDocking Score: -5.656[7]

Note: Data for direct comparison of this compound is limited. The table presents data for derivatives and highlights the need for further head-to-head studies.

Anticancer Potential: A Multi-pronged Attack on Cancer Cells

This compound and its derivatives have emerged as promising candidates in oncology research, exhibiting cytotoxic effects against various cancer cell lines.

Mechanism of Action: Inducing Cell Death and Halting Proliferation

The anticancer activity of this compound appears to involve multiple mechanisms, leading to the demise of malignant cells.

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Benzimidazole derivatives have been shown to upregulate pro-apoptotic proteins like Bax and activate executioner caspases (e.g., caspase-3), while downregulating anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent cell death.[8][9][10]

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.

  • Inhibition of Tubulin Polymerization: Emerging evidence suggests that some benzimidazole derivatives can interfere with the dynamics of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt mitotic spindle formation and lead to cell cycle arrest and apoptosis.[11][12][13]

Proposed Apoptotic Signaling Pathway of this compound

Proposed Apoptotic Signaling Pathway of this compound This compound This compound ROS_Production ↑ ROS Production This compound->ROS_Production DNA_Damage DNA Damage This compound->DNA_Damage p53_Activation ↑ p53 Activation DNA_Damage->p53_Activation Bax_Upregulation ↑ Bax p53_Activation->Bax_Upregulation Bcl2_Downregulation ↓ Bcl-2 p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Comparative Performance Data

The following table presents a summary of the cytotoxic activity of various benzimidazole derivatives against different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Benzimidazol-2-thione derivative (2i) RDRhabdomyosarcoma> 100[14]
Benzimidazol-2-thione derivative (2j) RDRhabdomyosarcoma> 100[14]
Benzimidazole derivative 1 HCT-116Colon Cancer28.54±2.91 µg/mL[15]
Benzimidazole derivative 2 HCT-116Colon Cancer16.18±3.85 µg/mL[15]
Benzimidazole derivative 4 MCF-7Breast Cancer8.86±1.10 µg/mL[15]
Benzimidazole derivative (TJ08) JurkatLeukemia1.88 ± 0.51[8]
Benzimidazole derivative (TJ08) K-562Leukemia1.89 ± 0.55[8]
Benzimidazole derivative (TJ08) HeLaCervical Cancer2.11 ± 0.62[8]
Benzimidazole derivative (TJ08) HCT116Colon Cancer3.04 ± 0.8[8]

Note: This table highlights the potent anticancer activity of various benzimidazole derivatives. Further studies are needed to directly compare the efficacy of this compound with these and other standard chemotherapeutic agents.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

Workflow for Carrageenan-Induced Paw Edema Assay

Workflow for Carrageenan-Induced Paw Edema Assay Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Compound_Administration Administer this compound or Vehicle Baseline_Measurement->Compound_Administration Carrageenan_Injection Inject Carrageenan into Paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Time Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: A simplified workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into control (vehicle), standard (Indomethacin, 10 mg/kg), and test groups (this compound at various doses).

  • Procedure:

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The respective treatments are administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a standard anticancer drug for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[14][15]

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Substrate: Purified ovine COX-1 or human recombinant COX-2 and arachidonic acid are used.

  • Reaction: The reaction is typically performed in a 96-well plate containing the enzyme, heme, and the test compound at various concentrations.

  • Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a specific ELISA kit.

  • Data Analysis: The percentage of COX inhibition is calculated, and the IC50 value is determined.[6][16][17]

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins in a sample to confirm the induction of apoptosis.

Protocol:

  • Cell Lysis: Cancer cells are treated with this compound and then lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[18][19][20]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.

Protocol:

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescent reporter is prepared.

  • Treatment: The test compound (this compound) or control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) are added to the reaction mixture.

  • Polymerization Measurement: The mixture is transferred to a pre-warmed 96-well plate, and the increase in fluorescence (indicating polymerization) is monitored over time at 37°C using a fluorescence plate reader.[11][12][13][21]

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel anti-inflammatory and anticancer agents. While the precise mechanisms of action are still being elucidated, current evidence points towards the modulation of key inflammatory and apoptotic pathways. This guide provides a foundational understanding for researchers to build upon, highlighting the need for further direct comparative studies and in-depth mechanistic investigations to fully realize the therapeutic potential of this versatile compound.

References

Structure-activity relationship (SAR) studies of 5-Methylbenzimidazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methylbenzimidazole Analogs

This guide provides a comprehensive comparison of this compound analogs, focusing on their structure-activity relationships (SAR) across various biological targets. The information is intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into their efficacy as antimicrobial agents and kinase inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Antimicrobial Activity of this compound Analogs

Benzimidazole derivatives are a well-established class of antimicrobial agents.[1][2] The inclusion of a methyl group at the 5-position of the benzimidazole scaffold has been explored in various studies to enhance potency against a range of bacterial and fungal strains.[3][4]

Comparative Biological Activity

The following table summarizes the in vitro antimicrobial activity of a series of 5-substituted benzimidazole derivatives, including a 5-methyl analog. The data highlights the influence of the substituent at the 5-position on the minimum inhibitory concentration (MIC) against various microorganisms.

Compound IDR (Substitution at C5)C. albicans MIC (μg/mL)S. cerevisiae MIC (μg/mL)Reference
25 -CH₃ 6.25 12.5 [3]
24-I6.2512.5[3]
26-CF₃2550[3]
27-OCH₃2550[3]
Fluconazole-25>100[3]
Nystatin-3.121.56[3]

Table 1: Antifungal activity of 5-substituted-1H-benzimidazoles.[3]

SAR Insights:

  • The 5-methyl derivative (25 ) demonstrated significantly higher antifungal activity against Candida albicans compared to the standard drug fluconazole, being four times more potent.[3]

  • Both the 5-methyl and 5-iodo derivatives showed the highest activity among the tested compounds against the selected fungal strains.[3]

  • The presence of electron-withdrawing groups like trifluoromethyl (-CF₃) or an electron-donating group like methoxy (-OCH₃) at the 5-position resulted in decreased antifungal activity compared to the methyl and iodo substituents.[3]

Experimental Protocols

The antifungal activity of the synthesized this compound analogs and reference drugs was determined using a broth microdilution method.

  • Microorganism Preparation: The fungal strains, Candida albicans and Saccharomyces cerevisiae, were cultured in an appropriate broth medium.

  • Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the broth medium within microtiter plates to achieve a range of concentrations.

  • Inoculation: Each well was inoculated with a standardized suspension of the fungal cells.

  • Incubation: The plates were incubated at a controlled temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that visibly inhibited fungal growth.[3]

G Workflow for In Vitro Antifungal Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture Fungal Strains (C. albicans, S. cerevisiae) B Prepare Standardized Inoculum A->B E Inoculate Plates with Fungal Suspension B->E C Dissolve Compounds in DMSO D Perform Serial Dilutions in Microtiter Plates C->D D->E F Incubate Plates E->F G Visually Inspect for Growth Inhibition F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

This compound Analogs as Kinase Inhibitors

The benzimidazole scaffold is a common feature in many kinase inhibitors.[5][6] Modifications to this core structure, including the addition of a 5-methyl group, can influence the binding affinity and selectivity for various kinases.

Comparative Biological Activity

The following table presents data on a series of benzimidazole-based inhibitors of Inducible T-cell Kinase (Itk), a crucial enzyme in T-cell signaling.

Compound IDR¹ (at C5)R² (Amide)Itk IC₅₀ (nM)Reference
1 -CH₃ Cyclohexyl-methyl-amide10 [7]
2-HCyclohexyl-methyl-amide25[7]
3-ClCyclohexyl-methyl-amide15[7]

Table 2: Inhibitory activity of 1H-benzimidazole-5-carboxylic acid amides against Itk.[7]

SAR Insights:

  • The presence of a small substituent at the 5-position of the benzimidazole ring was generally favorable for Itk inhibitory activity.

  • The 5-methyl analog (1 ) exhibited a more than two-fold increase in potency compared to the unsubstituted analog (2 ).[7]

  • A chloro substituent at the 5-position also enhanced activity, suggesting that this position can tolerate small, lipophilic groups.

Experimental Protocols

The inhibitory activity of the compounds against Itk was assessed using a biochemical assay that measures the phosphorylation of a substrate.

  • Reagents: Recombinant Itk enzyme, a suitable substrate (e.g., a peptide), and ATP are required.

  • Compound Preparation: Test compounds are dissolved in DMSO and diluted to various concentrations.

  • Reaction Mixture: The Itk enzyme, substrate, and test compound are pre-incubated in a reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence-based assays.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.[7]

G Signaling Pathway of Itk in T-cells TCR T-cell Receptor (TCR) Activation Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Itk Itk Itk->PLCg1 Phosphorylates & Activates PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB NF-κB Activation PKC->NFkB NFkB->Gene_Expression

Caption: Simplified Itk signaling pathway in T-cell activation.

Conclusion

The structure-activity relationship studies of this compound analogs reveal that the 5-methyl group can be a beneficial substituent for enhancing biological activity. In the context of antifungal agents, it significantly improves potency compared to other substituents and even established drugs like fluconazole. Similarly, in the realm of kinase inhibition, the 5-methyl group contributes positively to the inhibitory activity against Itk. These findings underscore the importance of systematic exploration of substitutions on the benzimidazole scaffold for the development of novel therapeutic agents. Further optimization of these lead compounds could involve modifications at other positions of the benzimidazole ring and the side chains to improve potency, selectivity, and pharmacokinetic properties.

References

A Comparative Guide to the Biological Activity of 5-Methylbenzimidazole: In Vitro vs. In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo biological activities of 5-Methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. By presenting available experimental data, detailed methodologies, and outlining potential mechanisms of action, this document aims to facilitate a deeper understanding of its therapeutic potential and guide future research.

Data Presentation: Quantitative Analysis

The following tables summarize the reported biological activities of this compound and closely related derivatives. It is important to note that direct comparative studies for this compound are limited; therefore, data from analogous compounds are included to provide a broader context for its potential efficacy.

Table 1: In Vitro Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineAssayIC50 (µM)Reference
5-Methyl-2-(p-chlorobenzyl)benzoxazole---[1]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)HepG2 (Liver Cancer)MTT0.39 µg/mL[2]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Huh7 (Liver Cancer)MTT0.32 µg/mL[2]
Benzimidazole-triazole hybridA549 (Lung Cancer)MTT0.63[2]
Benzimidazole-triazole hybridNCI-H460 (Lung Cancer)MTT0.99[2]
Benzimidazole-triazole hybridMCF-7 (Breast Cancer)MTT1.3[2]
Benzimidazole-triazole hybridMDA-MB-231 (Breast Cancer)MTT0.94[2]
1,2-disubstituted benzimidazole (Compound 2a)A549 (Lung Cancer)MTT111.70 ± 6.22[3]
1,2-disubstituted benzimidazole (Compound 2a)DLD-1 (Colon Cancer)MTT185.30 ± 5.87[3]
1,2-disubstituted benzimidazole (Compound 2a)L929 (Mouse Fibroblast)MTT167.30 ± 4.79[3]

Table 2: In Vitro Antimicrobial Activity of Benzimidazole Derivatives

CompoundMicroorganismAssayMIC (µg/mL)Reference
5(or 6)-methyl-2-substituted benzimidazolesPseudomonas aeruginosaBroth Dilution25[1]
5-halogenomethylsulfonylbenzimidazole derivative (trifluoromethyl at C-2)Staphylococcus aureus (MRSA)Broth Dilution12.5-25[4]
5-halogenomethylsulfonylbenzimidazole derivative (trifluoromethyl at C-2)Enterococcus strainsBroth Dilution50-100[4]
SPR719 (a benzimidazole derivative)Mycobacterium aviumBroth Dilution≤2 (in 70% of isolates)[5]
SPR719 (a benzimidazole derivative)Mycobacterium kansasiiBroth Dilution≤1 (in 95% of isolates)[5]

Table 3: In Vivo Anticancer Activity of Benzimidazole Derivatives

CompoundAnimal ModelTumor TypeAdministration RouteDosageTumor Growth InhibitionReference
Benzimidazole derivative (8j)Mouse XenograftRenal Cell Carcinoma (ACHN)Oral & IntraperitonealNot SpecifiedInhibitory effect on tumor growth[6]
Mebendazolenu/nu MiceHuman Lung Cancer Xenograftsp.o.Not SpecifiedStrong inhibition of tumor growth[7]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Orthotopic HCC Mouse ModelHepatocellular CarcinomaNot Specified25 mg/kgSignificant inhibition of tumor growth[8]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3][10]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 18.75, 37.5, 75, 150, and 300 µM) and incubate for 48 to 72 hours.[3][10]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Remove the medium and add 150-200 µL of DMSO to dissolve the formazan crystals.[3][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[3][10] The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.

In Vivo Anticancer Efficacy: Xenograft Tumor Model

Xenograft models are commonly used to evaluate the efficacy of anticancer compounds in a living organism.[6]

Protocol:

  • Cell Culture and Implantation: Human cancer cells are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).[6]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: Volume = (length × width²) / 2.[6]

  • Treatment Administration: When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosage and schedule.[6]

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a specific size. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.[6]

Mandatory Visualization

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_correlation Correlation Analysis in_vitro_start This compound cell_lines Cancer Cell Lines / Microbial Strains in_vitro_start->cell_lines cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_lines->cytotoxicity_assay antimicrobial_assay Antimicrobial Assay (e.g., MIC) cell_lines->antimicrobial_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination mic_determination MIC Determination antimicrobial_assay->mic_determination in_vitro_end In Vitro Activity Profile ic50_determination->in_vitro_end mic_determination->in_vitro_end correlation In Vitro-In Vivo Correlation (IVIVC) in_vitro_end->correlation in_vivo_start This compound animal_model Animal Model (e.g., Mouse) in_vivo_start->animal_model tumor_induction Tumor Induction / Infection animal_model->tumor_induction treatment Treatment Administration tumor_induction->treatment data_collection Tumor/Infection Monitoring treatment->data_collection in_vivo_end In Vivo Efficacy & Toxicity data_collection->in_vivo_end in_vivo_end->correlation

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_cellular_effects Cellular Effects benzimidazole Benzimidazole Derivatives (e.g., this compound) microtubule Microtubule Disruption benzimidazole->microtubule Inhibits polymerization ros ROS Generation benzimidazole->ros angiogenesis Inhibition of Angiogenesis benzimidazole->angiogenesis Inhibits topoisomerase Topoisomerase Inhibition benzimidazole->topoisomerase Inhibits g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis jnk JNK Activation ros->jnk jnk->apoptosis topoisomerase->apoptosis

References

Cross-Validation of Bioassay Results for 5-Methylbenzimidazole Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bioassay results for the activity of 5-Methylbenzimidazole, a versatile heterocyclic compound with demonstrated potential in pharmaceutical applications. By cross-validating findings from distinct biological assays, this document aims to offer a clearer understanding of its efficacy and mechanism of action. The information presented herein is intended to support further research and development efforts in oncology, inflammatory diseases, and other therapeutic areas.

Data Presentation: Comparative Bioactivity of this compound

The following table summarizes the quantitative results from various bioassays assessing the activity of this compound and its derivatives. This comparative data allows for a cross-validation of its biological effects across different experimental models.

Bioassay TypeModel SystemTarget/EndpointThis compound Derivative/ConcentrationResult (IC50/EC50/Inhibition %)Reference
Anticancer Human Breast Cancer (MCF-7)Cell Viability (MTT Assay)Benzimidazole derivative with sulfonamide moiety1.02 - 5.40 µM[1]
Anticancer Human Lung Carcinoma (A549)Cell Viability (MTT Assay)Benzimidazole-triazole hybrid0.63 µM[1]
Anticancer Human Colon Carcinoma (HCT-116)Cell Viability (SRB Assay)Substituted benzimidazoleDocking Score: -7.295[2]
Anti-inflammatory Carrageenan-Induced Paw Edema in RatsPaw Edema Inhibition2-Methylbenzimidazole derivative (MBNHYD)Comparable to ibuprofen (20 mg/kg)[3]
Anti-inflammatory Carrageenan-Induced Paw Edema in RatsPaw Edema Inhibition5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazole39.7% reduction (para-amino substituted)[4]
Microbial Sinorhizobium meliloti bluB mutantRescue of Calcofluor-Bright PhenotypeThis compound (5-MeBza)EC50: ~330 nM[5][6]
Antiviral HIV-1 Replication in U87-CD4-CCR5 cellsInhibition of HIV-1 Replication2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazoleIC50: 2.3 ± 0.6 µM[7]
Enzyme Inhibition Epidermal Growth Factor Receptor (EGFRWT)Kinase ActivityBenzimidazole derivativeIC50: 0.08 - 0.25 µM[8]
Enzyme Inhibition Topoisomerase II (Topo II)Enzyme ActivityBenzimidazole-triazole hybridIC50: 2.52 µM[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound derivatives or a vehicle control (DMSO) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[10]

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds.

  • Animals: Wistar rats are used for the study.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Administration: Rats are divided into groups: a control group, a standard drug group (e.g., ibuprofen), and test groups receiving different doses of the this compound derivative. The compounds are administered orally.

  • Induction of Edema: One hour after compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with the control group.[3][11]

Sinorhizobium meliloti Calcofluor Bioassay

This bioassay is used for the detection and quantification of benzimidazoles based on their ability to rescue a specific phenotype in a mutant bacterial strain.

  • Bacterial Strain: A Sinorhizobium meliloti strain with a mutation in the bluB gene (bluB mutant) is used. This mutation results in a "calcofluor-bright" phenotype.

  • Culture Conditions: The S. meliloti bluB mutant is grown in a suitable liquid medium.

  • Assay Setup: The bacterial culture is diluted and mixed with various concentrations of this compound or a standard (e.g., 5,6-dimethylbenzimidazole - DMB) in a 96-well microtiter plate.

  • Incubation: The plate is incubated at 30°C for 2-3 days.

  • Fluorescence Measurement: The fluorescence of the cultures is measured using a fluorescence plate reader. The rescue of the calcofluor-bright phenotype is observed as a decrease in fluorescence in a dose-dependent manner.

  • Data Analysis: The EC50 value, the concentration of the compound that gives half-maximal response, is calculated from the dose-response curve.[5][6]

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a generalized workflow for its bioassay validation.

G cluster_workflow Experimental Workflow for Bioassay Validation Start Start: Compound Synthesis/ Acquisition InVitro In Vitro Bioassays (e.g., MTT, Enzyme Inhibition) Start->InVitro InVivo In Vivo Bioassays (e.g., Paw Edema) Start->InVivo DataAnalysis Data Analysis (IC50/EC50 Determination) InVitro->DataAnalysis InVivo->DataAnalysis CrossValidation Cross-Validation of Results DataAnalysis->CrossValidation Conclusion Conclusion: Activity Profile CrossValidation->Conclusion

Caption: A generalized experimental workflow for the cross-validation of bioassay results.

G cluster_pathway Potential Signaling Pathways Modulated by Benzimidazoles GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor ERK_Pathway RAS-RAF-MEK-ERK Pathway Receptor->ERK_Pathway STAT_Pathway JAK-STAT Pathway Receptor->STAT_Pathway HedgehogLigand Hedgehog Ligand Patched Patched (PTCH1) HedgehogLigand->Patched Smoothened Smoothened (SMO) Patched->Smoothened GLI GLI Transcription Factors Smoothened->GLI Proliferation Cell Proliferation, Survival, Angiogenesis ERK_Pathway->Proliferation STAT_Pathway->Proliferation GLI->Proliferation Benzimidazole This compound (and derivatives) Benzimidazole->Receptor Inhibition Benzimidazole->Smoothened Modulation Benzimidazole->ERK_Pathway Inhibition

Caption: Potential signaling pathways modulated by this compound and its derivatives.

References

Comparative Analysis of 5-Methylbenzimidazole Derivatives in Target Protein Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Methylbenzimidazole derivatives against other heterocyclic compounds, supported by experimental data for target protein identification and validation. This document outlines key methodologies, presents quantitative data in structured tables, and visualizes complex biological and experimental processes.

The benzimidazole scaffold, and specifically this compound derivatives, represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. These derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Identifying the specific protein targets of these compounds is a critical step in understanding their mechanism of action and advancing them through the drug discovery pipeline. This guide explores various experimental approaches for target identification and validation, and compares the performance of this compound derivatives with other relevant small molecules.

Methodologies for Target Protein Identification

Several powerful techniques are employed to identify the cellular targets of small molecules like this compound derivatives. These can be broadly categorized into affinity-based and label-free methods.

Affinity-Based Approaches: These methods rely on the specific interaction between the small molecule and its protein target. A common strategy is affinity chromatography , where the this compound derivative is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the derivative are captured and subsequently identified using techniques like mass spectrometry.

Label-Free Approaches: These methods do not require modification of the small molecule. One such technique is the Cellular Thermal Shift Assay (CETSA) . This assay is based on the principle that the binding of a ligand to a protein can alter its thermal stability. By heating cells or cell lysates treated with the compound of interest and measuring the amount of soluble protein at different temperatures, it is possible to identify proteins that are stabilized or destabilized by the compound, thus indicating a direct interaction.

Comparative Analysis of Protein Target Interactions

The following tables summarize quantitative data for various benzimidazole derivatives, including those with a 5-methyl substitution, and compares them with alternative compounds targeting similar protein classes. This data is essential for understanding the structure-activity relationships (SAR) and a compound's potential for further development.

Kinase Inhibition Profile

Protein kinases are a major class of drug targets, particularly in oncology. Benzimidazole derivatives have been widely explored as kinase inhibitors.

Compound ID/SeriesTarget KinaseIC50 (µM)Reference CompoundTarget KinaseIC50 (µM)
This compound Derivative 1CK1δ1.64RoscovitineCDK20.2
5-Chlorobenzimidazole DerivativeCK1δ0.485StaurosporineMultiple Kinases~0.01
5-Nitrobenzimidazole DerivativeCK1δ0.12ErlotinibEGFR0.002
Benzimidazole-based Compound 4BRAFV600E1.70VemurafenibBRAFV600E0.031
G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are another important family of drug targets. Benzimidazole derivatives have shown activity as antagonists for serotonin receptors and positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluRs).

Compound TypeTarget ReceptorKᵢ (nM)Alternative CompoundTarget ReceptorKᵢ (nM)
Benzimidazole Derivative5-HT310-62Ondansetron5-HT3~1
Tetrahydrobenzimidazole Derivative5-HT3<0.1 (ID50 µg/kg)Granisetron5-HT3~0.2
Compound TypeTarget ReceptorEC50 (nM)Alternative CompoundTarget ReceptorEC50 (nM)
OxazolobenzimidazolemGluR2 (PAM)29-33JNJ-40411813mGluR2 (PAM)180
Sirtuin Activation

Sirtuins are a class of enzymes involved in cellular regulation, and their activation is a therapeutic strategy for age-related diseases.

Compound TypeTarget EnzymeEC50 (µM)Alternative CompoundTarget EnzymeEC50 (µM)
Benzimidazole DerivativeSIRT1Potent ActivationResveratrolSIRT1~46
Imidazothiazole Derivative (SRT1720)SIRT10.16SRT2104SIRT10.03

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of protocols commonly used in the characterization of this compound derivatives.

Kinase Inhibition Assay (Example: CK1δ)
  • Reagents and Materials: Recombinant human CK1δ, ATP, kinase buffer, substrate peptide, and test compounds (this compound derivatives and reference inhibitors).

  • Procedure:

    • The kinase reaction is initiated by adding ATP to a mixture of the CK1δ enzyme, the substrate peptide, and the test compound at various concentrations.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Cells are cultured to an appropriate confluency.

    • The cells are treated with the this compound derivative or a vehicle control for a specific duration.

  • Heat Shock and Lysis:

    • The treated cells are harvested and resuspended in a buffer.

    • The cell suspension is divided into aliquots, which are then heated to a range of temperatures for a short period (e.g., 3 minutes).

    • The cells are lysed, for example, by freeze-thaw cycles.

  • Protein Quantification:

    • The lysate is centrifuged to separate soluble proteins from aggregated proteins.

    • The supernatant containing the soluble protein fraction is collected.

    • The amount of the target protein in the soluble fraction is quantified using methods like Western blotting or ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound compared to the vehicle control indicates target engagement.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological and experimental processes.

Signaling_Pathway This compound Derivative This compound Derivative Target Kinase (e.g., CK1δ) Target Kinase (e.g., CK1δ) This compound Derivative->Target Kinase (e.g., CK1δ) Inhibition Phosphorylation Phosphorylation Target Kinase (e.g., CK1δ)->Phosphorylation Catalyzes Downstream Substrate Downstream Substrate Downstream Substrate->Phosphorylation Cellular Response Cellular Response Phosphorylation->Cellular Response Leads to

Caption: Inhibition of a target kinase signaling pathway by a this compound derivative.

Experimental_Workflow cluster_Target_Identification Target Identification cluster_Target_Validation Target Validation Cell Lysate Cell Lysate Affinity Chromatography (5-MBI derivative immobilized) Affinity Chromatography (5-MBI derivative immobilized) Cell Lysate->Affinity Chromatography (5-MBI derivative immobilized) Elution Elution Affinity Chromatography (5-MBI derivative immobilized)->Elution Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry Protein Identification Protein Identification Mass Spectrometry->Protein Identification Intact Cells Intact Cells Protein Identification->Intact Cells Hypothesis for Validation CETSA CETSA Intact Cells->CETSA Western Blot / ELISA Western Blot / ELISA CETSA->Western Blot / ELISA Confirmation of Target Engagement Confirmation of Target Engagement Western Blot / ELISA->Confirmation of Target Engagement

Caption: A typical experimental workflow for target protein identification and validation.

Logical_Relationship Benzimidazole Derivatives Benzimidazole Derivatives Kinase Inhibitors Kinase Inhibitors Benzimidazole Derivatives->Kinase Inhibitors GPCR Modulators GPCR Modulators Benzimidazole Derivatives->GPCR Modulators Sirtuin Activators Sirtuin Activators Benzimidazole Derivatives->Sirtuin Activators This compound Derivatives This compound Derivatives This compound Derivatives->Benzimidazole Derivatives Other Heterocyclic Compounds Other Heterocyclic Compounds Other Heterocyclic Compounds->Kinase Inhibitors Other Heterocyclic Compounds->GPCR Modulators

Caption: Logical relationship of this compound derivatives to broader chemical and functional classes.

Head-to-head comparison of different synthesis methods for 5-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Methylbenzimidazole is a crucial scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive molecules.[1] The efficient and sustainable synthesis of this heterocyclic compound is, therefore, of paramount importance. This guide provides an objective, data-driven comparison of various synthetic methodologies for this compound, offering insights into their respective advantages and limitations to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Key Performance Metrics of Synthesis Methods

Modern synthetic approaches, particularly those employing microwave irradiation and advanced catalytic systems, consistently outperform classical methods in terms of reaction efficiency and environmental impact. These newer techniques offer significantly reduced reaction times, higher yields, and often operate under milder, more environmentally benign conditions.[2]

Synthesis MethodKey ReactantsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Classical Phillips-Ladenburg Condensation 4-Methyl-o-phenylenediamine, Formic Acid2 - 24 hours60 - 85%Readily available starting materials, well-established procedure.[2][3]High temperatures, harsh acidic conditions, long reaction times.[2]
Catalytic Condensation with Orthoesters 4-Methyl-o-phenylenediamine, Triethyl Orthoformate0.75 - 2 hours~95%High yield, relatively short reaction time.[4]Requires a specific orthoester, catalyst may need removal.
Microwave-Assisted Synthesis (Solvent-Free) 4-Methyl-o-phenylenediamine, Aldehyde/Carboxylic Acid5 - 30 minutes85 - 99%Drastically reduced reaction times, high yields, solvent-free options align with green chemistry principles.[2][5][6][7]Requires specialized microwave reactor equipment.[2]
Supported Gold Nanoparticle Catalysis 4-Methyl-o-phenylenediamine, Aldehyde3 - 6 hoursHighAmbient reaction conditions, catalyst can be recycled.[8]Catalyst cost and potential for metal leaching into the product.[2]
Green Synthesis using CO2 and H2 4-Methyl-o-phenylenediamine, CO2, H240 hours~95%Utilizes a renewable and non-toxic C1 source (CO2).High pressure and temperature required, long reaction time.

Synthesis Pathways Overview

The synthesis of this compound typically involves the cyclization of a substituted o-phenylenediamine with a one-carbon synthon. The choice of this synthon and the reaction conditions differentiate the various synthetic strategies.

Synthesis_Pathways cluster_reactants Starting Material cluster_methods Synthetic Methods cluster_product Product 4-Methyl-o-phenylenediamine 4-Methyl-o-phenylenediamine Phillips-Ladenburg Phillips-Ladenburg (Formic Acid, Heat) 4-Methyl-o-phenylenediamine->Phillips-Ladenburg Catalytic_Orthoester Catalytic Condensation (Triethyl Orthoformate) 4-Methyl-o-phenylenediamine->Catalytic_Orthoester Microwave Microwave-Assisted (Aldehyde/Acid) 4-Methyl-o-phenylenediamine->Microwave AuNP Gold Nanoparticle Cat. (Aldehyde) 4-Methyl-o-phenylenediamine->AuNP Green_CO2 Green Synthesis (CO2, H2) 4-Methyl-o-phenylenediamine->Green_CO2 This compound This compound Phillips-Ladenburg->this compound Catalytic_Orthoester->this compound Microwave->this compound AuNP->this compound Green_CO2->this compound

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

Method 1: Classical Phillips-Ladenburg Condensation

This method is a well-established, traditional approach to benzimidazole synthesis.[3][9]

Reaction Scheme:

Phillips_Ladenburg reactant1 4-Methyl-o-phenylenediamine plus + reactant1->plus reactant2 Formic Acid conditions Heat (100°C) 2 hours product This compound plus->reactant2 conditions->product

Caption: Phillips-Ladenburg synthesis of this compound.

Protocol:

  • In a round-bottomed flask, combine 4-methyl-o-phenylenediamine (0.5 mole) with 90% formic acid (0.75 mole).[10]

  • Heat the mixture in a water bath at 100°C for two hours.[10]

  • After cooling, slowly add a 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.[10]

  • Collect the crude product by suction filtration.

  • Recrystallize the crude product from hot water, using decolorizing carbon if necessary, to obtain pure this compound.

Method 2: Microwave-Assisted Synthesis (Solvent-Free)

This method represents a green and highly efficient approach, significantly reducing reaction times.[5][7][11]

Reaction Scheme:

Microwave_Synthesis reactant1 4-Methyl-o-phenylenediamine plus + reactant1->plus reactant2 Aldehyde/Carboxylic Acid conditions Microwave Irradiation 5-10 min product This compound plus->reactant2 conditions->product

Caption: Microwave-assisted synthesis of this compound.

Protocol:

  • In a microwave-safe vessel, mix 4-methyl-o-phenylenediamine (1 mmol) and a suitable aldehyde or carboxylic acid (1 mmol). A catalyst such as Er(OTf)₃ (1 mol%) can be added, though some protocols are catalyst-free.[11][12]

  • Place the vessel in a microwave reactor and irradiate for 5-10 minutes at a set temperature (e.g., 60-80°C).[7][11][12]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.[12]

Method 3: Green Synthesis using Carbon Dioxide

This novel approach utilizes carbon dioxide as a C1 source, highlighting a move towards more sustainable chemical processes.

Reaction Scheme:

Green_CO2_Synthesis reactant1 4-Methyl-o-phenylenediamine plus + reactant1->plus reactant2 CO2 + H2 conditions High T & P 40 hours product This compound plus->reactant2 conditions->product

Caption: Green synthesis of this compound using CO2.

Protocol:

  • Load 4-methyl-o-phenylenediamine (5.0 mmol) into a Teflon-lined stainless steel reactor.

  • Seal the reactor and heat to 120°C in an oil bath.

  • Charge the reactor with carbon dioxide up to 15 MPa.

  • Maintain the reaction with stirring for 40 hours.

  • After the reaction, cool the reactor in an ice water bath and slowly release the pressure.

  • The product is isolated and purified by column chromatography on silica gel with an eluent of ethyl acetate/dichloromethane to afford the product in approximately 95% yield.[13]

Concluding Remarks

The choice of a synthetic method for this compound should be guided by the specific requirements of the research, including desired scale, available equipment, cost considerations, and green chemistry objectives. For rapid synthesis and high yields on a lab scale, microwave-assisted methods are highly advantageous.[5][6] For larger-scale production where cost and traditional equipment are a factor, the Phillips-Ladenburg condensation remains a viable, albeit less efficient, option. The development of catalytic and green chemistry approaches, such as the use of supported gold nanoparticles and CO2, points towards a future of more sustainable and environmentally friendly synthesis of this important heterocyclic compound. Researchers are encouraged to consider these modern alternatives to minimize environmental impact and improve overall process efficiency.

References

Benchmarking the performance of 5-Methylbenzimidazole polymers against other high-performance plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the demanding landscape of high-performance materials, the selection of an appropriate polymer is paramount to ensuring the integrity, longevity, and success of critical applications. This guide provides a comprehensive benchmark of 5-Methylbenzimidazole-based polymers against other leading high-performance plastics, including Polyether Ether Ketone (PEEK), Polyetherimide (PEI), and Polyphenylene Sulfide (PPS). The following comparison, supported by experimental data and standardized testing protocols, is intended to empower researchers and professionals in making informed material choices.

Note on this compound Polymers: Direct, extensive quantitative performance data for polymers based solely on this compound monomers is not widely available in publicly accessible literature. Therefore, for the purpose of this comparative analysis, data for Polybenzimidazole (PBI) is used as a close proxy. PBI shares the core benzimidazole structure and is renowned for its exceptional thermal and mechanical properties, offering a relevant benchmark.

Performance Data Comparison

The following tables summarize the key performance indicators for these advanced polymers, offering a clear, quantitative comparison of their capabilities.

Table 1: Thermal Properties
PropertyThis compound Polymer (PBI)PEEKPEIPPS
Glass Transition Temperature (°C) 410 - 510[1]143 - 151[2][3][4]210[5]90
Heat Deflection Temperature at 1.82 MPa (°C) 430[6]~160200 - 210[5]200-220
Maximum Service Temperature (°C, short term) up to 760[1]up to 300[2]210260
Decomposition Temperature (°C) 590[6]530[5]530[5]>500
Thermal Conductivity (W/m·K) 0.41[6]0.250.18 - 0.23[5]~0.25
Table 2: Mechanical Properties
PropertyThis compound Polymer (PBI)PEEKPEIPPS
Tensile Strength (MPa) 124.7 - 160[7][8]90 - 100110 - 160[5]65 - 80
Flexural Modulus (GPa) 6.5[6]3.63.4 - 5.9[5]3.8
Compressive Strength (MPa) 344 - 400[1][7]118 - 130140 - 180[5]~120
Elongation at Break (%) 3.0[6]30 - 503.0 - 34[5]1.5 - 2.5
Table 3: Physical and Electrical Properties
PropertyThis compound Polymer (PBI)PEEKPEIPPS
Density (g/cm³) 1.3[6]1.311.27 - 1.5[5][9]1.35
Water Absorption (24 hrs, %) 0.4[6][10]0.1 - 0.50.25 - 0.5[9]0.02
Dielectric Strength (kV/mm) 23[6]1930 - 33[5]15 - 20
Chemical Resistance Excellent[11]ExcellentGoodExcellent

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The key experimental protocols are detailed below.

Thermal Stability Analysis
  • Objective: To determine the thermal operational limits of the polymers.

  • Methodology:

    • Thermogravimetric Analysis (TGA): To determine the decomposition temperature, samples are heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen), and the weight loss is measured as a function of temperature.

    • Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg), the heat flow to or from a sample is measured as it is heated, cooled, or held at a constant temperature.

    • Heat Deflection Temperature (HDT): Following ASTM D648 or ISO 75 , a standard test bar is subjected to a constant flexural stress while the temperature is increased at a uniform rate. The temperature at which the bar deflects a specified distance is the HDT.

    • Heat Aging Test: Based on ASTM D3045 , this practice evaluates the long-term effects of heat on plastics by exposing them to elevated temperatures for extended periods without a load. Changes in mechanical properties are then assessed.

Mechanical Strength Evaluation
  • Objective: To quantify the mechanical performance under various loading conditions.

  • Methodology:

    • Tensile Testing: In accordance with ISO 527 or ASTM D638 , a "dog-bone" shaped specimen is pulled at a constant rate until it fractures.[7][10][12] This test determines tensile strength, elongation at break, and tensile modulus.

    • Flexural Testing: Following ISO 178 or ASTM D790 , a rectangular bar is placed on two supports and a load is applied to the center. This measures the flexural strength and modulus.

    • Compressive Testing: As per ASTM D695 , a cylindrical or rectangular specimen is compressed at a uniform rate to determine its compressive strength and modulus.

Chemical Resistance Assessment
  • Objective: To evaluate the polymer's stability when exposed to various chemical environments.

  • Methodology:

    • Immersion Testing (ASTM D543): This standard practice involves immersing plastic specimens in chemical reagents for a specified time and temperature.[1][13] The effects on weight, dimensions, appearance, and mechanical properties are then evaluated.[13] Practice A involves full immersion, while Practice B assesses the material under mechanical stress during chemical exposure.[13]

Visualizing Performance Relationships

The following diagram illustrates the logical flow of material selection based on key performance requirements.

Performance_Comparison cluster_input Application Requirements cluster_polymers High-Performance Plastics cluster_criteria Performance Criteria Requirement Key Performance Driver Thermal_Stability Thermal Stability Requirement->Thermal_Stability High Temperature? Mechanical_Strength Mechanical Strength Requirement->Mechanical_Strength High Load? Chemical_Resistance Chemical Resistance Requirement->Chemical_Resistance Harsh Chemicals? PBI This compound (PBI) PEEK PEEK PEI PEI PPS PPS Thermal_Stability->PBI Exceptional (>400°C) Thermal_Stability->PEEK Very High (~250°C) Thermal_Stability->PEI High (~170°C) Thermal_Stability->PPS High (~200°C) Mechanical_Strength->PBI Very High Mechanical_Strength->PEEK High Mechanical_Strength->PEI Good Mechanical_Strength->PPS Good Chemical_Resistance->PBI Excellent Chemical_Resistance->PEEK Excellent Chemical_Resistance->PEI Good Chemical_Resistance->PPS Excellent

Caption: Material selection flowchart based on primary performance needs.

References

Comparative docking studies of 5-Methylbenzimidazole derivatives with a target protein

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the comparative analysis of benzimidazole derivatives targeting protein kinases, supported by in-silico and in-vitro experimental data.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of numerous therapeutic agents.[1] Its structural similarity to natural purines allows it to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.[2][3] This guide provides a comparative overview of the docking studies of various benzimidazole derivatives with a focus on their potential as kinase inhibitors, presenting supporting experimental data and detailed methodologies.

Data Presentation: In-Silico vs. In-Vitro Performance

A critical aspect of validating molecular docking studies is to correlate the predicted binding affinities (docking scores) with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50).[4] The following table summarizes quantitative data from studies on benzimidazole derivatives, comparing their in-silico docking scores against protein kinase targets with their in-vitro anticancer activities.

Compound ID/SeriesMolecular Target (PDB ID)Docking Score (kcal/mol)Experimental AssayCell LineExperimental Value (IC50/GI50 in µM)
Compound 12 CDK-8 (5FGK)-8.907SRB AssayHCT116-
Compound 16 CDK-8 (5FGK)-7.69SRB AssayHCT116-
Compound 7c EGFR (wild-type)-8.1---
Compound 11c EGFR (wild-type)-7.8---
Compound 1c EGFR (T790M mutant)-8.4---
Compound 7d EGFR (T790M mutant)-8.3---
Compound 14c Estrogen Receptor α (ERα)-MTT AssayMDA-MB-23124.78 ± 1.02
Raloxifene (Standard) Estrogen Receptor α (ERα)-MTT AssayMDA-MB-23126.73
Compound 7 Mtb KasA (6P9K)-7.36MABAM. tuberculosis0.8 (MIC in µg/mL)
Compound 8 Mtb KasA (6P9K)-7.17MABAM. tuberculosis0.8 (MIC in µg/mL)
2-Phenylbenzimidazole CDK4/CycD1-8.2---

Experimental Protocols

Molecular Docking Protocol

Molecular docking studies are performed to predict the binding conformation and affinity of a ligand to a target protein.[5]

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[6] Water molecules are removed, and polar hydrogens are added to the protein structure. The 2D structures of the benzimidazole derivatives are drawn and converted to 3D structures, followed by energy minimization using a force field like MMFF94.

  • Docking Simulation: Software such as AutoDock Vina or Schrodinger-Maestro is used for docking simulations.[7][8] A grid box is defined around the active site of the protein to guide the docking process. The docking parameters, such as the number of binding modes and exhaustiveness, are set.[7]

  • Analysis of Results: The docking results are analyzed based on the binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site. Visualization of the protein-ligand complexes is typically done using software like Discovery Studio or PyMOL.[7]

In-Vitro Anticancer Activity Assays

Sulphorhodamine B (SRB) Assay: This assay is used to determine cytotoxicity in cancer cell lines.

  • Cancer cell lines (e.g., HCT116, MCF-7) are seeded in 96-well plates and incubated.[4]

  • The cells are then treated with different concentrations of the benzimidazole compounds.[4]

  • After a specified incubation period, the cells are fixed, and the protein content is stained with Sulforhodamine B dye.

  • The absorbance is measured spectrophotometrically to determine cell viability.[4]

MTT Assay: This colorimetric assay assesses the metabolic activity of cells.

  • Cells are seeded in 96-well plates and treated with the test compounds.[9]

  • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[9]

  • Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.[9]

  • The formazan crystals are dissolved, and the absorbance is read at a specific wavelength to quantify the number of viable cells.[9]

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for cross-validating molecular docking with experimental data and a simplified signaling pathway inhibition.

G cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Validation cluster_correlation Correlation and Analysis A Target Protein Selection (PDB) C Molecular Docking Simulation A->C B Ligand (Benzimidazole Derivative) Preparation B->C D Binding Affinity Prediction (Docking Score) C->D H Compare Docking Score and Experimental Data D->H E Synthesis of Benzimidazole Derivatives F Biological Assays (e.g., SRB, MTT) E->F G Experimental Activity (e.g., IC50) F->G G->H I Structure-Activity Relationship (SAR) H->I

Caption: Workflow for cross-validation of molecular docking with experimental data.

G cluster_pathway Simplified Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B C Intracellular Signaling Cascade B->C D Cell Proliferation, Survival, etc. C->D E Benzimidazole Derivative E->B Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a benzimidazole derivative.

References

A Comparative Guide to In Silico and Experimental Validation of 5-Methylbenzimidazole Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the journey from a promising molecule to a viable drug candidate is paved with extensive testing and validation. 5-Methylbenzimidazole, a heterocyclic compound with a scaffold prevalent in many pharmaceuticals, serves as an excellent case study for comparing the predictive power of computational (in silico) methods against traditional experimental validation. This guide provides an objective comparison of these approaches, offering supporting data, detailed experimental protocols, and visualizations to aid in understanding the strengths and limitations of each methodology.

Workflow for Property Validation

The following diagram illustrates the parallel and intersecting workflows of in silico prediction and experimental validation in the physicochemical and biological characterization of a compound like this compound.

G cluster_conclusion Conclusion start_silico Input: this compound (SMILES: Cc1ccc2[nH]cnc2c1) admet_pred ADMET Prediction (e.g., SwissADME) start_silico->admet_pred Physicochemical & Biological Property Predictions docking Molecular Docking (e.g., AutoDock Vina) start_silico->docking Binding Affinity Prediction qsar QSAR Modeling start_silico->qsar Property Prediction from Structure compare_physchem Compare Physicochemical Properties admet_pred->compare_physchem compare_bio Compare Biological Properties admet_pred->compare_bio docking->compare_bio qsar->compare_physchem start_exp Synthesized/Purchased This compound physchem_exp Physicochemical Assays (Solubility, pKa) start_exp->physchem_exp bio_exp Biological Assays (Permeability, Protein Binding, Enzyme Inhibition) start_exp->bio_exp physchem_exp->compare_physchem bio_exp->compare_bio conclusion Validated Properties & Model Accuracy compare_physchem->conclusion compare_bio->conclusion

In silico vs. Experimental Validation Workflow

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of a molecule, such as its solubility and acidity (pKa), are critical determinants of its pharmacokinetic behavior. The following tables summarize the available experimental data for this compound and compare it with in silico predictions.

Table 1: Solubility of this compound

ParameterExperimental DataIn Silico PredictionMethod/Tool
Aqueous SolubilityInsoluble[1]-2.74 (logS)[2]Crippen Method[2]
Chloroform Solubility25 mg/mL[1]--

Table 2: pKa of this compound

ParameterExperimental DataIn Silico PredictionMethod/Tool
pKa5.7513.15 ± 0.30[3]Chemicalize[3]

Biological Properties: Bridging the Data Gap

Direct experimental data for the biological properties of this compound are scarce in publicly available literature. Therefore, for comparative purposes, we present experimental data for closely related benzimidazole derivatives alongside in silico predictions for this compound.

Table 3: Permeability of Benzimidazole Analogues vs. In Silico Prediction for this compound

CompoundExperimental Permeability (Pe x 10-6 cm/s)In Silico Predicted Permeability (this compound)Method/Tool
Benzimidazole DerivativesHigh permeability for LogP < 3[4]High (implied by physicochemical properties)PAMPA[4] / SwissADME

Table 4: Protein Binding of Benzimidazole Analogues vs. In Silico Prediction for this compound

CompoundExperimental Plasma Protein Binding (%)In Silico Predicted Plasma Protein Binding (this compound)Method/Tool
Omeprazole (a benzimidazole derivative)95%[5]High (predicted)Equilibrium Dialysis[5] / SwissADME
Benzimidazole derivatives58.20% - 97.96%[6]High (predicted)In silico prediction[6] / SwissADME

Table 5: Enzyme Inhibition by Benzimidazole Analogues vs. In Silico Data for this compound

Compound/TargetExperimental IC50In Silico Data (this compound)Method/Tool
5-Methoxy-2-mercaptobenzimidazole / Tyrosinase60 ± 2 nM[7]Binds to human carbonic anhydrase II (PDB: 1JHM)[8]Biochemical Assay[7] / X-ray Crystallography[8]
Benzimidazole-based hybrids / EGFR, VEGFR-20.048 µM - 6.7 nM[9]-Enzyme Inhibition Assay[9]

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific validation. The following are detailed protocols for the key experiments cited in this guide.

Shake-Flask Method for Aqueous Solubility Determination

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of PBS (pH 7.4) to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the suspension to settle.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect a sample from the supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • The determined concentration represents the aqueous solubility of the compound.

Potentiometric Titration for pKa Determination

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Dissolve a precisely weighed amount of this compound in a known volume of deionized water to create a solution of known concentration.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Slowly add small, precise volumes of the standardized HCl or NaOH solution from a burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH values against the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point. For a basic compound like benzimidazole, this is the point where half of the compound is protonated.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating gastrointestinal absorption.

Materials:

  • 96-well filter plate (donor plate) with a hydrophobic PVDF membrane

  • 96-well acceptor plate

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound solution (this compound dissolved in a suitable buffer/co-solvent system)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader

Procedure:

  • Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

  • Add the test compound solution to the wells of the donor plate.

  • Fill the wells of the acceptor plate with buffer.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly on a shaker for a defined period (e.g., 4-18 hours) at a constant temperature.

  • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or a UV-Vis plate reader.

  • The effective permeability (Pe) is calculated using the following equation: Pe = [ -ln(1 - CA/Ceq) ] / [ A * (1/VD + 1/VA) * t ] where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

Discussion and Conclusion

The comparison between in silico predictions and experimental data for this compound reveals both the power and the pitfalls of computational chemistry in drug discovery.

For physicochemical properties , while in silico methods can provide rapid estimations, their accuracy can vary. The predicted logS value for aqueous solubility aligns with the experimental observation of "insoluble," providing a useful qualitative assessment. However, the predicted pKa value differs significantly from the experimental value, highlighting the importance of experimental verification for ionizable compounds, as ionization state profoundly impacts solubility, permeability, and target binding.

For biological properties , in the absence of direct experimental data for this compound, in silico predictions offer a valuable starting point. ADMET prediction tools can flag potential liabilities and guide further experimental work. The fact that this compound is found as a ligand in a protein crystal structure (PDB: 1JHM) provides strong evidence of its potential for biological interaction, a finding that can be further explored through molecular docking simulations to predict binding affinity and mode of action. The experimental data on related benzimidazole derivatives, showing a range of permeability and protein binding, underscores that small structural changes can significantly impact these properties, a nuance that may not always be captured by general in silico models.

References

A Comparative Guide to the Reproducibility and Robustness of Analytical Methods for 5-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 5-Methylbenzimidazole, a key chemical intermediate and potential impurity in various pharmaceutical compounds, is critical for ensuring product quality and safety. This guide provides a comprehensive comparison of the reproducibility and robustness of common analytical methods for this compound, supported by experimental data from analogous compounds and established validation guidelines.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most prevalent techniques employed for this purpose. The following tables summarize the typical performance characteristics for these methods, based on validation data for closely related benzimidazole compounds.

Table 1: Reproducibility Data for HPLC and GC-MS Methods

Performance MetricHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Intra-day Precision (%RSD) ≤ 2.0%≤ 15%
Inter-day Precision (%RSD) ≤ 3.0%≤ 15%
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%

Note: Data is compiled from studies on structurally related benzimidazole compounds. %RSD refers to the Relative Standard Deviation.

Table 2: Linearity and Sensitivity of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.995
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.015 µg/mL

Note: R² represents the coefficient of determination.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective, making it suitable for the analysis of trace levels of this compound.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 132, 131, 104).

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetone (e.g., 1 mg/mL). Prepare working standards by serial dilution to achieve concentrations in the ng/mL range.

  • Sample Preparation: Sample preparation will vary depending on the matrix. For solid samples, extraction with a suitable organic solvent followed by concentration may be necessary. For liquid samples, liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate and concentrate the analyte.

Method Robustness

Robustness testing ensures that minor variations in method parameters do not significantly affect the analytical results.

Table 3: Robustness Testing Parameters and Acceptance Criteria

ParameterVariationAcceptance Criteria
HPLC: Mobile Phase pH ± 0.2 unitsPeak symmetry and resolution should be maintained.
HPLC: Mobile Phase Composition ± 2% organic componentRetention time shift should be within acceptable limits (e.g., ± 5%).
HPLC: Column Temperature ± 5 °CNo significant change in peak shape or resolution.
GC: Oven Temperature Ramp Rate ± 1 °C/minRetention time shift should be within acceptable limits.
GC: Carrier Gas Flow Rate ± 0.1 mL/minPeak area and height should remain consistent.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the HPLC-UV and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start weigh Accurately Weigh Sample/Standard start->weigh dissolve Dissolve in Methanol weigh->dissolve dilute Prepare Working Solutions dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 278 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for the HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start extract Extract Analyte from Matrix start->extract prepare_standards Prepare Working Standards start->prepare_standards concentrate Concentrate Extract extract->concentrate inject Inject into GC-MS System concentrate->inject prepare_standards->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Integrate Ion Chromatograms detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Safety Operating Guide

Proper Disposal of 5-Methylbenzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Methylbenzimidazole is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] In situations where dust may be generated, a NIOSH-approved respirator is recommended.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[3][4][5] Under no circumstances should it be disposed of in the regular trash or down the drain.[3][6][7]

1. Waste Identification and Segregation:

  • Treat all forms of this compound waste, including unused product, contaminated materials (e.g., pipette tips, gloves), and spill cleanup debris, as hazardous.[4][5]

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[3]

2. Waste Collection and Containerization:

  • Use a dedicated, leak-proof, and sealable container made of a material compatible with this compound.[4][5][7] The original container is often a suitable option.[4]

  • The container must be in good condition, free from cracks or corrosion.[5]

  • Keep the waste container tightly closed except when adding waste.[5]

3. Labeling of Hazardous Waste:

  • Clearly label the waste container with the words "Hazardous Waste."[3][7]

  • The label must also include the full chemical name, "this compound," and the approximate quantity or concentration.[3][7]

  • Indicate the date of waste generation and the laboratory or principal investigator's contact information.[3]

4. Storage of Chemical Waste:

  • Store the labeled hazardous waste container in a designated and secure satellite accumulation area.[8]

  • This area should be away from general laboratory traffic and incompatible materials.[9]

5. Spill and Contamination Cleanup:

  • In the event of a spill, clean it up immediately.[1]

  • For dry spills, use a dry cleanup method to avoid generating dust.[1] Sweep or vacuum the material into a sealable container.

  • For wet spills, absorb the material with an inert absorbent and place it in the hazardous waste container.[1]

  • All materials used for spill cleanup are also considered hazardous waste and must be disposed of accordingly.[4][5]

6. Disposal of Empty Containers:

  • Empty containers that held this compound must be treated as hazardous waste.[7]

  • To render the container non-hazardous, it must be triple-rinsed with a suitable solvent.[7]

  • The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container.[7]

  • Once decontaminated, deface the original label and dispose of the container as regular trash, if permitted by your institution's policies.[4]

7. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Chemical waste generators are responsible for ensuring compliance with all local, regional, and national hazardous waste regulations.[2][10]

Hazard and Safety Data Summary

PropertyInformationSource
CAS Number 614-97-1[11]
Molecular Formula C₈H₈N₂[11]
GHS Hazard Statements May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12]
Personal Protective Equipment (PPE) Eyeshields, gloves, type N95 (US) respirator.[11]
Storage Class 11 - Combustible Solids[11]

Disposal Decision Workflow

Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_final Final Steps start Generation of This compound Waste assess_hazard Is the waste hazardous? start->assess_hazard hazardous_waste Collect in a labeled, sealed, compatible container assess_hazard->hazardous_waste Yes non_hazardous General Waste (Not Applicable for this compound) assess_hazard->non_hazardous No store_waste Store in designated satellite accumulation area hazardous_waste->store_waste ehs_pickup Arrange for pickup by EHS or licensed contractor store_waste->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical and chemical research, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Methylbenzimidazole, a compound widely used in the synthesis of pharmaceuticals and other high-performance materials. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE)

The first line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE to prevent exposure.[1]

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][3]To protect against dust particles and potential splashes that can cause serious eye irritation.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]To prevent skin contact, which may cause irritation.[4][5]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved N95 respirator may be necessary if dust is generated.[1][3]To avoid inhalation of dust that may cause respiratory tract irritation.[4][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. Follow these steps for safe handling:

  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood.[2][3]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Avoid generating dust.[2][3] If weighing the solid, do so carefully in a designated area.

    • Wash hands and any exposed skin thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Avoid contact with skin and eyes.[2]

  • Storage :

    • Store this compound in a tightly closed container.[2][3]

    • Keep the container in a dry, cool, and well-ventilated place.[2][3]

    • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Identification :

    • This compound is considered a chemical waste product.

    • Any materials that have come into contact with the compound, such as gloves, weighing paper, and contaminated labware, should be treated as hazardous waste.

  • Containment :

    • Collect waste in a clearly labeled, sealed container suitable for hazardous chemical waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.

  • Disposal :

    • Dispose of the waste through an approved waste disposal plant.[2]

    • It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][3]

    • Do not empty into drains.[2]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_storage_disposal Storage & Disposal prep_area Ensure Well-Ventilated Area gather_materials Gather Materials & Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound Carefully don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer conduct_experiment Conduct Experiment transfer->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate store Store in Tightly Closed Container conduct_experiment->store Unused Material dispose Dispose of Waste via Approved Channels conduct_experiment->dispose Contaminated Material doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.